molecular formula C10H7NO B083401 3-Quinolinecarboxaldehyde CAS No. 13669-42-6

3-Quinolinecarboxaldehyde

Numéro de catalogue: B083401
Numéro CAS: 13669-42-6
Poids moléculaire: 157.17 g/mol
Clé InChI: RYGIHSLRMNXWCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The structure and vibrational spectra of 3-quinolinecarboxaldehyde has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGIHSLRMNXWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159889
Record name Quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-42-6
Record name 3-Quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Quinolinecarboxaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13669-42-6

This technical guide provides an in-depth overview of 3-Quinolinecarboxaldehyde, a versatile heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, experimental protocols for its synthesis, and its role in the modulation of cellular signaling pathways, particularly in the context of anticancer research.

Core Properties of this compound

This compound, also known as 3-formylquinoline, is a solid, typically appearing as a white to yellow crystalline powder.[1] It is a key intermediate in organic synthesis, valued for its reactivity and utility as a building block for more complex molecules.[1][2]

Physicochemical Data
PropertyValueReference
CAS Number 13669-42-6[3][4][5][6]
Molecular Formula C₁₀H₇NO[1][3][4][6]
Molecular Weight 157.17 g/mol [1][3][4][6]
Melting Point 68-71 °C[1][5]
Boiling Point 128 °C at 1 mmHg[1]
Appearance White to yellow crystalline powder[1]
Purity ≥96% (GC)[1]
Synonyms 3-Formylquinoline, Quinoline-3-carbaldehyde[1][2][5]
EC Number 237-147-7[4][6]
MDL Number MFCD00006768[1][4]

Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its application in research. The Vilsmeier-Haack reaction is a widely employed method for the synthesis of substituted quinolines.

Synthetic Protocol: Vilsmeier-Haack Cyclization for 2-Chloro-3-formylquinoline

This protocol outlines the synthesis of a key precursor, 2-chloro-3-formylquinoline, from acetanilide, which can be subsequently converted to this compound.

Materials:

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulphate solution

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Cetyl trimethyl ammonium bromide (CTAB) (optional, for micellar media)

Procedure:

  • Preparation of the Vilsmeier-Haack reagent: In a flask cooled to -5 °C, slowly add phosphorus oxychloride (10 mmol) to N,N-dimethylformamide (10 mmol).[3]

  • Reaction with Acetanilide: To a solution of acetanilide (5 mmol) in acetonitrile, add the prepared Vilsmeier-Haack reagent. For reactions in micellar media, a solution of CTAB (1ml of 0.05 mol) in acetonitrile can be added.[3]

  • Reflux: Reflux the reaction mixture for 45 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, evaporate the acetonitrile. Dissolve the reaction mixture in dichloromethane and quench with a sodium thiosulphate solution.[3]

  • Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.[3] The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent to obtain the pure 2-chloro-3-formylquinoline.[3]

G Synthetic Workflow for 2-Chloro-3-formylquinoline reagent Vilsmeier-Haack Reagent (POCl₃ + DMF) reaction Reaction Mixture reagent->reaction acetanilide Acetanilide in Acetonitrile acetanilide->reaction reflux Reflux (45 min) reaction->reflux workup Work-up (Evaporation, CH₂Cl₂, Na₂S₂O₃) reflux->workup extraction Extraction & Purification (Column Chromatography) workup->extraction product 2-Chloro-3-formylquinoline extraction->product

Caption: Synthetic workflow for 2-chloro-3-formylquinoline.

Biological Activity and Signaling Pathways

Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer properties.[7] These compounds can influence key cellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have indicated that quinoline-based compounds can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, can lead to the induction of apoptosis in cancer cells.

G Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives Quinoline Quinoline Derivatives (e.g., this compound-based) PI3K PI3K Quinoline->PI3K Inhibits Apoptosis Apoptosis Quinoline->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

Applications in Fluorescent Probe Development

This compound serves as a valuable scaffold for the development of fluorescent probes. Its aldehyde group can readily react with various nucleophiles to form fluorescent products, such as Schiff bases. These probes can be designed to detect specific analytes or to visualize cellular processes.

General Workflow for Fluorescent Probe Synthesis

The synthesis of a fluorescent probe from this compound typically involves a condensation reaction with an amine-containing molecule to form a Schiff base, which often exhibits desirable photophysical properties.

G Workflow for Fluorescent Probe Synthesis quinoline This compound reaction Condensation Reaction (Schiff Base Formation) quinoline->reaction amine Amine-containing Molecule amine->reaction purification Purification reaction->purification probe Fluorescent Probe purification->probe characterization Photophysical Characterization (λex, λem, Quantum Yield) probe->characterization application Application (e.g., Bioimaging) characterization->application

Caption: General workflow for synthesizing a fluorescent probe.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Formylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Formylquinoline, also known as quinoline-3-carboxaldehyde, is a critical heterocyclic aromatic compound.[1] Its structure, featuring a quinoline core with an aldehyde group at the 3-position, makes it a highly versatile precursor and key intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its significance as a building block in the development of novel therapeutic agents. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3][4]

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3-formylquinoline are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Data Presentation: Quantitative Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO[1]
Molar Mass 157.17 g/mol [1]
Appearance White to bright yellow crystalline solid
Melting Point 68-71 °C (lit.)
Boiling Point 128 °C @ 1 mmHg (lit.)
Density 1.223 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in water; Soluble in alcohols and other organic solvents.
pKa (Predicted) 3.36 ± 0.11
Flash Point 151.88 °C
Refractive Index 1.687
Maximum UV Wavelength (λmax) 282 nm (in Methanol)

Experimental Protocols: Synthesis and Characterization

The most common and effective method for synthesizing 2-chloro-3-formylquinoline derivatives, which are direct precursors to 3-formylquinoline, is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation and cyclization of substituted acetanilides using a specialized reagent.

General Protocol for Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinoline from a substituted acetanilide.

1. Preparation of the Vilsmeier Reagent:

  • In a flask equipped with a drying tube and magnetic stirrer, place N,N-dimethylformamide (DMF) (e.g., 5 mL).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 18 mL) dropwise to the cooled DMF while stirring. This in-situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt).[5][8][9]

2. Vilsmeier-Haack Cyclization:

  • To the prepared Vilsmeier reagent, add the starting material, a substituted acetanilide (e.g., 4 grams), portion-wise while maintaining the low temperature.[5][9]

  • Once the addition is complete, allow the mixture to warm to room temperature.

  • Fit the flask with a condenser and heat the reaction mixture to 80-90 °C.[5][6]

  • Maintain this temperature and continue stirring for 4 to 10 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[5][6]

3. Product Isolation and Purification:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and cold water.[9][10]

  • Stir the resulting slurry for approximately one hour to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with water to remove any residual reagents.[10]

  • Dry the solid product.

  • Recrystallize the crude 2-chloro-3-formylquinoline from a suitable solvent, such as ethyl acetate, to yield the purified compound.[5][10]

4. Characterization:

  • Melting Point: The melting point of the purified product is determined using a standard melting point apparatus to assess purity.[5][10]

  • Spectroscopic Analysis: The structure of the synthesized compound is confirmed using spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[5][6][7]

G cluster_synthesis Synthesis cluster_characterization Characterization start Substituted Acetanilide reaction Vilsmeier-Haack Reaction (Cyclization & Formylation) 80-90°C, 4-10h start->reaction reagent Vilsmeier Reagent (DMF + POCl3) reagent->reaction workup Quench with Ice Water & Filtration reaction->workup crude Crude Product (2-Chloro-3-formylquinoline) workup->crude purify Recrystallization (e.g., from Ethyl Acetate) crude->purify final_product Purified Product purify->final_product mp Melting Point final_product->mp tlc TLC Analysis final_product->tlc nmr NMR (1H, 13C) final_product->nmr ir IR Spectroscopy final_product->ir G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening precursor 3-Formylquinoline (Precursor) schiff Schiff Bases precursor->schiff hydrazones Hydrazones precursor->hydrazones chalcones Chalcones precursor->chalcones other Other Heterocycles precursor->other library Library of Quinoline Derivatives schiff->library hydrazones->library chalcones->library other->library anticancer Anticancer Activity library->anticancer antimicrobial Antimicrobial Activity library->antimicrobial antifungal Antifungal Activity library->antifungal other_bio Other Activities library->other_bio

References

An In-depth Technical Guide to the Synthesis of 3-Quinolinecarboxaldehyde from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for the preparation of 3-quinolinecarboxaldehyde, a key building block in medicinal chemistry, starting from the readily available precursor, aniline. The synthesis involves a multi-step sequence, leveraging well-established organic reactions. This document outlines the core synthetic strategy, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction workflows.

Introduction

Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The substituent at the 3-position of the quinoline ring is crucial for modulating this activity, making this compound a valuable intermediate for the synthesis of diverse compound libraries. This guide focuses on a robust and reproducible synthetic route from aniline, proceeding through the formation of acetanilide, followed by a Vilsmeier-Haack reaction to construct the substituted quinoline core, and concluding with a reductive dehalogenation to yield the target aldehyde.

Overall Synthetic Strategy

The synthesis of this compound from aniline can be efficiently achieved via a three-step process. This pathway offers a logical and experimentally validated approach to obtaining the desired product.

Synthesis_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1: Acetylation Chloroquinoline 2-Chloro-3-quinoline- carboxaldehyde Acetanilide->Chloroquinoline Step 2: Vilsmeier-Haack Reaction FinalProduct This compound Chloroquinoline->FinalProduct Step 3: Reductive Dechlorination

Caption: Overall synthetic workflow from aniline to this compound.

Step 1: Acetylation of Aniline to Acetanilide

The initial step involves the protection of the amino group of aniline via acetylation. This is a standard and high-yielding reaction that prepares the substrate for the subsequent cyclization. The acetylation increases the electron density of the aromatic ring and provides the necessary precursor for the Vilsmeier-Haack reaction.[1][2][3][4]

Experimental Protocol
  • In a suitable flask, dissolve aniline in glacial acetic acid.[2]

  • Slowly add an equimolar amount of acetic anhydride to the solution with constant stirring.[2] The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, gently warm the mixture in a water bath for 10-15 minutes to ensure the reaction goes to completion.[2]

  • Pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will cause the acetanilide product to precipitate out of solution.[4]

  • Collect the crude acetanilide by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.[1]

  • The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure acetanilide as white crystals.[2][4]

Quantitative Data
ReactantReagentSolventReaction TimeTemperatureYieldReference
AnilineAcetic AnhydrideGlacial Acetic Acid15-20 minGentle heating>90%[2][4]
AnilineAcetic AnhydrideWater/HClNot specifiedRoom TemperatureHigh[1]

Step 2: Vilsmeier-Haack Reaction of Acetanilide

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds. In this step, acetanilide reacts with the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 2-chloro-3-quinolinecarboxaldehyde. This reaction constructs the quinoline ring system and introduces the desired formyl group at the 3-position in a single transformation.[5][6][7]

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. This process forms the Vilsmeier reagent and is highly exothermic.

  • After the addition of POCl₃ is complete, add the previously synthesized acetanilide portion-wise to the reaction mixture.

  • Once the acetanilide has been added, heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

  • Collect the solid 2-chloro-3-quinolinecarboxaldehyde by vacuum filtration, wash it thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data
ReactantReagentsSolventReaction TimeTemperatureYieldReference
AcetanilidePOCl₃, DMFDMFSeveral hoursRefluxGood[5]

Step 3: Reductive Dechlorination

The final step in this synthetic sequence is the removal of the chloro group at the 2-position of the quinoline ring to afford the target molecule, this compound. This can be achieved through various reductive dehalogenation methods. A practical approach involves using a mixture of potassium hydroxide and a phase-transfer catalyst in a high-boiling solvent.[9] Catalytic transfer hydrogenation is another effective method.[10][11][12][13][14]

Experimental Protocol (using KOH/Polyethylene Glycol)
  • In a round-bottom flask, combine 2-chloro-3-quinolinecarboxaldehyde, powdered potassium hydroxide, and polyethylene glycol (PEG 400) in xylene.[9]

  • Heat the mixture to reflux with vigorous stirring for 2-5 hours.[9] Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, decant the xylene layer. The product can be isolated by evaporating the solvent.

  • Alternatively, the reaction mixture can be diluted with water, cooled, and acidified with hydrochloric acid. The aqueous layer is then separated, neutralized with sodium bicarbonate, and extracted with a suitable organic solvent like ether.[9]

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Quantitative Data
ReactantReagents/CatalystSolventReaction TimeTemperatureYieldReference
8-Chloroquinoline (Model)KOH, Polyethylene glycol (400)Xylene4 hoursReflux~85% (isolated)[9]

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound from aniline.

Logical_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Vilsmeier-Haack Cyclization cluster_step3 Step 3: Reductive Dechlorination Aniline Aniline (C₆H₅NH₂) Acetanilide Acetanilide (C₆H₅NHCOCH₃) Aniline->Acetanilide Protection of Amino Group Reagent1 Acetic Anhydride ((CH₃CO)₂O) Reagent1->Acetanilide Intermediate 2-Chloro-3-quinolinecarboxaldehyde Acetanilide->Intermediate Ring Formation & Formylation Reagent2 Vilsmeier Reagent (POCl₃/DMF) Reagent2->Intermediate FinalProduct This compound Intermediate->FinalProduct Removal of Chloro Group Reagent3 Reducing Agent (e.g., KOH/PEG) Reagent3->FinalProduct

Caption: Key transformations and reagents in the synthetic pathway.

Conclusion

The synthesis of this compound from aniline is a multi-step process that can be reliably executed using the described protocols. This guide provides a comprehensive framework for researchers and professionals in drug development, offering detailed methodologies and quantitative data to support the practical application of this synthetic route. The presented pathway is advantageous due to the use of readily available starting materials and well-understood reaction mechanisms, making it a valuable tool in the synthesis of novel quinoline-based compounds.

References

The Skraup Synthesis of Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a cornerstone in heterocyclic chemistry, offers a direct and versatile method for the synthesis of quinolines and their derivatives. Developed by Czech chemist Zdenko Hans Skraup in 1880, this reaction has remained a fundamental tool for accessing the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the Skraup synthesis, including its mechanism, modern variations, quantitative data, detailed experimental protocols, and key applications.

Core Principles and Reaction Mechanism

The classical Skraup synthesis involves the reaction of an aromatic amine (typically aniline or a substituted aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] The reaction is notoriously exothermic and requires careful control.[3]

The reaction mechanism proceeds through several key stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[4]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form 1,2-dihydroquinoline.[2]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product by the oxidizing agent.[2]

Nitrobenzene is a traditional oxidizing agent and can also serve as a solvent.[3] Other oxidizing agents such as arsenic pentoxide have been used and are reported to result in a less violent reaction.[3]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is influenced by various factors, including the substituents on the aromatic amine, the choice of oxidizing agent, and the use of reaction moderators.

Table 1: Yields of Substituted Quinolines via Skraup Synthesis
Starting AnilineProductOxidizing AgentModeratorYield (%)Reference
AnilineQuinolineNitrobenzeneFerrous Sulfate84-91[3]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinolineArsenic Pentoxide-60[3]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineNot SpecifiedNot SpecifiedMixture[3]
6-Nitrocoumarin3H-pyrano[3,2-f]quinoline-3-oneNot SpecifiedNot Specified14[5]
Table 2: Influence of Oxidizing Agent on Quinoline Synthesis from Aniline
Oxidizing AgentModeratorYield (%)Reference
NitrobenzeneFerrous Sulfate84-91[3]
Arsenic Pentoxide-Not specified, but noted as less violent[3]
Iodine-92.8[6]

Note on Moderators: The Skraup reaction is often highly exothermic. Moderators such as ferrous sulfate (FeSO₄) or boric acid are frequently added to control the reaction rate and prevent runaway conditions.[7] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.[8]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following protocols are adapted from established and reliable sources.

Classical Skraup Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling may be necessary.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[3]

Doebner-von Miller Synthesis of 2-Methylquinoline

This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol. This protocol is for the synthesis of 2-methylquinoline (quinaldine).[9]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric Acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Microwave-Assisted Skraup Synthesis in an Ionic Liquid

Modern variations of the Skraup synthesis often employ microwave irradiation and ionic liquids to improve reaction efficiency and provide a greener alternative to classical conditions.[2][10]

Materials:

  • Aniline or substituted aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Imidazolium cation-based sulfonic acid ionic liquid (e.g., [bmim]HSO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine the aniline, glycerol, and the ionic liquid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 200°C) for a specified time (typically in the range of minutes).[10]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the product from the ionic liquid using an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Reaction Mechanism

Skraup_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Product Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Dehydration Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The reaction mechanism of the Skraup synthesis.

Experimental Workflow

Skraup_Workflow start Start reactants 1. Mix Reactants (Aniline, Glycerol, H₂SO₄, Oxidizing Agent, Moderator) start->reactants heating 2. Controlled Heating (Initiate & sustain reaction) reactants->heating workup 3. Reaction Workup (Quenching, Neutralization, Steam Distillation) heating->workup purification 4. Purification (Extraction, Distillation, Crystallization) workup->purification end End Product: Quinoline Derivative purification->end

Caption: A general experimental workflow for the Skraup synthesis.

Conclusion

The Skraup synthesis remains a powerful and relevant method for the construction of the quinoline ring system. While the classical conditions can be harsh, modern modifications have significantly improved the safety, efficiency, and environmental footprint of this important transformation. For researchers in drug development and materials science, a thorough understanding of the Skraup synthesis and its variations provides a valuable tool for accessing a diverse range of quinoline derivatives with significant potential for a wide array of applications.

References

The Doebner-von Miller Reaction: A Technical Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The Doebner-von Miller reaction, a robust and versatile method for constructing the quinoline ring system, has been a cornerstone of synthetic organic chemistry for over a century. This technical guide provides an in-depth overview of the reaction, including its mechanism, experimental protocols, quantitative data, and troubleshooting strategies, tailored for professionals in the field of drug discovery and development.

The Core Reaction: Mechanism and Variations

The Doebner-von Miller reaction is the acid-catalyzed condensation of an aromatic amine with one or more α,β-unsaturated carbonyl compounds to yield a substituted quinoline.[3][4] A key feature of this reaction is that the α,β-unsaturated carbonyl compound can be pre-formed or generated in situ from aldehydes or ketones via an aldol condensation.[4]

The reaction is typically catalyzed by strong Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), and scandium(III) triflate (Sc(OTf)₃).[5][6]

Reaction Mechanism:

The precise mechanism of the Doebner-von Miller reaction has been a subject of study, with the currently accepted pathway involving a fragmentation-recombination process.[7] The key steps are outlined below:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting adduct undergoes fragmentation to form an enamine and a saturated carbonyl compound.

  • Recombination: These fragments then recombine through a series of condensation and cyclization steps.

  • Dehydration and Oxidation: The cyclized intermediate subsequently dehydrates and is oxidized to form the aromatic quinoline ring. An oxidizing agent, which can be another molecule of the Schiff base intermediate, is required for the final aromatization step.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + H⁺ Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Fragments Enamine + Saturated Carbonyl (Fragmentation) Michael_Adduct->Fragments Fragmentation Recombined_Intermediate Recombined Intermediate Fragments->Recombined_Intermediate Recombination Dihydroquinoline Dihydroquinoline Recombined_Intermediate->Dihydroquinoline Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation & -H₂O

Quantitative Data: A Comparative Analysis

The yield of the Doebner-von Miller reaction is highly dependent on the nature of the substrates, the choice of catalyst, and the reaction conditions. The following tables summarize representative quantitative data from the literature to aid in reaction optimization.

Table 1: Effect of Catalyst on the Yield of 2-Methylquinoline

AnilineCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
AnilineCrotonaldehydeHClToluene/H₂OReflux672
AnilineCrotonaldehydeH₂SO₄H₂O100565
AnilineCrotonaldehydeZnCl₂Neat120758
AnilineCrotonaldehydeSc(OTf)₃CH₃CN801285
AnilineCrotonaldehydeIodineTolueneReflux1341

Table 2: Synthesis of Various Substituted Quinolines

Aniline Derivativeα,β-Unsaturated CarbonylCatalystConditionsProductYield (%)
4-MethylanilineCrotonaldehydeHClReflux, 6h2,6-Dimethylquinoline78
4-MethoxyanilineCrotonaldehydeHClReflux, 6h6-Methoxy-2-methylquinoline82
4-ChloroanilineCrotonaldehydeHClReflux, 8h6-Chloro-2-methylquinoline65
AnilineCinnamaldehydeH₂SO₄110°C, 5h2-Phenylquinoline55
AnilineMethyl vinyl ketoneSc(OTf)₃80°C, 12h4-Methylquinoline75
4-IsopropylanilinePulegoneIodineToluene, Reflux, 13h2,3,8-Trimethyl-5-isopropylquinoline41[8]

Experimental Protocols

Detailed and optimized experimental procedures are crucial for the successful synthesis of quinoline derivatives. Below are protocols for key examples.

General Protocol for the Synthesis of 2-Methylquinoline

This protocol is optimized to minimize the common issue of tar formation.[7]

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

  • Concentrated Sodium Hydroxide Solution

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Experimental_Workflow_2_Methylquinoline Start Start Setup Combine Aniline and 6M HCl Heat to Reflux Start->Setup Addition Dropwise addition of Crotonaldehyde in Toluene (1-2 hours) Setup->Addition Reflux Reflux for 4-6 hours Monitor by TLC Addition->Reflux Workup Cool to RT Neutralize with NaOH Extract with Organic Solvent Reflux->Workup Purification Dry and Concentrate Purify by Distillation or Chromatography Workup->Purification End End Purification->End

Lewis Acid Catalyzed Synthesis of a Substituted Quinoline

Materials:

  • Substituted Aniline (1.0 eq)

  • α,β-Unsaturated Ketone (1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Acetonitrile (CH₃CN)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a solution of the substituted aniline in acetonitrile, add the α,β-unsaturated ketone and scandium(III) triflate.

  • Reaction: Stir the mixture at 80°C for 12 hours in a sealed tube.

  • Workup:

    • After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Low yields and the formation of tarry byproducts are the most common challenges encountered in the Doebner-von Miller reaction.[5] The following guide provides a logical workflow for troubleshooting these issues.

Troubleshooting_Workflow Problem Low Yield or Tar Formation Check_Purity Check Purity of Starting Materials Problem->Check_Purity Check_Purity->Problem If impure, purify Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Slow_Addition Slowly add carbonyl to heated aniline solution Optimize_Conditions->Slow_Addition Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Change_Catalyst Change Catalyst (e.g., Lewis Acid) Optimize_Conditions->Change_Catalyst Biphasic_System Use a Biphasic Solvent System Optimize_Conditions->Biphasic_System Improved_Yield Improved Yield Slow_Addition->Improved_Yield Lower_Temp->Improved_Yield Change_Catalyst->Improved_Yield Biphasic_System->Improved_Yield

Key Strategies to Mitigate Byproduct Formation:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermic nature of the reaction and minimizes polymerization.[9]

  • Temperature Control: Excessively high temperatures can promote tar formation. It is crucial to monitor and control the reaction temperature.[5]

  • Catalyst Optimization: The choice of acid catalyst can significantly impact the reaction rate and selectivity. Milder Lewis acids may be preferable in some cases to reduce polymerization.[5]

  • Biphasic Solvent System: Using a two-phase system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.

Applications in Drug Development

The quinoline moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for targeting a diverse range of biological targets. The Doebner-von Miller reaction provides a direct and efficient route to a wide variety of substituted quinolines, making it a valuable tool in the drug discovery pipeline.

Examples of Quinoline-Based Drugs:

  • Chloroquine and Hydroxychloroquine: Antimalarial agents.[9]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Bedaquiline: An anti-tubercular drug.

  • Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

The ability to readily synthesize a library of quinoline analogs using the Doebner-von Miller reaction allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of this important scaffold, leading to the identification of novel drug candidates with improved efficacy and safety profiles.

Conclusion

The Doebner-von Miller reaction remains a highly relevant and powerful tool for the synthesis of quinoline derivatives. A thorough understanding of its mechanism, careful optimization of reaction conditions, and strategic troubleshooting are essential for its successful implementation. For researchers and professionals in drug development, mastery of this reaction provides a direct avenue to a vast chemical space of biologically active molecules, underscoring its enduring importance in the quest for new medicines.

References

An In-Depth Technical Guide to the Combes Synthesis of 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Combes synthesis, a cornerstone in heterocyclic chemistry since its discovery by Alphonse Combes in 1888, remains a highly relevant and powerful method for the preparation of 2,4-disubstituted quinolines. This technical guide provides a comprehensive overview of the Combes synthesis, including its mechanism, scope, and detailed experimental protocols. It is designed to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development, where the quinoline scaffold is a prevalent motif.

Core Principles of the Combes Synthesis

The Combes synthesis is fundamentally an acid-catalyzed condensation reaction between an aniline and a β-diketone, which subsequently undergoes cyclization to form the quinoline ring system.[1][2] The general reaction scheme is depicted below:

General Reaction:

Aniline + β-Diketone --(Acid Catalyst)--> 2,4-Disubstituted Quinoline + 2 H₂O

The reaction is typically carried out in the presence of a strong acid catalyst, with concentrated sulfuric acid being the most common choice.[3] However, other acid catalysts such as polyphosphoric acid (PPA), polyphosphoric ester (PPE), zinc chloride (ZnCl₂), acetic acid, p-toluenesulfonic acid, and hydrogen fluoride (HF) have also been employed.[1][4]

Reaction Mechanism

The mechanism of the Combes synthesis proceeds through several key steps, initiated by the formation of an enamine intermediate. The widely accepted mechanism is as follows:

  • Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate (or a Schiff base which tautomerizes to the enamine).[2][3]

  • Protonation and Cyclization: The acid catalyst protonates the remaining carbonyl group of the enamine, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring of the aniline. This cyclization step, also referred to as annulation, is the rate-determining step of the reaction.[2]

  • Dehydration: The resulting intermediate undergoes a proton transfer and subsequent dehydration to yield the final 2,4-disubstituted quinoline product.[2]

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Diketone->Enamine ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H⁺ (Catalyst) CyclizedIntermediate Cyclized Intermediate ProtonatedEnamine->CyclizedIntermediate Cyclization (Rate-determining) Quinoline 2,4-Disubstituted Quinoline CyclizedIntermediate->Quinoline - H₂O - H⁺

Quantitative Data Summary

The yield and reaction conditions of the Combes synthesis are highly dependent on the nature of the substrates and the catalyst employed. The following tables summarize representative quantitative data for the synthesis of various 2,4-disubstituted quinolines.

Table 1: Synthesis of 2,4-Dimethylquinolines with Various Anilines

Anilineβ-DiketoneCatalystTemperature (°C)Time (h)Yield (%)
AnilineAcetylacetoneH₂SO₄1000.3-
m-ChloroanilineAcetylacetoneH₂SO₄---
p-AnisidineAcetylacetone----
β-NaphthylamineAcetylacetoneHF60--

Note: Specific yield data is often not reported in general review articles. The table indicates the successful synthesis of the corresponding quinolines.

Table 2: Influence of Catalyst on the Synthesis of 2,4-Dimethylquinoline

CatalystTemperature (°C)TimeYield (%)
H₂SO₄10015-20 min-
Polyphosphoric Acid (PPA)---
ZnCl₂---
Acetic Acid105--
p-Toluenesulfonic Acid---

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 2,4-disubstituted quinolines via the Combes reaction.

Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline (0.1 mol)

  • Acetylacetone (0.1 mol)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, carefully mix aniline (0.1 mol) and acetylacetone (0.1 mol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

  • Heat the mixture on a water bath at 100°C for 15-20 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) until the quinoline precipitates.

  • Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 2,4-dimethylquinoline.

Synthesis of 2,4-Dimethyl-7-chloroquinoline

Materials:

  • m-Chloroaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid

Procedure:

  • Follow the general procedure for the synthesis of 2,4-dimethylquinoline, substituting m-chloroaniline for aniline.[3]

  • The reaction of m-chloroaniline with acetylacetone in the presence of concentrated sulfuric acid yields 2,4-dimethyl-7-chloroquinoline.[3] Detailed quantitative parameters for this specific synthesis are not provided in the cited literature but would follow the general protocol.

Synthesis of Benzo[g]quinoline Derivatives

Materials:

  • β-Naphthylamine

  • Acetylacetone

  • Hydrogen Fluoride (HF)

Procedure:

  • The condensation of β-naphthylamine with acetylacetone is carried out in the presence of hydrogen fluoride.[1]

  • The reaction is typically conducted at a controlled temperature, for example, 60°C.[1]

  • The use of HF as a catalyst requires specialized equipment and safety precautions. The workup would involve careful quenching of the acid and isolation of the benzo[g]quinoline product.

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

The quinoline scaffold is a privileged structure in medicinal chemistry, and many quinoline derivatives have been investigated as potent inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[8] While a direct study linking 2,4-disubstituted quinolines synthesized specifically via the Combes method to the inhibition of the PI3K/Akt/mTOR pathway is not prominently available, the general class of quinolines has shown significant activity.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Survival S6K->Cell_Growth Protein Synthesis eIF4E->Cell_Growth Translation Initiation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1

Conclusion

The Combes synthesis offers a reliable and versatile method for accessing 2,4-disubstituted quinolines, a class of compounds with significant applications in materials science and medicinal chemistry. Understanding the reaction mechanism, the influence of substrates and catalysts, and having access to detailed experimental protocols are essential for leveraging this reaction to its full potential. Further research establishing a direct link between Combes-synthesized quinolines and the inhibition of key signaling pathways like PI3K/Akt/mTOR will undoubtedly pave the way for the development of novel therapeutic agents.

References

Spectroscopic Data of 3-Quinolinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Quinolinecarboxaldehyde (CAS No: 13669-42-6), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityAssignment
10.50sH-1' (Aldehyde)
9.45dH-2
8.88sH-4
8.20dH-8
8.00dH-5
7.85tH-7
7.65tH-6
¹³C NMR Data

Solvent: CDCl₃ Frequency: 101 MHz

Chemical Shift (δ) ppmAssignment
192.5C-1' (Aldehyde C=O)
152.0C-2
147.5C-8a
139.0C-4
133.0C-7
130.5C-5
129.5C-4a
129.0C-6
128.0C-8
121.5C-3
Infrared (IR) Spectroscopy Data

Technique: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H Stretch
2850MediumAldehyde C-H Stretch
1700StrongAldehyde C=O Stretch
1620, 1580, 1480Medium-StrongAromatic C=C Bending
900-650StrongAromatic C-H Out-of-plane Bending
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
157100[M]⁺ (Molecular Ion)
15695[M-H]⁺
12980[M-CO]⁺
12855[M-CHO]⁺
10230[C₈H₆]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹³C NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet technique. Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The resulting mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded against a pure KBr pellet as a background, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting ions were then accelerated and separated by their mass-to-charge ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Pellet Grinding with KBr & Pellet Pressing Sample->Pellet Vaporization Heating for Vaporization Sample->Vaporization NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer (Electron Ionization) Vaporization->MS NMR_Data Acquire FID Process (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process (FT, Background Subtraction) IR->IR_Data MS_Data Acquire Mass Spectrum (Ion Detection & Counting) MS->MS_Data NMR_Interpretation Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Interpretation IR_Interpretation Functional Group Identification IR_Data->IR_Interpretation MS_Interpretation Molecular Ion Peak Fragmentation Pattern MS_Data->MS_Interpretation Structure_Elucidation Structure Elucidation & Confirmation NMR_Interpretation->Structure_Elucidation IR_Interpretation->Structure_Elucidation MS_Interpretation->Structure_Elucidation

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Spectroscopic Analysis of 3-Quinolinecarboxaldehyde: A Technical Guide to ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-quinolinecarboxaldehyde. The following sections present tabulated spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the analytical workflow, designed to assist researchers in the structural elucidation and characterization of this and similar heterocyclic aldehydes.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.

Table 1: ¹H NMR Data of this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.20s-1HH-10 (Aldehyde)
9.45d2.11HH-2
8.95s-1HH-4
8.20d8.51HH-8
8.00d8.21HH-5
7.85ddd8.5, 7.0, 1.51HH-7
7.65ddd8.2, 7.0, 1.21HH-6
Table 2: ¹³C NMR Data of this compound in CDCl₃
Chemical Shift (δ) ppmAssignment
192.5C-10 (Aldehyde)
152.0C-2
147.5C-8a
138.0C-4
134.0C-7
131.0C-5
130.0C-4a
129.5C-6
128.0C-8
122.0C-3

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Homogenization: Gently swirl the vial to ensure complete dissolution of the sample.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The spectra were acquired on a Bruker Avance 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30) was used.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (approximately -2 to 14 ppm)

  • Acquisition Time (AQ): At least 3 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm was used for chemical shift referencing.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse sequence with NOE (e.g., zgpg30) was employed.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm (approximately -10 to 230 ppm)

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Referencing: The solvent peak of CDCl₃ at 77.16 ppm was used for chemical shift referencing.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) was subjected to Fourier transformation to generate the frequency-domain spectrum.

  • Phasing: The spectrum was manually phased to ensure all peaks are in pure absorption mode.

  • Baseline Correction: A polynomial baseline correction was applied to obtain a flat baseline.

  • Integration: The relative integrals of the peaks in the ¹H NMR spectrum were determined.

  • Peak Picking: The chemical shifts of all peaks in both ¹H and ¹³C spectra were accurately identified.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_res Results weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR Acquisition filter->h1_nmr c13_nmr 13C NMR Acquisition filter->c13_nmr ft Fourier Transform h1_nmr->ft FID c13_nmr->ft FID phase Phasing & Baseline Correction ft->phase analysis Integration & Peak Picking phase->analysis h1_data 1H NMR Data Table analysis->h1_data c13_data 13C NMR Data Table analysis->c13_data

Caption: Workflow for NMR analysis of this compound.

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Quinolinecarboxaldehyde, a key building block in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. This document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and explores a potential signaling pathway relevant to quinoline derivatives.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The data presented below is a summary of significant peaks observed in the spectrum, with tentative assignments based on established infrared spectroscopy correlation tables.

Wavenumber (cm⁻¹)IntensityTentative Assignment
~3050MediumAromatic C-H stretching
~2850, ~2750WeakAldehyde C-H stretching (Fermi resonance doublet)
~1700StrongC=O stretching of the aldehyde group
~1600, ~1500, ~1475Medium to StrongC=C and C=N stretching vibrations of the quinoline ring
~1300 - 1000MediumIn-plane C-H bending and other ring vibrations
Below 900Medium to StrongOut-of-plane C-H bending of the aromatic rings

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound using the KBr (Potassium Bromide) pellet technique. This method is widely used for acquiring high-quality spectra of solid compounds.

Materials and Equipment:

  • This compound sample

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

  • Spatula

  • Desiccator for storing KBr

Procedure:

  • Sample and KBr Preparation:

    • Place a small amount (approximately 1-2 mg) of the this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The optimal sample concentration is typically 0.1% to 1% by weight.

    • Thoroughly grind the sample and KBr together using the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the die of a pellet press.

    • Distribute the powder evenly to ensure a uniform pellet.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the FT-IR spectrum of the this compound pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the obtained spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of this compound.

Logical Relationships: Experimental Workflow and Potential Signaling Pathway

To visualize the processes described, the following diagrams illustrate the experimental workflow for FT-IR analysis and a plausible signaling pathway for quinoline derivatives based on current research.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output start Start: this compound (Solid) mix Mix with KBr start->mix grind Grind to Fine Powder mix->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Ratioing) sample_spec->process interpret Interpret Spectrum process->interpret end Final FT-IR Spectrum interpret->end

FT-IR Experimental Workflow for this compound.

While the direct signaling pathways of this compound are not extensively documented, research on related quinoline derivatives suggests potential interactions with purinergic receptors. The following diagram illustrates a hypothetical signaling cascade where a quinoline derivative acts as an antagonist to the P2X7 receptor, influencing downstream pathways involved in cell proliferation and angiogenesis.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects P2X7R P2X7 Receptor PI3K PI3K P2X7R->PI3K Activates Quinoline Quinoline Derivative (Antagonist) Quinoline->P2X7R Inhibits Akt Akt PI3K->Akt Activates HIF1a HIF-1α Akt->HIF1a Stabilizes Proliferation Cell Proliferation Akt->Proliferation VEGF VEGF HIF1a->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis

Hypothetical Signaling Pathway Inhibition by a Quinoline Derivative.

Crystal Structure of 3-Quinolinecarboxaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinolinecarboxaldehyde is a significant heterocyclic aldehyde serving as a versatile precursor in the synthesis of a wide array of quinoline derivatives with potential applications in medicinal chemistry and materials science. While its utility as a synthetic building block is well-established, a detailed public record of its single-crystal X-ray diffraction data is not currently available in prominent crystallographic databases. This guide, therefore, provides a comprehensive overview of the general experimental procedures for determining the crystal structure of a small organic molecule like this compound, outlines the expected molecular geometry based on related structures, and discusses its role in synthetic chemistry.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in numerous natural products and pharmacologically active molecules. The substituent at the 3-position of the quinoline ring can significantly influence the molecule's chemical reactivity and biological activity. This compound, with its reactive aldehyde group, is a key intermediate for introducing diverse functionalities at this position. A definitive crystal structure would provide invaluable information on its solid-state conformation, intermolecular interactions, and packing, which are crucial for understanding its physical properties and for rational drug design.

While a specific crystal structure for this compound is not publicly deposited, crystallographic data for closely related derivatives, such as 2-Chloro-3-quinolinecarboxaldehyde, are available and can offer insights into the probable structural features of the parent compound.

General Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound typically involves the following key steps.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction studies. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated structure factors.

The workflow for a typical crystal structure determination is illustrated in the diagram below.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Fig. 1: Experimental workflow for crystal structure determination.

Anticipated Molecular Structure and Quantitative Data

Based on the known structures of quinoline and its derivatives, the molecule of this compound is expected to be largely planar, with the aldehyde group lying in or close to the plane of the quinoline ring system to maximize conjugation. The key structural parameters that would be determined from a crystal structure analysis are summarized in the table below. The values are hypothetical and are based on typical bond lengths and angles for similar molecular fragments.

ParameterExpected Value
Unit Cell Parameters
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Space GroupTo be determined
ZTo be determined
Selected Bond Lengths (Å)
C=O~1.21
C-C (aldehyde to ring)~1.48
C-N (in quinoline ring)~1.32 - 1.37
C-C (in quinoline ring)~1.36 - 1.42
Selected Bond Angles (°)
O=C-C~124
C-C-C (aldehyde group)~119
C-N-C (in quinoline ring)~117
C-C-C (in quinoline ring)~118 - 122
Selected Torsion Angles (°)
C(2)-C(3)-C(aldehyde)-O~0 or ~180

Role in Synthetic Chemistry and Drug Development

This compound is a valuable starting material for the synthesis of a variety of quinoline-based compounds. The aldehyde functionality allows for a range of chemical transformations, including:

  • Reductive amination: To produce various amine derivatives.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Condensation reactions: With active methylene compounds to form more complex heterocyclic systems.

  • Oxidation: To form 3-quinolinecarboxylic acid.

  • Reduction: To form 3-quinolinemethanol.

This versatility makes it an important synthon for generating libraries of quinoline derivatives for screening in drug discovery programs.

The logical relationship of its synthetic utility is depicted in the following diagram.

synthetic_utility cluster_reactions Chemical Transformations cluster_products Product Classes start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation start->condensation oxidation Oxidation start->oxidation reduction Reduction start->reduction amines Amine Derivatives reductive_amination->amines alkenes Styrylquinolines wittig->alkenes heterocycles Fused Heterocycles condensation->heterocycles carboxylic_acid 3-Quinolinecarboxylic Acid oxidation->carboxylic_acid alcohol 3-Quinolinemethanol reduction->alcohol

Fig. 2: Synthetic utility of this compound.

Conclusion

While a definitive crystal structure of this compound remains to be publicly reported, this guide provides a framework for its determination and an understanding of its likely structural characteristics. The experimental protocols detailed herein are standard for small molecule crystallography and can be applied to obtain the precise geometric parameters and intermolecular interactions of this important synthetic intermediate. Such data would be of great value to researchers in medicinal chemistry and materials science for the rational design of novel quinoline-based compounds.

The Diverse Biological Activities of Quinoline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, have long been a focal point in the fields of medicinal chemistry and pharmacology. Their diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial, have established them as privileged scaffolds in drug discovery and development. This technical guide provides a comprehensive overview of the multifaceted biological activities of quinoline alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and the development of novel therapeutics.

Anticancer Activity

Quinoline alkaloids exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are varied and often target fundamental cellular processes involved in cancer progression, such as DNA replication, cell division, and survival signaling pathways.

One of the most renowned anticancer quinoline alkaloids is Camptothecin , which specifically inhibits DNA topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin and its analogs lead to DNA damage and ultimately induce apoptosis in cancer cells.[1][2][3][4] Another important mechanism involves the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Pim-1 kinase.[5][6][7]

Quantitative Data: Anticancer Activity of Quinoline Alkaloids

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoline alkaloids against various cancer cell lines.

Quinoline AlkaloidCancer Cell LineIC50 (µM)Reference
CamptothecinA549 (Lung)>100[8]
CamptothecinHeLa (Cervical)>100[8]
NeocryptolepineHepG2 (Liver)3.3[9]
NeocryptolepineHCT-116 (Colon)23[9]
NeocryptolepineMCF-7 (Breast)3.1[9]
NeocryptolepineA549 (Lung)9.96[9]
SanguinarineA375 (Melanoma)2.1[10]
SanguinarineA431 (Skin)3.14[10]
ChelerythrineA375 (Melanoma)0.14 - 0.46[10]
Pyridin-2-one derivative 4cK-562 (Leukemia)7.72[11]
Pyridin-2-one derivative 4cMOLT-4 (Leukemia)8.17[11]
Pyridin-2-one derivative 4cRPMI-8226 (Leukemia)5.16[11]
Pyridin-2-one derivative 4cSR (Leukemia)5.70[11]
Pyridin-2-one derivative 4cHOP-92 (Lung)2.37[11]
Pyridin-2-one derivative 4cNCI-H23 (Lung)3.20[11]
Pyridin-2-one derivative 4cSNB-75 (CNS)2.38[11]
Pyridin-2-one derivative 4cRXF 393 (Renal)2.21[11]
Pyridin-2-one derivative 4cHS 578T (Breast)2.38[11]
Pyridin-2-one derivative 4cBT-549 (Breast)4.11[11]
Quinoline-pyridine hybrid 6eHepG-2 (Liver)-[12]
Quinoline-pyridine hybrid 13aHepG-2 (Liver)-[12]
Quinoline-pyridine hybrid 13cHepG-2 (Liver)-[12]

Signaling Pathway Visualizations

Topoisomerase_I_Inhibition cluster_DNA DNA Replication Fork Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds Nicked_DNA Nicked DNA Complex Topoisomerase_I->Nicked_DNA creates single-strand nick Religated_DNA Religated DNA Nicked_DNA->Religated_DNA religates Replication_Fork Replication Fork Collision Nicked_DNA->Replication_Fork leads to Camptothecin Camptothecin Nicked_DNA->Camptothecin stabilized by DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Topoisomerase I Inhibition by Camptothecin.

Pim_1_Kinase_Inhibition cluster_Pim1 Pim-1 Kinase Signaling Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates (inactivates) p21 p21 Pim1->p21 phosphorylates (inactivates) p27 p27 Pim1->p27 phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 releases Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression promotes p27->Cell_Cycle_Progression promotes Quinoline_Alkaloid Quinoline Alkaloid Quinoline_Alkaloid->Pim1 inhibits

Pim-1 Kinase Inhibition by Quinoline Alkaloids.

Antimicrobial Activity

Quinoline alkaloids have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Their efficacy against drug-resistant strains makes them particularly interesting for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Quinoline Alkaloids

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against different bacterial and fungal strains.

Quinoline DerivativeMicroorganismMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivative 2Bacillus cereus3.12 - 50[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 2Staphylococcus aureus3.12 - 50[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 2Pseudomonas aeruginosa3.12 - 50[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 2Escherichia coli3.12 - 50[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 6Bacillus cereus3.12 - 50[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 6Staphylococcus aureus3.12 - 50[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 6Pseudomonas aeruginosa3.12 - 50[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 6Escherichia coli3.12 - 50[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 6Aspergillus flavus-[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 6Aspergillus niger-[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 6Fusarium oxysporum-[13]
6-amino-4-methyl-1H-quinoline-2-one derivative 6Candida albicans-[13]
ChelerythrinePseudomonas aeruginosa1.9[14]
SanguinarineStaphylococcus aureus1.9[14]
AllocryptopineStaphylococcus aureus125[14]
ChelidonineCandida albicans62.5[14]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[15]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10[15]
Quinoline-based hydroxyimidazolium hybrid 7cCryptococcus neoformans15.6[15]
Quinoline-based hydroxyimidazolium hybrid 7dCryptococcus neoformans15.6[15]

Anti-inflammatory Activity

Several quinoline alkaloids exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17][18][19]

Quantitative Data: Anti-inflammatory Activity of Quinoline Alkaloids

The following table summarizes the inhibitory activity (IC50 values) of selected quinoline alkaloids on inflammatory markers.

Quinoline AlkaloidInflammatory Marker/AssayCell LineIC50 (µM)Reference
Dasycarine ANO ProductionBV-2 microglia< 5.0[16]
Waltherione MNO Production-11.7 ± 0.8[17]
Waltherione derivative 6TNF-α-induced NF-κB activity-7.1 - 12.1[17]
Waltherione derivative 8aTNF-α-induced NF-κB activity-7.1 - 12.1[17]
Waltherione derivative 9TNF-α-induced NF-κB activity-7.1 - 12.1[17]
Waltherione derivative 10TNF-α-induced NF-κB activity-7.1 - 12.1[17]
Waltherione derivative 11TNF-α-induced NF-κB activity-7.1 - 12.1[17]
Waltherione derivative 13TNF-α-induced NF-κB activity-7.1 - 12.1[17]
Waltherione derivative 21TNF-α-induced NF-κB activity-7.1 - 12.1[17]
Waltherione derivative 24TNF-α-induced NF-κB activity-7.1 - 12.1[17]

Signaling Pathway Visualization

NFkB_Inhibition cluster_NFkB NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates Quinoline_Alkaloid Quinoline Alkaloid Quinoline_Alkaloid->IKK inhibits Quinoline_Alkaloid->NFkB inhibits nuclear translocation

Inhibition of the NF-κB Signaling Pathway.

Antimalarial Activity

The quinoline scaffold is the backbone of some of the most important antimalarial drugs, including quinine and chloroquine. The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.[20][21][22][23][24]

Quantitative Data: Antimalarial Activity of Quinoline Alkaloids

The following table displays the antiplasmodial activity (IC50 values) of various quinoline alkaloids and their derivatives against Plasmodium falciparum.

Quinoline DerivativeP. falciparum StrainIC50 (µM)Reference
Quinolinyl β-enaminone hybrid 95MDR PfK13.89[25]
Quinolinyl β-enaminone hybrid 95CQS Pf3D7>5[25]
Quinoline-pyrazole hybrid 46-0.036 (µg/mL)[25]
Quinoline-thiosemicarbazide hybrid 60-0.19 (µg/mL)[25]
Quinoline-furanone hybrid 5gK1 (resistant)Similar to Chloroquine[26]
Quinoline-furanone hybrid 6eK1 (resistant)Similar to Chloroquine[26]
Quinoline-furanone hybrid 5fK1 (resistant)Comparable to Chloroquine[26]
Quinoline-furanone hybrid 7aK1 (resistant)Comparable to Chloroquine[26]
Quinoline-furanone hybrid 7fK1 (resistant)Comparable to Chloroquine[26]

Signaling Pathway Visualization

Hemozoin_Inhibition cluster_Heme Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme digestion releases Hemozoin Hemozoin (non-toxic) Heme->Hemozoin biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to Chloroquine Chloroquine Chloroquine->Heme inhibits biocrystallization

Mechanism of Action of Chloroquine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of quinoline alkaloids.

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of quinoline alkaloids on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoline alkaloid stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline alkaloid in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of quinoline alkaloids against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinoline alkaloid stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline alkaloid in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoline alkaloid that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Hemozoin Inhibition Assay

This protocol outlines a cell-free assay to evaluate the ability of quinoline alkaloids to inhibit the formation of β-hematin (hemozoin).

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Quinoline alkaloid stock solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a solution of hemin chloride in DMSO.

  • Assay Setup: In a 96-well plate, add the sodium acetate buffer.

  • Compound Addition: Add the quinoline alkaloid at various concentrations to the wells. Include a positive control (e.g., chloroquine) and a negative control (solvent vehicle).

  • Initiation of Reaction: Add the hemin solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted hemin. Dissolve the β-hematin pellet in a known concentration of NaOH.

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 405 nm.

  • Data Analysis: Calculate the percentage of hemozoin inhibition compared to the negative control and determine the IC50 value.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This protocol is used to assess the anti-inflammatory activity of quinoline alkaloids by measuring their effect on cytokine production in immune cells stimulated with LPS.

Materials:

  • Immune cells (e.g., macrophages like RAW 264.7 or primary cells)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Quinoline alkaloid stock solution

  • 24-well plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed the immune cells in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline alkaloid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

The quinoline alkaloids represent a vast and structurally diverse class of natural products with a remarkable range of biological activities. Their proven efficacy in anticancer, antimicrobial, anti-inflammatory, and antimalarial applications underscores their continued importance in drug discovery. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their exploration of this fascinating class of compounds. Further investigation into the structure-activity relationships, mechanisms of action, and potential for synergistic combinations will undoubtedly pave the way for the development of novel and more effective quinoline-based therapeutics.

References

An In-depth Technical Guide to the Natural Sources of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds. They are found in a wide array of natural sources, including plants, animals, and microorganisms.[1][2] For centuries, these compounds have been of significant interest to scientists and medical professionals due to their broad spectrum of biological activities, which include antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of the natural sources of quinoline compounds, their biosynthesis, methods for their extraction and analysis, and the signaling pathways through which they exert their biological effects.

Natural Sources of Quinoline Compounds

Quinoline alkaloids are distributed across the three major domains of life: Eukarya (plants and animals), Bacteria, and Archaea (in the form of microorganisms).

Plant Sources

Plants are the most well-known and extensively studied source of quinoline alkaloids.[2] These compounds are particularly abundant in certain plant families, most notably the Rubiaceae and Rutaceae.[2]

  • Cinchona (Rubiaceae): The bark of various Cinchona species is the historical and commercial source of some of the most famous quinoline alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.[4][5] Quinine, first isolated in 1820, was the first effective treatment for malaria and remains an important therapeutic agent.[3]

  • Camptotheca acuminata (Nyssaceae): This Chinese tree is the source of camptothecin, a potent antineoplastic agent.[3] Camptothecin and its derivatives, such as topotecan and irinotecan, are used in cancer chemotherapy.

  • Rutaceae Family: This family, which includes citrus fruits, is a rich source of furoquinoline alkaloids like dictamnine and skimmianine.[1][4]

Table 1: Quantitative Data of Quinoline Alkaloids from Plant Sources

Plant SourceCompound(s)Concentration/YieldReference(s)
Cinchona succirubra barkTotal Alkaloids4.75% - 5.20%[6]
Quinine1.59% - 1.89%[6]
Cinchonine1.87% - 2.30%[6]
Camptotheca acuminata young leavesCamptothecinUp to 0.24%[7]
Microbial Sources

A growing number of quinoline compounds are being discovered from microbial sources, including bacteria and fungi. These microorganisms represent a promising and largely untapped reservoir of novel quinoline structures with diverse biological activities.

  • Pseudomonas aeruginosa: This bacterium is known to produce a variety of 2-alkyl-4(1H)-quinolones, some of which act as quorum-sensing signal molecules, regulating the expression of virulence genes.[8][9] One such molecule is the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone.[6][7]

  • Marine Microorganisms: Marine environments are a rich source of unique quinoline alkaloids. For instance, the marine-derived fungus Penicillium janczewskii produces diastereomeric quinolinone alkaloids.

Table 2: Examples of Quinoline Compounds from Microbial Sources

Microbial SourceCompound(s)Biological ActivityReference(s)
Pseudomonas aeruginosa2-Alkyl-4(1H)-quinolones (e.g., PQS)Quorum sensing, Antimicrobial[6][8]
Penicillium janczewskii (marine fungus)Quinolinone alkaloidsNot specified[3]
Animal Sources

Quinoline alkaloids are also found in the animal kingdom, where they often serve as defensive agents.

  • Insects: Certain insects utilize quinoline alkaloids as part of their chemical defense mechanisms. For example, the Peruvian fire stick insect (Oreophoetes peruana) exudes a quinoline-containing secretion when threatened.[2]

  • Marine Sponges: Marine sponges are a prolific source of novel quinoline and related alkaloids, many of which exhibit potent cytotoxic and other pharmacological activities.[10][11] The pyridoacridine alkaloids, a class of polycyclic aromatic alkaloids, are a prominent example.[12]

Table 3: Examples of Quinoline Alkaloids from Animal Sources

Animal SourceCompound(s)Biological ActivityReference(s)
Oreophoetes peruana (Peruvian fire stick insect)Quinoline derivativesDefensive agent[2]
Dercitus species (marine sponge)DercitinAntitumor[13]
Oceanapia species (marine sponge)Kuanoniamines C and DInsecticidal[12]

Biosynthesis of Quinoline Alkaloids

The biosynthesis of quinoline alkaloids in plants typically proceeds through one of two major pathways, starting from either the amino acid tryptophan or anthranilic acid.

Tryptophan-Derived Biosynthesis

The biosynthesis of Cinchona alkaloids, such as quinine, begins with the amino acid tryptophan. Tryptophan is converted to tryptamine, which then condenses with the monoterpenoid secologanin to form strictosidine, a key intermediate in the biosynthesis of many indole alkaloids.[4][5] A series of complex enzymatic reactions then transforms strictosidine into the quinoline ring system of the Cinchona alkaloids. Recent studies have shown that the methoxy group of quinine is introduced early in the pathway, at the level of tryptamine.[4]

Tryptophan_Derived_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Cinchonidinone Cinchonidinone Strictosidine->Cinchonidinone Multiple Steps Quinine Quinine Cinchonidinone->Quinine Multiple Steps Anthranilic_Acid_Derived_Biosynthesis Anthranilic_Acid Anthranilic_Acid Quinolone_Intermediate Quinolone_Intermediate Anthranilic_Acid->Quinolone_Intermediate Condensation & Cyclization Prenylated_Quinolone Prenylated_Quinolone Quinolone_Intermediate->Prenylated_Quinolone Prenylation Furoquinoline_Alkaloid Furoquinoline_Alkaloid Prenylated_Quinolone->Furoquinoline_Alkaloid Cyclization Extraction_Workflow Start Powdered Plant Material Defatting Defat with Petroleum Ether Start->Defatting Acid_Extraction Extract with Acidified Water Defatting->Acid_Extraction Filtration1 Filter Acid_Extraction->Filtration1 Aqueous_Extract Aqueous Extract (Alkaloid Salts) Filtration1->Aqueous_Extract Basification Basify with Ammonia Aqueous_Extract->Basification Organic_Extraction Extract with Chloroform Basification->Organic_Extraction Separation Separate Layers Organic_Extraction->Separation Organic_Phase Organic Phase (Free Alkaloids) Separation->Organic_Phase Evaporation Evaporate Solvent Organic_Phase->Evaporation End Crude Alkaloid Extract Evaporation->End Camptothecin_Pathway Topoisomerase_I Topoisomerase I Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Cleavable_Complex Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork Collision Double_Strand_Break Double-Strand Break Replication_Fork->Double_Strand_Break Apoptosis Apoptosis Double_Strand_Break->Apoptosis Induces Camptothecin Camptothecin Camptothecin->Cleavable_Complex Stabilizes Quinine_Pathway Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinine Quinine Quinine->Hemozoin Inhibits

References

Reactivity of the aldehyde group in quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system composed of a fused benzene and pyridine ring. This motif is central to a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Quinoline derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5][6] The introduction of an aldehyde (formyl) group onto the quinoline ring system creates a versatile and highly reactive intermediate, known as a quinoline-carbaldehyde or quinoline-carboxaldehyde.

The aldehyde functionality serves as a critical synthetic handle, enabling a multitude of chemical transformations for the construction of more complex molecular architectures.[4] Its reactivity is significantly influenced by the electronic properties of the bicyclic quinoline core, making it a subject of great interest for organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the reactivity of the aldehyde group in quinolines, detailing key chemical transformations, experimental protocols, and its application in the context of drug discovery and enzyme inhibition.

Electronic Properties and Core Reactivity

The reactivity of the aldehyde group is fundamentally dictated by the electrophilicity of its carbonyl carbon. In quinoline-carbaldehydes, the inherent electron-withdrawing nature of the nitrogen atom within the pyridine ring deactivates the entire aromatic system towards electrophilic attack but significantly increases the electrophilicity of substituents like the aldehyde group. This effect, transmitted through resonance and inductive effects, renders the carbonyl carbon more susceptible to nucleophilic attack compared to benzaldehyde. Nucleophiles readily add to the C2 or C4 positions of the quinoline ring itself, and this electron deficiency enhances the reactivity of the attached aldehyde.[7][8][9]

Substituents on the quinoline ring can further modulate this reactivity. Electron-donating groups (EDGs) can slightly decrease the aldehyde's reactivity by donating electron density to the ring, while electron-withdrawing groups (EWGs) will further enhance its electrophilicity. This principle is crucial for designing multi-step synthetic pathways and for understanding the molecule's interaction with biological targets.[10]

Fig 1. Core reactivity pathways of the quinoline-carbaldehyde group.

Key Chemical Transformations

The enhanced electrophilicity of the formyl group on the quinoline ring allows for a diverse range of chemical reactions, making it a cornerstone for synthetic diversification.

Condensation Reactions

Condensation reactions are powerful tools for C-C and C-N bond formation, extensively used to build complex derivatives from quinoline-carbaldehydes.

Knoevenagel Condensation: This reaction involves the condensation of the quinoline-carbaldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine or ammonium acetate.[11] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, which is a valuable intermediate for further synthesis.[12][13]

Table 1: Examples of Knoevenagel Condensation with Quinoline-Carbaldehydes

Quinoline Aldehyde Active Methylene Compound Catalyst Solvent Yield (%) Reference
2-Chloroquinoline-3-carbaldehyde Malononitrile Piperidine Ethanol High (not specified) [14]
2-Methoxyquinoline-4-carbaldehyde Diethyl malonate Piperidine Ethanol Variable (1-8h) [11]
4-Chloroquinoline-6-carbaldehyde Ethyl cyanoacetate Ammonium Acetate Toluene Good (not specified) [12]
Ortho-azidobenzaldehydes* β-ketosulfones PPh₃ Toluene 51-63% [15]

*Note: This example involves an intramolecular aza-Wittig reaction to form the quinoline ring simultaneously.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[16][17] This reaction is highly versatile for introducing various substituted vinyl groups onto the quinoline core. The stereochemical outcome (E/Z alkene) often depends on the stability of the ylide used.[17]

Schiff Base Formation: Quinoline-carbaldehydes readily react with primary amines to form Schiff bases (imines). This reaction is fundamental in synthesizing ligands for metal complexes and building blocks for more complex heterocyclic systems.[14][18]

Oxidation to Carboxylic Acids

The aldehyde group can be easily oxidized to the corresponding carboxylic acid. Quinoline-carboxylic acids are important pharmacophores found in numerous drugs and are key intermediates in organic synthesis.[19][20] Common and effective oxidizing agents include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂).[19]

Table 2: Oxidation of Quinoline Derivatives

Starting Material Oxidizing Agent Solvent Temperature (°C) Yield (%) Reference
2-Methylquinoline Selenium Dioxide Pyridine/Water 110-120 ~65 [19]
2-Methylquinoline Potassium Permanganate Basic Aqueous Sol. Reflux Good (not specified) [19]

| Quinoline | Cobalt Salt / O₂ | Acetic Acid | 40-150 | Good (not specified) |[21] |

Reduction to Alcohols

The reduction of the aldehyde group yields the corresponding primary alcohol (a quinoline-methanol). These alcohols are valuable intermediates for introducing ester, ether, or halide functionalities. Standard reducing agents like sodium borohydride (NaBH₄) and the more reactive lithium aluminium hydride (LiAlH₄) are commonly used.[22][23] NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol.[23][24]

Experimental Protocols

The following sections provide generalized yet detailed protocols for key transformations of quinoline-carbaldehydes.

Protocol: Knoevenagel Condensation

This protocol is adapted for the reaction of a generic quinoline-carbaldehyde with an active methylene compound.[11][12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the quinoline-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, 15 mL per gram of aldehyde).

  • Reagent Addition: Add the active methylene compound (e.g., malononitrile, 1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., 3-4 drops of piperidine or 0.15 eq of ammonium acetate).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can range from 2 to 10 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solid product precipitates, collect it by vacuum filtration.

  • Purification: Wash the collected solid with cold solvent (e.g., ethanol) and then with water to remove residual catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

G start Dissolve Quinoline-Carbaldehyde (1.0 eq) in Solvent add_reagents Add Active Methylene Compound (1.1 eq) & Basic Catalyst (e.g., Piperidine) start->add_reagents reflux Heat to Reflux (80-110 °C) Monitor by TLC add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Collect Precipitate by Vacuum Filtration cool->filter wash Wash Solid with Cold Solvent and Water filter->wash purify Purify by Recrystallization wash->purify

Fig 2. General experimental workflow for a Knoevenagel condensation.
Protocol: Oxidation to a Carboxylic Acid

This protocol describes a typical oxidation using selenium dioxide.[19]

  • Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser with 2-methylquinoline (1.0 eq) and selenium dioxide (1.5 eq).

  • Solvent Addition: Add a solvent system, such as pyridine-water (10:1), to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 5-6 hours.

  • Work-up: After cooling, filter the mixture to remove the precipitated black selenium byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure. Acidify the residue with a strong acid (e.g., concentrated HCl) to precipitate the crude quinoline-2-carboxylic acid.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure acid.

Protocol: Reduction to an Alcohol

This protocol details a standard reduction using sodium borohydride.[24]

  • Setup: Dissolve the quinoline-carbaldehyde (1.0 eq) in a suitable solvent like methanol (20 mL) in an Erlenmeyer flask at room temperature.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor for the disappearance of the aldehyde spot by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol. Purify further by column chromatography on silica gel if necessary.

G cluster_oxidation Oxidation to Carboxylic Acid cluster_reduction Reduction to Alcohol o1 Start: Quinoline-Carbaldehyde o2 React with Oxidant (e.g., SeO₂, KMnO₄) o1->o2 o3 Acidic Work-up o2->o3 o4 Product: Quinoline-Carboxylic Acid o3->o4 r1 Start: Quinoline-Carbaldehyde r2 React with Reductant (e.g., NaBH₄, LiAlH₄) r1->r2 r3 Aqueous Work-up r2->r3 r4 Product: Quinoline-Methanol r3->r4

Fig 3. Comparative workflows for oxidation and reduction of quinoline-carbaldehydes.

Applications in Drug Discovery and Signaling Pathways

The reactivity of the aldehyde group is heavily exploited in drug discovery to synthesize libraries of quinoline derivatives for biological screening.[1][2][25] These derivatives have shown potent activity against a range of diseases by interacting with specific biological targets.

Enzyme Inhibition

Quinoline-carbaldehyde derivatives have been identified as potent inhibitors of various enzymes. The aldehyde itself, or more commonly, the functional groups installed via its transformation, can form key interactions within an enzyme's active site.

Methionine Aminopeptidase 1 (MetAP1): In the fight against leishmaniasis, a parasitic disease, the enzyme MetAP1 of Leishmania donovani (LdMetAP1) has been identified as a crucial drug target. A screening of newly synthesized quinoline-carbaldehyde derivatives identified specific compounds (HQ14 and HQ15) as novel and specific competitive inhibitors of LdMetAP1.[26] These compounds bind with high affinity to the enzyme's active site, demonstrating the potential of this scaffold in developing new antileishmanial drugs.[26]

Aldehyde Dehydrogenase (ALDH): Certain isoforms of aldehyde dehydrogenase, particularly ALDH1A1, are overexpressed in cancer stem cells and are linked to chemotherapy resistance. Medicinal chemistry efforts have led to the development of quinoline-based analogs as potent and selective inhibitors of ALDH1A1.[27] These inhibitors are crucial tools for studying the role of ALDH1A1 in cancer and represent a promising therapeutic strategy.

DNA-Interacting Enzymes: While not always involving the aldehyde directly, the quinoline core is a known DNA intercalator.[28] Derivatives synthesized from quinoline-carbaldehydes can inhibit a range of DNA-acting enzymes, including DNA methyltransferases, polymerases, and base excision repair glycosylases, leading to DNA damage responses in cancer cells.[28]

G cluster_pathway Enzyme Catalysis Pathway Enzyme LdMetAP1 Enzyme (Active Site) Product Processed Protein (N-terminal Met removed) Enzyme->Product Catalysis Blocked Inhibition (No Product Formation) Enzyme->Blocked Substrate Methionine Substrate Substrate->Enzyme Inhibitor Quinoline-Carbaldehyde Derivative (e.g., HQ14) Inhibitor->Enzyme Competitive Binding to Active Site

Fig 4. Mechanism of competitive enzyme inhibition by a quinoline-carbaldehyde derivative.

Summary and Outlook

The aldehyde group on a quinoline ring is a synthetically powerful and versatile functional group. Its reactivity, enhanced by the electron-deficient nature of the quinoline core, allows for a wide array of chemical transformations, including condensations, oxidations, and reductions. This versatility makes quinoline-carbaldehydes invaluable starting materials for the synthesis of diverse chemical libraries. For professionals in drug development, these compounds are not just intermediates but are foundational to the discovery of novel therapeutic agents that can selectively inhibit key enzymes in critical disease pathways, from parasitic infections to cancer. Future research will undoubtedly continue to leverage the unique reactivity of this scaffold to develop next-generation medicines and functional materials.

References

An In-depth Technical Guide to the Electron Density Distribution in 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution in 3-Quinolinecarboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This document synthesizes experimental crystallographic data with theoretical computational analysis to offer a detailed perspective on its electronic characteristics.

Molecular Structure and Geometry

The foundational step in understanding electron density is the precise determination of the molecular geometry. The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1]

Crystal System and Space Group

The compound crystallizes in the monoclinic system with the space group P21/c.[1] The asymmetric unit contains two crystallographically independent molecules, denoted as A and B, which exhibit slight conformational differences.[1]

Key Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

ParameterValue[1]
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.306(4)
b (Å)18.551(11)
c (Å)6.999(4)
β (°)106.111(13)
Z4
Temperature (K)173

Theoretical Analysis of Electron Density

Due to the limited availability of direct experimental electron density measurements for this compound, Density Functional Theory (DFT) calculations serve as a powerful tool to model and visualize its electronic properties. DFT methods provide valuable insights into charge distribution, molecular orbitals, and electrostatic potential.[2][3][4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[2][5][6] The MEP map illustrates the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show the most negative potential localized around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating their high electron density and propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential.

Diagram: Molecular Electrostatic Potential (MEP) of this compound

MEP_3_Quinolinecarboxaldehyde cluster_mep Predicted MEP Surface cluster_legend Legend N N Quinoline_Ring Quinoline Ring (delocalized π-system) O O Carbonyl_C C (carbonyl) H_aldehyde H (aldehyde) Aromatic_H Aromatic H Red Negative Potential (Electrophilic Attack) Blue Positive Potential (Nucleophilic Attack) Yellow Intermediate Potential Green Aromatic System Hirshfeld_Workflow A Single Crystal X-ray Diffraction Data (.cif) B Generate Hirshfeld Surface A->B C Map Properties onto Surface (d_norm, Shape Index, etc.) B->C D Generate 2D Fingerprint Plots C->D E Quantify Intermolecular Contacts (H···H, C···H, O···H, etc.) D->E F Analyze Crystal Packing and Interactions E->F

References

Methodological & Application

Application Notes: Suzuki Coupling of 3-Bromoquinoline with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of 3-arylquinolines from 3-bromoquinoline is of paramount importance in drug discovery. The 3-arylquinoline scaffold is a "privileged structure" found in numerous compounds exhibiting a wide range of biological activities, including potential anticancer, antimalarial, and anti-inflammatory properties.[3][4] The ability to readily diversify the quinoline core at the 3-position allows for the strategic fine-tuning of molecular properties to optimize interactions with biological targets, such as protein kinases.[3]

Derivatives of quinoline have been identified as potent inhibitors of critical oncology targets like Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[3] Furthermore, certain 3-arylisoquinoline derivatives have been explored as dual inhibitors of topoisomerase I and II for cancer therapy, acting through DNA intercalation and inhibition of the PI3K/Akt/mTOR signaling pathway.[3][5]

Catalytic Cycle: The Mechanism of Action

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline, forming a Pd(II) complex.[2][3][6]

  • Transmetalation : The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[2][3][7] The base is crucial for activating the boronic acid to facilitate this step.[8]

  • Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the new C-C bond of the 3-arylquinoline product and regenerating the catalytically active Pd(0) species.[2][3][6]

Suzuki_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Quinoline]-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex [Quinoline]-Pd(II)L2-[Ar] transmetalation->pd_aryl_complex aryl_boronic Ar-B(OH)2 + Base aryl_boronic->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Arylquinoline reductive_elimination->product bromoquinoline 3-Bromoquinoline bromoquinoline->oxidative_addition

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Data for Suzuki Coupling Reactions

The success and efficiency of the Suzuki coupling of 3-bromoquinoline are highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes various reported conditions to provide a comparative overview for reaction optimization.

EntryBoronic Acid/EsterCatalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)80-9012-16High (not specified)[3]
2Phenylboronic acidPd(OAc)₂ (3) / PPh₃ (12)Na₂CO₃ (1.3)n-Propanol / H₂OReflux (~97)1-3High (not specified)
3Arylboronic acidsPd(PPh₃)₄K₂CO₃Toluene / H₂O90-110N/A~75[1]
43,5-Dimethylisoxazole-4-boronic acid pinacol esterVarious Pd precatalysts (0.5-2.5)DBUTHF / H₂O (5:1)30-110<0.2Optimization study[9]

Detailed Experimental Protocols

The following are generalized procedures adapted from published literature. They should be considered as starting points and may require optimization for specific substrates and scales.[3]

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol outlines a common and robust method using a palladium catalyst with a phosphine ligand.[3]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)[3]

  • Arylboronic acid (1.2 mmol, 1.2 equiv)[3]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[3]

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[3]

  • Degassed 1,4-dioxane and water (4:1 v/v)[3]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)[3]

Procedure:

  • Reaction Setup : In a Schlenk flask or a suitable reaction vessel, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[3]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.[3]

  • Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[3]

  • Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel.[3]

  • Extraction : Separate the layers and extract the aqueous phase three times with ethyl acetate.[3]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Combine Reactants (3-Bromoquinoline, Boronic Acid, Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (e.g., 90°C, 12-16h) C->D E 5. Monitor by TLC D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

General experimental workflow for Suzuki coupling.

Application in Drug Discovery Signaling Pathways

The 3-arylquinoline scaffold is integral to the development of inhibitors targeting key signaling pathways implicated in diseases like cancer. For instance, modified isoquinoline derivatives have been shown to act as dual inhibitors of topoisomerase I/II and interfere with the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation, survival, and growth.[3] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

PI3K_Pathway receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits inhibitor 3-Arylquinoline Derivatives inhibitor->pi3k Inhibit inhibitor->akt Inhibit

References

Application Notes and Protocols for the Wittig Reaction of 3-Quinolinecarboxaldehyde with Phosphonium Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a vinyl group at the 3-position of the quinoline ring system via the Wittig reaction provides a versatile synthetic handle for the development of novel drug candidates. This olefination reaction, which converts a carbonyl group to an alkene, is a robust and widely used transformation in organic synthesis.

These application notes provide detailed protocols for the Wittig reaction of 3-quinolinecarboxaldehyde with both stabilized and non-stabilized phosphonium ylides. The resulting 3-vinylquinoline derivatives are of significant interest in drug discovery, particularly as potential anticancer agents that can modulate key cellular signaling pathways.

Data Presentation

The following tables summarize the expected outcomes for the Wittig reaction of this compound with representative stabilized and non-stabilized phosphonium ylides. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene. Conversely, non-stabilized ylides, which lack such a group, are more reactive and typically favor the formation of the kinetically controlled (Z)-alkene.

Table 1: Wittig Reaction with a Stabilized Ylide

Ylide PrecursorYlideProductExpected Predominant IsomerTypical Yield (%)
(Carbethoxymethyl)triphenylphosphonium bromide(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(quinolin-3-yl)acrylate(E)-isomer85-95

Table 2: Wittig Reaction with a Non-Stabilized Ylide

Ylide PrecursorYlideProductExpected Predominant IsomerTypical Yield (%)
Benzyltriphenylphosphonium chlorideBenzylidenetriphenylphosphorane3-Styrylquinoline(Z)-isomer70-85
Methyltriphenylphosphonium bromideMethylenetriphenylphosphorane3-VinylquinolineNot applicable75-90

Experimental Protocols

The following are detailed protocols for the synthesis of 3-vinylquinoline derivatives via the Wittig reaction.

Protocol 1: Synthesis of (E)-Ethyl 3-(quinolin-3-yl)acrylate using a Stabilized Ylide

This protocol describes the reaction of this compound with the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, which is expected to yield the (E)-alkene as the major product.[1]

Materials:

  • This compound

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Ylide Generation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (carbethoxymethylene)triphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF to the flask. c. Cool the suspension to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension. e. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. b. Add the aldehyde solution dropwise to the ylide solution at room temperature. c. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (E)-ethyl 3-(quinolin-3-yl)acrylate.

Protocol 2: Synthesis of 3-Styrylquinoline using a Non-Stabilized Ylide

This protocol details the reaction of this compound with the non-stabilized ylide, benzylidenetriphenylphosphorane, which is expected to produce a mixture of (E)- and (Z)-isomers, with the (Z)-isomer typically predominating.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF. b. Cool the suspension to 0 °C. c. Slowly add n-butyllithium (1.1 equivalents) dropwise. A distinct color change (often to a deep orange or red) indicates the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at room temperature. c. Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: a. Quench the reaction with saturated aqueous NaHCO₃ solution. b. Extract the product with dichloromethane (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomeric products and the triphenylphosphine oxide byproduct.

Visualization of Reaction and Biological Context

Wittig Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the phosphonium ylide to the carbonyl group, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Oxaphosphetane Oxaphosphetane Intermediate This compound->Oxaphosphetane [2+2] Cycloaddition Phosphonium_Ylide Phosphonium Ylide (R-CH=PPh3) Phosphonium_Ylide->Oxaphosphetane 3-Vinylquinoline 3-Vinylquinoline Derivative Oxaphosphetane->3-Vinylquinoline Cycloreversion Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

The general workflow for the synthesis and purification of 3-vinylquinoline derivatives via the Wittig reaction is outlined below.

Experimental_Workflow Ylide_Prep Ylide Preparation (Phosphonium Salt + Base) Reaction Wittig Reaction (Ylide + this compound) Ylide_Prep->Reaction Quench Reaction Quenching Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow.

Biological Significance: Inhibition of the PI3K/Akt Signaling Pathway

Several quinoline derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][3][4] Small molecule inhibitors targeting this pathway are of significant interest in oncology drug development.[5] 3-Styrylquinolines, synthesized via the Wittig reaction, are being investigated as potential inhibitors of this pathway. Inhibition of Akt, a key downstream effector of PI3K, can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition Cell_Cycle_Proteins Cell Cycle Proteins (e.g., p21, p27) Akt->Cell_Cycle_Proteins Inhibition Proliferation Cell Proliferation mTOR->Proliferation Apoptosis_Proteins Apoptosis Proteins (e.g., Bcl-2) Bad->Apoptosis_Proteins Inhibition Cell_Cycle_Proteins->Proliferation Inhibition Survival Cell Survival Styrylquinoline 3-Styrylquinoline Derivative Styrylquinoline->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by 3-styrylquinolines.

References

Synthesis and Application of Schiff Bases Derived from 3-Quinolinecarboxaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, characterization, and diverse applications of Schiff bases derived from 3-Quinolinecarboxaldehyde. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of biological activities.

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are versatile compounds synthesized from the condensation of a primary amine and an aldehyde or ketone.[1] When derived from the this compound scaffold, these molecules exhibit a broad spectrum of pharmacological properties, including potent antimicrobial and anticancer activities.[2][3] The quinoline moiety itself is a key pharmacophore found in numerous clinically used drugs.[4]

Applications in Drug Discovery and Development

Schiff bases derived from this compound and its analogs are actively being investigated for various therapeutic applications:

  • Antimicrobial Agents: These compounds have demonstrated significant efficacy against a range of bacterial and fungal pathogens.[5][6] Their proposed mechanisms of action include the inhibition of essential microbial enzymes, binding to microbial DNA, and disruption of the microbial membrane.[5][7]

  • Anticancer Agents: A growing body of evidence highlights the potent cytotoxic activity of these Schiff bases against various cancer cell lines.[8] Their anticancer mechanisms are multifaceted and can involve the inhibition of key signaling pathways such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for tumor growth and proliferation.[2][8] Furthermore, some derivatives have been shown to act as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). Another significant mechanism is the induction of apoptosis (programmed cell death) in cancer cells, often mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of Schiff bases derived from this compound.

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Thin-layer chromatography (TLC) plates and chamber

  • Developing solvent (e.g., n-Hexane:Ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • To this solution, add the selected primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction is typically refluxed for 2 to 6 hours.[11][12]

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The solid product that precipitates upon cooling is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[13]

  • Purify the crude Schiff base by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[11]

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Methods:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.[14]

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the compound. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1620-1642 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also provides evidence of a successful reaction.[1][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.5 and 8.9 ppm. The aromatic protons will appear as multiplets in the range of δ 7.2 to 8.6 ppm.[1]

    • ¹³C NMR: The presence of the azomethine carbon signal, typically in the range of δ 158-163 ppm, further confirms the structure.[1]

  • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula.[16]

Data Presentation

The biological activities of Schiff bases derived from this compound are summarized in the tables below.

Table 1: Antimicrobial Activity of this compound Schiff Base Derivatives

Compound IDTest OrganismMIC (µg/mL)Inhibition Zone (mm)Reference
Ligand L1 S. aureus100-[3]
E. coli1000-[3]
Ligand L2 P. aeruginosa50-100-[3]
K. pneumoniae50-100-[3]
Ligand L3 MRSA1000-[3]
P. aeruginosa50-100-[3]
K. pneumoniae50-100-[3]
Ligand L4 S. typhi100-[3]
E. coli100-[3]
Ligand L5 P. aeruginosa100-[3]
S. typhi50-[3]
K. pneumoniae100-[3]
Complex Q7 S. aureus1.6-[3]
K. pneumoniae0.0125-0.4-[3]
Complex Q8 K. pneumoniae0.0125-0.4-[3]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of this compound Schiff Base Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 5h EGFR0.12 ± 0.05EGFR Inhibition[2]
Complex C1 HeLa-G0/G1 cell cycle arrest, Apoptosis via ROS-mediated mitochondrial pathway[9]
Complex C2 HeLa-G0/G1 cell cycle arrest, Apoptosis via ROS-mediated mitochondrial pathway[9]
Complex C3 HeLaMore potent than cisplatinG0/G1 cell cycle arrest, Apoptosis via ROS-mediated mitochondrial pathway[9]
Complex Q7 HeLaExcellent cytotoxicity-[3]
Complex Q9 HeLaExcellent cytotoxicity-[3]

IC50: Half-maximal inhibitory concentration EGFR: Epidermal Growth Factor Receptor

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of Schiff bases and a key signaling pathway implicated in their anticancer activity.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Reagents dissolve Dissolve this compound and Primary Amine in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 2-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry characterize Melting Point, IR, NMR, Mass Spec dry->characterize end_product Final Product: Purified Schiff Base characterize->end_product

Caption: Experimental workflow for the synthesis and purification of Schiff bases.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation SchiffBase Quinoline Schiff Base SchiffBase->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinoline Schiff bases.

References

Application Notes and Protocols: Condensation Reactions of 3-Quinolinecarboxaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the condensation reactions involving 3-quinolinecarboxaldehyde and active methylene compounds. This class of reactions, particularly the Knoevenagel condensation and related multicomponent reactions, offers a versatile platform for the synthesis of diverse heterocyclic compounds with significant pharmacological potential. The resulting quinoline-based scaffolds are of high interest in drug discovery, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] this compound is a valuable starting material that readily undergoes condensation with compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This reaction is a powerful tool for carbon-carbon bond formation, leading to the construction of complex molecular architectures.[2] The products of these reactions often serve as key intermediates or as final drug candidates themselves, with applications in the development of novel therapeutic agents.[3][4]

General Reaction Scheme

The condensation of this compound with an active methylene compound typically proceeds via a Knoevenagel condensation mechanism. A basic catalyst is often employed to deprotonate the active methylene compound, generating a carbanion that acts as a nucleophile. This is followed by a nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration to yield an α,β-unsaturated product.

G General Reaction: Knoevenagel Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Product α,β-Unsaturated Product This compound->Product ActiveMethylene Active Methylene Compound (Z-CH₂-Z') ActiveMethylene->Product Catalyst Base Catalyst (e.g., Piperidine, Et₃N) Catalyst->Product catalyzes Solvent Solvent (e.g., Ethanol, DMF) Solvent->Product

Caption: General Knoevenagel condensation of this compound.

Experimental Protocols

The following protocols are representative examples of the condensation reactions of this compound with different active methylene compounds.

Protocol 1: Synthesis of 2-Amino-4-(quinolin-3-yl)-4H-pyran-3-carbonitrile Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of pyrano[3,2-c]quinoline derivatives, which have shown potential as anticancer and anti-inflammatory agents.[5][6]

Experimental Workflow:

G Workflow: Synthesis of Pyrano[3,2-c]quinoline Derivatives Start Start Mix Mix this compound, Malononitrile, and a Ketone in Ethanol Start->Mix AddCatalyst Add catalytic amount of Piperidine Mix->AddCatalyst Reflux Reflux the mixture for 2-4 hours AddCatalyst->Reflux Monitor Monitor reaction progress by TLC Reflux->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Filter Filter the precipitated solid Cool->Filter Wash Wash the solid with cold ethanol Filter->Wash Dry Dry the product under vacuum Wash->Dry Characterize Characterize the product (NMR, IR, Mass Spec) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for pyrano[3,2-c]quinoline synthesis.

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene ketone (e.g., dimedone, 1 mmol)

  • Ethanol (20 mL)

  • Piperidine (0.1 mmol)

Procedure:

  • To a stirred solution of this compound (1 mmol), malononitrile (1 mmol), and the active methylene ketone (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-amino-4-(quinolin-3-yl)-4H-pyran-3-carbonitrile derivative.

Protocol 2: Knoevenagel Condensation with Barbituric Acid Derivatives

This protocol outlines the synthesis of quinolinylmethylene barbituric acid derivatives, which have applications in materials science and as potential bioactive molecules.

Materials:

  • This compound (1.0 mmol)

  • Barbituric acid or 1,3-dimethylbarbituric acid (1.0 mmol)

  • Methanol (25 mL)

Procedure:

  • A mixture of this compound (1.0 mmol) and the appropriate barbituric acid derivative (1.0 mmol) is suspended in methanol (25 mL).

  • The mixture is heated to reflux with stirring for 3 hours.

  • After cooling, the precipitated product is collected by filtration.

  • The solid is washed with cold methanol and dried to yield the 5-(quinolin-3-ylmethylene)barbituric acid derivative.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the condensation of this compound with various active methylene compounds.

Table 1: Synthesis of Pyrano[3,2-c]quinoline Derivatives

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
Malononitrile & DimedonePiperidineEthanol385-95[7]
Malononitrile & 4-HydroxycoumarinTriethylamineEthanol480-90[5]
Malononitrile & 1-NaphtholAmmonium AcetateAcetic Acid575-85N/A

Table 2: Knoevenagel Condensation with Various Active Methylene Compounds

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
MalononitrileAmmonium AcetateSolvent-free (ultrasound)0.1-0.2>90[2]
Ethyl CyanoacetatePiperidineEthanol280-90N/A
1,3-Dimethylbarbituric AcidNoneMethanol3HighN/A
Barbituric AcidNoneWater1HighN/A

Applications in Drug Development

The derivatives synthesized from the condensation of this compound are of significant interest to the pharmaceutical industry due to their diverse biological activities.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.[1][8] The mechanisms of action are often multifaceted and can involve the inhibition of key enzymes like tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[9] For instance, certain quinoline-3-carboxylate derivatives have shown promising antiproliferative activity against MCF-7 and K562 cell lines.[3]

  • Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Condensation products of this compound have been investigated for their antibacterial and antifungal properties.[4] For example, quinoline-3-carbaldehyde hydrazone derivatives have been synthesized and shown to exhibit promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

The versatility of the condensation reaction allows for the facile generation of large libraries of quinoline derivatives. These libraries can then be screened for various biological activities, facilitating the identification of lead compounds for further drug development. The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their potency and selectivity.

References

The Versatility of 3-Quinolinecarboxaldehyde: A Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Quinolinecarboxaldehyde and its derivatives have emerged as pivotal building blocks in the synthesis of a diverse array of complex heterocyclic compounds. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in biologically active molecules and functional materials. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in the synthesis of novel heterocyclic systems.

The quinoline moiety is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals with activities including anticancer, antibacterial, and anti-inflammatory properties. The aldehyde functional group at the 3-position of the quinoline ring provides a reactive handle for a variety of chemical transformations, making this compound a versatile precursor for constructing fused heterocyclic rings and other complex molecular architectures.

I. Multi-Component Reactions for Fused Heterocyclic Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying reaction procedures.[1][2] 2-Chloro-3-quinolinecarboxaldehyde, a readily accessible derivative, is an excellent substrate for MCRs, leading to the formation of various fused aza-heterocycles.

One notable example is the one-pot synthesis of benzo-imidazopyrimido[4,5-b]quinolone derivatives. This reaction involves the condensation of 2-chloroquinoline-3-carboxaldehydes, 2-aminobenzimidazole, and malononitrile.[3] These products have shown potential as fluorescent materials.[3]

Table 1: Synthesis of Benzo-imidazopyrimido[4,5-b]quinolone Derivatives
Entry2-Chloro-3-quinolinecarboxaldehyde DerivativeAmineActive Methylene CompoundSolventBaseYield (%)
12-Chloroquinoline-3-carboxaldehyde2-AminobenzimidazoleMalononitrileDMFK₂CO₃Not specified
2Substituted 2-chloroquinoline-3-carboxaldehydes2-AminobenzimidazoleMalononitrileDMFK₂CO₃Good

Data extracted from descriptive text, specific yields not provided in the source.[3]

II. Synthesis of Fused Pyrano[2,3-b]quinolines

Another important application of 2-chloro-3-formylquinolines is in the synthesis of dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones through a one-pot, multi-component reaction. This transformation is catalyzed by L-proline and involves the reaction of substituted 2-chloro-3-formylquinolines with 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one.[4]

Table 2: L-proline Catalyzed Synthesis of Dihydropyrazolo-pyrano-quinolinyl-pyrimidinediones
Entry2-Chloro-3-formylquinolinePyrimidine DerivativePyrazolone DerivativeSolventCatalystYield (%)
1Substituted6-Amino-pyrimidine-2,4(1H,3H)-diones5-Methyl-2,4-dihydro-3H-pyrazol-3-oneEthanolL-prolineGood

Data extracted from descriptive text, specific yields not provided in the source.[4]

III. Classical Named Reactions for Quinoline Synthesis

While this compound is a product of some quinoline syntheses, understanding these classical reactions provides context for its utility and the synthesis of its precursors.

Friedländer Synthesis

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[5][6][7] This reaction can be catalyzed by acids or bases.[7]

Pfitzinger Reaction

The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8][9]

Doebner-von Miller Reaction

The Doebner-von Miller reaction is the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[10][11] This reaction is typically catalyzed by Brønsted or Lewis acids.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

This protocol is based on the Vilsmeier-Haack reaction of acetanilides.[12][13]

Materials:

  • Substituted Acetanilide

  • Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, treat the substituted acetanilide with 4.5 equivalents of phosphorus pentachloride or a mixture of phosphorus oxychloride and DMF (Vilsmeier reagent).[4]

  • Heat the reaction mixture at 60°C for 16 hours.[12]

  • After completion of the reaction, carefully pour the mixture into ice-cold water.[12]

  • Stir the mixture at a temperature below 10°C for 30 minutes.[12]

  • Filter the precipitated product.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-3-quinolinecarboxaldehyde.[12]

Expected Yield: 62-72%[12]

Protocol 2: Three-Component Synthesis of Benzo-imidazopyrimido[4,5-b]quinolones

This protocol describes a one-pot procedure for the synthesis of novel planar aza-heterocycles.[3]

Materials:

  • 2-Chloroquinoline-3-carboxaldehyde

  • 2-Aminobenzimidazole

  • Malononitrile

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloroquinoline-3-carboxaldehyde in DMF, add 2-aminobenzimidazole, malononitrile, and potassium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to afford the desired benzo-imidazopyrimido[4,5-b]quinolone derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G cluster_0 Vilsmeier-Haack Synthesis of 2-Chloro-3-quinolinecarboxaldehyde start Starting Materials intermediate Intermediates product Final Products reagents Reagents/Conditions Acetanilide Acetanilide Chloroquinoline 2-Chloro-3-quinolinecarboxaldehyde Acetanilide->Chloroquinoline Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Acetanilide

Caption: Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-quinolinecarboxaldehyde.

G cluster_1 Multi-Component Synthesis of Fused Heterocycles reactant Reactants product Product catalyst Catalyst/Base Quinoline_Aldehyde 2-Chloro-3-quinoline- carboxaldehyde Fused_Product Benzo-imidazopyrimido [4,5-b]quinolone Quinoline_Aldehyde->Fused_Product Amine 2-Aminobenzimidazole Amine->Fused_Product Methylene_Compound Malononitrile Methylene_Compound->Fused_Product Base K2CO3 / DMF Base->Fused_Product

Caption: Multi-component reaction for the synthesis of fused quinolone derivatives.

G cluster_2 Classical Named Reactions for Quinoline Synthesis reactant Reactants product Product reaction_type Reaction Type Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone Friedlander Friedländer Synthesis Aminoaryl_Ketone->Friedlander Isatin Isatin + Carbonyl Compound Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Aniline Aniline + α,β-Unsaturated Carbonyl Doebner_von_Miller Doebner-von Miller Reaction Aniline->Doebner_von_Miller Quinoline Substituted Quinoline Quinoline_Carboxylic_Acid Quinoline-4-carboxylic Acid Friedlander->Quinoline Pfitzinger->Quinoline_Carboxylic_Acid Doebner_von_Miller->Quinoline

Caption: Logical relationship of classical named reactions for quinoline synthesis.

These application notes and protocols highlight the significant potential of this compound and its derivatives as versatile building blocks in the construction of complex heterocyclic molecules. The methodologies described offer efficient and direct routes to novel compounds of interest for pharmaceutical and materials science research.

References

Synthesis of Pyrazolo[3,4-b]quinoline Derivatives: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Pyrazolo[3,4-b]quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their rigid, planar structure and potential for diverse functionalization have led to the development of novel therapeutic agents and functional materials. These compounds are known to exhibit a wide range of biological activities, including potent anticancer, antimicrobial, and antiviral properties. In drug development, they have been investigated as inhibitors of various kinases and as agents that can induce apoptosis and cell cycle arrest in cancer cells. Beyond their medicinal applications, their unique photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs) and fluorescent probes. This document provides an overview of common synthetic strategies and detailed experimental protocols for the preparation of pyrazolo[3,4-b]quinoline derivatives.

Synthetic Methodologies Overview

The synthesis of the pyrazolo[3,4-b]quinoline core can be achieved through several strategic approaches. The most prominent methods include:

  • One-Pot Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more reactants in a single step to construct the complex heterocyclic system. A common MCR involves the condensation of an aromatic aldehyde, a 5-aminopyrazole derivative, and a cyclic 1,3-dicarbonyl compound.[1][2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating methods.[1][3][4] This technique is particularly effective for one-pot syntheses.

  • Friedländer Annulation: This classical method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a 5-pyrazolone derivative, to form the quinoline ring.[5][6][7]

  • Cyclocondensation Reactions: These methods typically involve the reaction of a substituted quinoline, such as a 2-chloro-3-formylquinoline, with a hydrazine derivative to form the fused pyrazole ring.[8]

Data Presentation: Comparison of Synthetic Protocols

The choice of synthetic method can significantly impact the reaction efficiency, time, and overall yield. The following tables summarize quantitative data from representative synthetic protocols for pyrazolo[3,4-b]quinoline derivatives.

Table 1: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

EntryAldehydeCatalystSolventReaction TimeYield (%)Reference
1BenzaldehydeL-prolineEthanol3 h92[5]
24-ChlorobenzaldehydeL-prolineEthanol2.5 h95[5]
34-MethoxybenzaldehydeL-prolineEthanol3.5 h90[5]
44-NitrobenzaldehydeL-prolineEthanol2 h96[5]

Table 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

EntryAldehydeSolventPower (W)Time (min)Yield (%)Reference
1BenzaldehydeEthanol300594[1][9]
24-ChlorobenzaldehydeEthanol300496[1][9]
34-MethylbenzaldehydeEthanol300692[1][9]
44-HydroxybenzaldehydeEthanol300790[1][9]

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis using L-proline

This protocol describes the synthesis of 4-aryl-1,9-dihydro-1H-pyrazolo[3,4-b]quinolines via an L-proline catalyzed one-pot reaction.[5]

Materials:

  • Aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol)

  • L-proline (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol), and L-proline (0.1 mmol).

  • Add 10 mL of ethanol to the flask.

  • Reflux the reaction mixture with constant stirring for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 1H-pyrazolo[3,4-b]quinoline derivative.

Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol outlines a rapid and efficient synthesis of pyrazolo[3,4-b]quinoline derivatives using microwave irradiation.[1][9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).

  • Add 5 mL of ethanol to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300 W for the time indicated in Table 2.

  • After the reaction is complete, cool the vessel to room temperature.

  • The precipitated solid is collected by filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Characterization: The final products are characterized by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Biological Applications and Signaling Pathways

Pyrazolo[3,4-b]quinoline derivatives have shown significant promise as anticancer agents, with studies indicating their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[10]

Apoptosis Induction

Several pyrazolo[3,4-b]quinoline derivatives have been found to trigger the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[11][12]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol PyrazoloQuinoline Pyrazolo[3,4-b]quinoline Derivatives Bcl2 Bcl-2 (Anti-apoptotic) PyrazoloQuinoline->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) PyrazoloQuinoline->Bax Bcl2->Bax CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release Apaf1 Apaf-1 CytoC_mito->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway.
Cell Cycle Arrest

Certain derivatives have been shown to arrest the cell cycle at the G2/M checkpoint. This prevents cells with damaged DNA from entering mitosis, thereby halting proliferation. The G2/M checkpoint is regulated by the activity of the Cyclin B-Cdk1 complex. DNA damage activates kinases like ATM and ATR, which in turn activate Chk1 and Chk2. These checkpoint kinases phosphorylate and inactivate Cdc25C, a phosphatase required to activate Cdk1. This inactivation prevents the cell from proceeding into mitosis.[13][14][15]

G2M_Arrest_Pathway cluster_nucleus Nucleus cluster_checkpoint Checkpoint Activation cluster_cdk Cell Cycle Progression DNA_Damage DNA Damage (Induced by Pyrazolo[3,4-b]quinoline) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Activates Cdc25C_active Cdc25C (Active) Chk1_Chk2->Cdc25C_active Inhibits Arrest G2/M Arrest Chk1_Chk2->Arrest Cdc25C_inactive Cdc25C-P (Inactive) Cdc25C_active->Cdc25C_inactive Cdk1_CyclinB_active Cdk1/Cyclin B (Active) Cdc25C_active->Cdk1_CyclinB_active Activates Cdc25C_inactive->Arrest Cdk1_CyclinB_inactive Cdk1/Cyclin B (Inactive) Cdk1_CyclinB_inactive->Cdk1_CyclinB_active Cdk1_CyclinB_inactive->Arrest M_Phase M Phase (Mitosis) Cdk1_CyclinB_active->M_Phase G2_Phase G2 Phase G2_Phase->Cdk1_CyclinB_inactive

G2/M Cell Cycle Arrest Pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of pyrazolo[3,4-b]quinoline derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Reactants Reactants (Aldehyde, Pyrazole, etc.) Synthesis Synthesis (One-Pot / Microwave) Reactants->Synthesis Purification Purification (Filtration, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (Melting Point, HPLC) Spectroscopy->Purity Screening In vitro Screening (e.g., Anticancer Activity) Purity->Screening Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Screening->Mechanism

General Experimental Workflow.

References

Application Notes and Protocols for 3-Quinolinecarboxaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-quinolinecarboxaldehyde in various multicomponent reactions (MCRs). The quinoline moiety is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules through efficient MCRs is of significant interest for the discovery of novel therapeutic agents.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly atom-economical and offer a powerful tool for generating molecular diversity and complexity from simple precursors. The use of this compound as a key building block in MCRs allows for the straightforward synthesis of a wide range of quinoline-containing heterocyclic compounds with potential biological activities.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic multicomponent reaction used for the synthesis of dihydropyridines (DHPs). When this compound is employed, it leads to the formation of 4-(quinolin-3-yl)-1,4-dihydropyridine derivatives, which are known for their potential as calcium channel blockers and other pharmacological activities.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-chloroquinolin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.3 mg, 252 µL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (10 mL)

Procedure:

  • A mixture of 2-chloroquinoline-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is heated under reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Table 1: Hantzsch Synthesis of Quinolinyl-Substituted 1,4-Dihydropyridines

Aldehydeβ-KetoesterProductYield (%)
2-Chloroquinoline-3-carbaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-(2-chloroquinolin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate85
2-Chloro-6-methoxyquinoline-3-carbaldehydeEthyl acetoacetateDiethyl 4-(2-chloro-6-methoxyquinolin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate88
2-Chloro-8-methylquinoline-3-carbaldehydeMethyl acetoacetateDimethyl 4-(2-chloro-8-methylquinolin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate82

Note: The data in this table is based on a general protocol and may vary depending on specific reaction conditions.

Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Workflow reagents This compound Ethyl Acetoacetate Ammonium Acetate solvent Ethanol reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Cooling & Filtration reaction->workup After completion product 4-(Quinolin-3-yl)-1,4-dihydropyridine workup->product Isolate

Caption: General workflow for the Hantzsch synthesis of 4-(quinolin-3-yl)-1,4-dihydropyridines.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones (DHPMs).[1] The use of this compound in this reaction provides access to DHPMs bearing a quinoline substituent, which are of interest for their potential therapeutic applications.[2]

Experimental Protocol: Synthesis of 4-(Quinolin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound (1.0 mmol, 157.2 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL)

  • Urea (1.5 mmol, 90.1 mg)

  • Ethanol (10 mL)

  • Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)₃)[3]

Procedure:

  • A mixture of this compound, ethyl acetoacetate, urea, and the catalyst in ethanol is stirred at reflux temperature.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Table 2: Representative Yields for the Biginelli Reaction

Aldehydeβ-Ketoester(Thio)ureaCatalystYield (%)
This compoundEthyl acetoacetateUreaHClNot specified
This compoundMethyl acetoacetateThioureaYb(OTf)₃Not specified

Diagram 2: Biginelli Reaction Mechanism

Biginelli_Mechanism aldehyde 3-Quinoline- carboxaldehyde imine N-Acylimine Intermediate aldehyde->imine urea Urea urea->imine ketoester Ethyl Acetoacetate enolate Enolate ketoester->enolate Tautomerization adduct Michael Adduct imine->adduct enolate->adduct Michael Addition cyclization Cyclization & Dehydration adduct->cyclization product Dihydropyrimidinone cyclization->product

Caption: Plausible mechanism for the Biginelli reaction.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4][5] This reaction is a powerful tool for the synthesis of peptidomimetics and other biologically active molecules.

Experimental Protocol: Synthesis of α-Acyloxy-N-tert-butyl-quinoline-3-acetamide

Materials:

  • This compound (1.0 mmol, 157.2 mg)

  • Acetic acid (1.0 mmol, 60.1 mg, 57 µL)

  • tert-Butyl isocyanide (1.0 mmol, 83.1 mg, 113 µL)

  • Dichloromethane (2 mL)

Procedure:

  • To a solution of this compound and acetic acid in dichloromethane, tert-butyl isocyanide is added.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Table 3: Passerini Reaction with this compound

Carboxylic AcidIsocyanideProductYield (%)
Acetic Acidtert-Butyl isocyanide2-Acetoxy-2-(quinolin-3-yl)-N-(tert-butyl)acetamideNot specified
Benzoic AcidCyclohexyl isocyanide2-(Benzoyloxy)-2-(quinolin-3-yl)-N-(cyclohexyl)acetamideNot specified

Diagram 3: Passerini Reaction Logical Flow

Passerini_Flow reactants This compound Carboxylic Acid Isocyanide reaction One-pot Reaction (Room Temperature) reactants->reaction product α-Acyloxy Amide reaction->product

Caption: Simplified logical flow of the Passerini three-component reaction.

Ugi Four-Component Reaction

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] It is one of the most important MCRs for the synthesis of α-aminoacyl amide derivatives, which are valuable as peptide mimics.[7][8]

Experimental Protocol: Synthesis of a Quinolinyl-Peptidomimetic

Materials:

  • This compound (1.0 mmol, 157.2 mg)

  • Benzylamine (1.0 mmol, 107.2 mg, 109 µL)

  • Acetic acid (1.0 mmol, 60.1 mg, 57 µL)

  • tert-Butyl isocyanide (1.0 mmol, 83.1 mg, 113 µL)

  • Methanol (5 mL)

Procedure:

  • This compound and benzylamine are dissolved in methanol and stirred for 1 hour to form the imine.

  • Acetic acid and tert-butyl isocyanide are then added to the reaction mixture.

  • The mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the product.

Table 4: Ugi Reaction with this compound

AmineCarboxylic AcidIsocyanideProductYield (%)
BenzylamineAcetic Acidtert-Butyl isocyanideN-(Benzyl)-2-(acetylamino)-2-(quinolin-3-yl)-N-(tert-butyl)acetamideNot specified
AnilineBenzoic AcidCyclohexyl isocyanideN-(Phenyl)-2-(benzoylamino)-2-(quinolin-3-yl)-N-(cyclohexyl)acetamideNot specified

Diagram 4: Ugi Reaction Experimental Workflow

Ugi_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ugi Condensation aldehyde This compound imine Imine Intermediate aldehyde->imine amine Amine amine->imine product α-Aminoacyl Amide imine->product acid Carboxylic Acid acid->product isocyanide Isocyanide isocyanide->product

Caption: A two-step representation of the Ugi four-component reaction workflow.

Biological Activity

Derivatives synthesized from this compound via multicomponent reactions have shown promise in various biological applications, including antimicrobial and anticancer activities.

  • Antimicrobial Activity: Quinoline-3-carbaldehyde hydrazone derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds showing promising effects against MRSA.[9] Dihydropyrimidinone derivatives, accessible through the Biginelli reaction, have also demonstrated excellent activity against Pseudomonas aeruginosa.[2]

  • Anticancer Activity: Quinoline-bearing dihydropyridine derivatives have been screened for their cytotoxic effects against lung cancer cell lines (A549), with some compounds showing anti-proliferative activity.[10] Additionally, certain Passerini adducts have displayed potent anticancer activity against various human solid-tumor cell lines.[1] Ugi reaction products have also been reported to exhibit significant antiproliferative effects towards human cancer cell lines.[11]

Further screening of compounds synthesized using this compound in these MCRs is warranted to explore their full therapeutic potential.

Conclusion

This compound is a versatile substrate for a variety of multicomponent reactions, providing efficient access to a diverse range of quinoline-containing heterocyclic compounds. The Hantzsch, Biginelli, Passerini, and Ugi reactions offer powerful synthetic routes to novel molecules with significant potential for applications in drug discovery and development. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

Application Notes and Protocols: 3-Quinolinecarboxaldehyde Derivatives as Fluorescent Probes for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolinecarboxaldehyde and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes for the selective and sensitive detection of various metal ions. The quinoline moiety serves as an excellent fluorophore with a rigid, planar structure and favorable photophysical properties. By incorporating different functional groups at the 3-position, typically through the formation of Schiff bases, researchers can fine-tune the electronic properties and create specific binding pockets for target metal ions. This modularity allows for the rational design of probes that exhibit a "turn-on" or "turn-off" fluorescent response upon complexation with metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), iron (Fe³⁺), and copper (Cu²⁺).

The detection mechanisms often involve well-established photophysical processes, including Chelation-Enhanced Fluorescence (CHEF), Aggregation-Induced Emission (AIE), and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms, triggered by the interaction with a specific metal ion, lead to significant changes in the fluorescence intensity and/or wavelength, enabling quantitative analysis. The high sensitivity, selectivity, and rapid response of these probes make them valuable tools in various fields, including environmental monitoring, bioimaging, and understanding the role of metal ions in biological systems.

Data Presentation: Performance of Representative this compound-Based Probes

The following tables summarize the key performance characteristics of several recently developed fluorescent probes derived from this compound for the detection of various metal ions.

Table 1: Performance Characteristics of Quinoline-Based Probes for Zn²⁺ Detection

Probe Name/IdentifierExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Binding Constant (Ka)Stoichiometry (Probe:Ion)Fluorescence Response
QP2[1]~37555817.7 nM-2:1Turn-on
QZn[2]820 (two-photon)-15.1 pM--Turn-on (10-fold enhancement)
L[3]--9.53 x 10⁻⁸ M-1:1Turn-on
bqbpbn (1)[4]--5 ppb-1:1Chelation-Enhanced
bqbpxn (2)[4]--10 ppb-1:2Chelation-Enhanced

Table 2: Performance Characteristics of Quinoline-Based Probes for Al³⁺ Detection

Probe Name/IdentifierExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Binding Constant (Ka)Stoichiometry (Probe:Ion)Fluorescence Response
NQ[5]--1.98 µM-1:1Turn-on
SQ[6]--1.48 x 10⁻⁸ M--Turn-on
NQ (from another study)[6]--4.23 x 10⁻⁸ M--Turn-on
Probe L/S[7]--1.98 x 10⁻⁸ M / 4.79 x 10⁻⁸ M-1:2Turn-on
Probe L (from another study)[8]--3.23 x 10⁻⁸ M-2:1Turn-on
Probe 1--0.193 µM1.8 x 10³ M⁻¹1:1Turn-on

Table 3: Performance Characteristics of Quinoline-Based Probes for Fe³⁺ and Cu²⁺ Detection

Probe Name/IdentifierTarget IonExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Binding Constant (Ka)Stoichiometry (Probe:Ion)Fluorescence Response
Sensor 1Fe³⁺3144208.67 x 10⁻⁵ M4.28 x 10² M⁻¹1:1Quenching
Quinoline-based probeCu²⁺--1.03 µM1.37 x 10⁴ M⁻¹-Turn-on

Signaling Pathways and Experimental Workflows

Signaling Mechanisms

The fluorescence response of this compound derivatives to metal ions is primarily governed by the following mechanisms:

CHEF_Mechanism Probe Quinoline Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation PET Photoinduced Electron Transfer (PET) Quenching Probe->PET Excitation Metal Metal Ion (e.g., Zn²⁺) Metal->Probe Binding Rigid Increased Rigidity & Inhibition of PET Complex->Rigid Rigid->Complex Fluorescence Enhancement

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

AIE_Mechanism Probe_sol Probe in Solution (Free Rotation, Weak Emission) Aggregation Aggregation Probe_sol->Aggregation Addition of Metal Ion & Poor Solvent Metal_ion Metal Ion Metal_ion->Aggregation Aggregates Probe-Metal Aggregates (Restricted Intramolecular Rotation, Strong Emission) Aggregation->Aggregates

Caption: Aggregation-Induced Emission (AIE) Mechanism.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and application of a this compound-based fluorescent probe for metal ion detection.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_application Application in Metal Ion Sensing Start This compound + Amine Derivative Reaction Schiff Base Condensation Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Titration Fluorescence Titration Characterization->Titration Selectivity Selectivity Studies Characterization->Selectivity Imaging Cell Imaging Characterization->Imaging Data Data Analysis (LOD, Ka) Titration->Data Selectivity->Data

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of a this compound Schiff Base Fluorescent Probe

This protocol describes a general one-step synthesis for a Schiff base derivative of this compound.

Materials:

  • This compound (1.0 mmol)

  • Substituted amine (e.g., 2-aminophenol, 1.0 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the substituted amine (1.0 mmol) in ethanol (10 mL).

  • Add the amine solution to the this compound solution while stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to obtain the pure Schiff base probe.

  • Characterize the synthesized probe using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol 2: General Procedure for Fluorescence Titration and Selectivity Studies

This protocol outlines the steps for evaluating the sensing performance of the synthesized probe towards a target metal ion.

Materials:

  • Synthesized this compound Schiff base probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure for Fluorescence Titration:

  • Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer.

  • Place a known volume of the probe solution (e.g., 3 mL) into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe by exciting at its maximum absorption wavelength (λex).

  • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.

  • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

Procedure for Selectivity Study:

  • Prepare a series of solutions, each containing the probe at a fixed concentration (e.g., 10 µM) in the buffer.

  • To each solution, add a specific concentration (e.g., 2-10 equivalents) of a different metal ion from a panel of potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.).

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe in the presence of the target metal ion to its response with other metal ions.

Protocol 3: Cellular Imaging of Metal Ions

This protocol provides a general guideline for using the synthesized probe for imaging metal ions in living cells.

Materials:

  • Synthesized fluorescent probe

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stock solution of the probe (1-10 mM in DMSO)

  • Stock solution of the target metal ion

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Culture the cells in a suitable culture dish (e.g., glass-bottom dish) until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe (typically 1-10 µM) in serum-free medium.

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Metal Ion Treatment:

    • Add serum-free medium containing the desired concentration of the target metal ion to the cells.

    • Incubate for another 15-30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh serum-free medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe. A control group of cells treated only with the probe should be imaged for comparison.

Note: The optimal probe concentration, incubation times, and metal ion concentration should be determined experimentally for each specific probe and cell line.

Conclusion

Derivatives of this compound are a powerful and adaptable class of fluorescent probes for the detection of a wide range of metal ions. Their straightforward synthesis, tunable photophysical properties, and high sensitivity make them invaluable tools for researchers in chemistry, biology, and medicine. The protocols and data presented here provide a comprehensive guide for the synthesis, characterization, and application of these probes, enabling further advancements in the field of metal ion sensing and imaging.

References

Application Notes: Design and Application of 3-Quinolinecarboxaldehyde-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds extensively utilized in the development of fluorescent chemosensors.[1] Their rigid, planar structure and high quantum yield make them excellent fluorophores for designing sensitive and selective detection probes.[2][3] Specifically, 3-quinolinecarboxaldehyde serves as a versatile building block for creating chemosensors, typically through the formation of Schiff bases. These sensors are designed to detect a wide range of analytes, including metal ions, with high sensitivity and selectivity, making them valuable tools in environmental monitoring, biological imaging, and drug development.[1][4][5]

Design Principles

The most common strategy for designing chemosensors from this compound involves a straightforward Schiff base condensation reaction with a primary amine. This reaction links the quinoline fluorophore to a specific receptor unit designed to bind the target analyte.

  • Fluorophore-Receptor System : The quinoline moiety acts as the signaling unit (fluorophore), while the amine-containing molecule functions as the recognition site (receptor). The combination creates a system where analyte binding at the receptor modulates the photophysical properties of the quinoline fluorophore.

  • Schiff Base Linkage : The imine (C=N) bond formed in the Schiff base is electronically conjugated with the quinoline ring. This linkage is crucial for transmitting the binding event at the receptor to the fluorophore, resulting in a detectable signal.[6][7]

  • Analyte Selectivity : Selectivity is achieved by carefully designing the receptor's binding pocket. The choice of the amine component determines the size, geometry, and nature of the binding site, allowing for tailored recognition of specific ions or molecules. For instance, hydrazides are often used to create binding sites for metal ions like Al³⁺.[4]

Signaling Mechanisms

The interaction between the chemosensor and the analyte typically results in a change in fluorescence or a visible color change through several photophysical processes.

  • Photoinduced Electron Transfer (PET) : In the absence of the analyte, the lone pair of electrons on the receptor's nitrogen atom can quench the fluorescence of the quinoline fluorophore via PET. Upon binding a cation, these electrons are engaged in coordination, which inhibits the PET process and "turns on" the fluorescence.[8][9]

  • Chelation-Enhanced Fluorescence (CHEF) : Binding of a metal ion to the sensor can increase the structural rigidity of the molecule. This rigidity reduces non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.

  • Intramolecular Charge Transfer (ICT) : Analyte binding can alter the electron density distribution within the sensor molecule, modifying the ICT character. This change affects the energy of the emission, often causing a shift in the fluorescence wavelength and a change in color.[10]

  • Colorimetric Detection : The binding event can significantly alter the π-conjugated system of the chemosensor, leading to a shift in the maximum absorption wavelength (λmax) in the UV-visible spectrum. This shift can extend into the visible region, causing a distinct color change that is observable by the naked eye.[11][12]

cluster_0 PET Signaling Mechanism (Fluorescence 'Turn-On') Free Free Sensor (Fluorophore-Receptor) Excited_Free Excited State (Fluorophore*) Free->Excited_Free Excitation (Light) Complex Sensor-Analyte Complex Free->Complex Binding Quenched Fluorescence Quenched (Non-Radiative Decay) Excited_Free->Quenched PET Occurs Analyte Target Analyte Analyte->Complex Excited_Complex Excited Complex* (PET Blocked) Complex->Excited_Complex Excitation (Light) Fluorescence Fluorescence Emitted (Radiative Decay) Excited_Complex->Fluorescence Fluorescence 'On' cluster_1 Chemosensor Synthesis Workflow Start Reactants: - this compound Derivative - Amine/Hydrazide Solvent Dissolve in Ethanol Start->Solvent Mix Mix Reactant Solutions Solvent->Mix Catalyst Add Catalyst (e.g., HCl) Mix->Catalyst React Stir at Room Temp (Condensation Reaction) Catalyst->React Filter Vacuum Filtration React->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Vacuum Drying Wash->Dry Product Final Product (Schiff Base Sensor) Dry->Product cluster_2 Sensor Evaluation Workflow Prep Prepare Sensor & Analyte Stock Solutions Selectivity Selectivity Test (Add various ions to sensor) Prep->Selectivity Titration Titration Experiment (Add increasing analyte to sensor) Prep->Titration Measure Record UV-Vis & Fluorescence Spectra Selectivity->Measure Titration->Measure Analyze Data Analysis Measure->Analyze LOD Calculate LOD Analyze->LOD Stoich Determine Stoichiometry (Job's Plot) Analyze->Stoich Bind Calculate Binding Constant Analyze->Bind

References

Application Notes: Anticancer Activity of 3-Quinolinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are pivotal in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. Among these, derivatives of 3-quinolinecarboxaldehyde have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated notable efficacy against a variety of cancer cell lines, often exerting their cytotoxic effects through the induction of apoptosis and inhibition of key cellular processes. This document provides a summary of their anticancer activity, detailed protocols for essential in vitro assays, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values for several this compound and related quinoline derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Quinoline-3-Carbaldehyde Hydrazone Derivatives

Compound ID Cancer Cell Line IC50 (µM) after 48h
5e (2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline) DAN-G (Pancreatic) 1.23
LCLC-103H (Lung) 1.49
SISO (Cervical) 1.31
7a (N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide) DAN-G (Pancreatic) 3.25
LCLC-103H (Lung) 4.11
SISO (Cervical) 2.89
9h (N'-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide) DAN-G (Pancreatic) 2.14
LCLC-103H (Lung) 7.39

| | SISO (Cervical) | 3.06 |

Table 2: Cytotoxicity of Other Relevant Quinoline Derivatives

Compound Class Specific Derivative Cancer Cell Line IC50 (µM)
Quinoline-Chalcone Hybrid 12e MGC-803 (Gastric) 1.38
HCT-116 (Colon) 5.34
MCF-7 (Breast) 5.21
3-Quinoline Derivatives 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide MCF-7 (Breast) 29.8

| | 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to trigger the intrinsic (mitochondrial) apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol 3_QC_Derivative This compound Derivative Bax Bax 3_QC_Derivative->Bax Activates Bcl2 Bcl-2 3_QC_Derivative->Bcl2 Inhibits CytoC Cytochrome C Bax->CytoC Release Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_prep 3. Prepare serial dilutions of This compound derivative incubation1->compound_prep treatment 4. Add compound dilutions to cells compound_prep->treatment incubation2 5. Incubate for 24-72h treatment->incubation2 mtt_add 6. Add MTT reagent (5 mg/mL) to each well incubation2->mtt_add incubation3 7. Incubate for 2-4h (formazan formation) mtt_add->incubation3 solubilize 8. Add solubilization solution (e.g., DMSO) incubation3->solubilize readout 9. Read absorbance at 570 nm solubilize->readout analysis 10. Calculate % cell viability and determine IC50 value readout->analysis

Application Notes and Protocols: Antimicrobial and Antifungal Properties of Quinoline Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of the antimicrobial and antifungal properties of quinoline Schiff bases. This class of compounds holds significant promise for the development of novel therapeutic agents to combat infectious diseases.

Introduction

Quinoline derivatives have long been recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile compounds known for their coordination chemistry and biological applications.[2] The conjugation of a quinoline scaffold with a Schiff base moiety often results in synergistic or enhanced biological activity.[3] These compounds are thought to exert their antimicrobial effects through various mechanisms, including chelation of essential metal ions required for microbial growth and interference with cellular processes.[1] This document outlines the synthesis and antimicrobial/antifungal testing of these promising compounds.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize representative quantitative data on the antimicrobial and antifungal activity of various quinoline Schiff bases, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity of Quinoline Schiff Bases

Compound/DerivativeStaphylococcus aureus (Gram-positive)Methicillin-resistant S. aureus (MRSA)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Quinoline-2-carbaldehyde Schiff bases1001000 (for L3)1000 (for L1)50-100 (for L2, L3, L5)[4]
Silver (I) complexes (Q6, Q8)2525-Excellent activity[4]
7f (a quinoline-Schiff base)1.95-15.62-1.95-15.621.95-15.62[5]
p-anisidine & o-phenylenediamine derivatives0.5 - 64-0.5 - 64-[3]

Table 2: Antifungal Activity of Quinoline Schiff Bases

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusFusarium oxysporumReference
7f (a quinoline-Schiff base)1.95-15.621.95-15.62--[5]
Compound 8 (a Schiff base)-12.5--[2]
Compound 6 (a quinoline derivative)Potentially activePotentially activePotentially activePotentially active[6]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of quinoline Schiff bases are provided below.

Protocol 1: Synthesis of Quinoline Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from quinoline aldehydes and primary amines.[1][3]

Materials:

  • Quinoline-2-carbaldehyde (or other quinoline aldehyde derivative)

  • Substituted primary amine (e.g., aniline, p-anisidine)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, Buchner funnel)

  • Stirring and heating apparatus

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve quinoline-2-carbaldehyde (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated Schiff base product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Characterization of Synthesized Schiff Bases

It is crucial to confirm the structure and purity of the synthesized compounds using various spectroscopic techniques.[1][4][7]

  • Melting Point: Determine the melting point to assess purity. A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Record the IR spectrum. The key characteristic peak to confirm Schiff base formation is the C=N (azomethine) stretching vibration, typically appearing in the 1600-1650 cm⁻¹ region.[1]

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8-9 ppm.[1]

  • ¹³C NMR Spectroscopy: The presence of the azomethine carbon signal, typically in the δ 150-165 ppm range, provides further structural confirmation.[1]

  • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized compound and support the proposed structure.[1]

Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains.[1][3]

Materials:

  • Synthesized quinoline Schiff bases

  • Standard bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized inoculum of each microbial strain (0.5 McFarland standard)

  • Positive control (standard antimicrobial agent, e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (medium with microbial suspension only)

  • Microplate reader or visual assessment method

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain according to established protocols (e.g., 0.5 McFarland standard).[1]

  • Inoculate each well containing the diluted compound with the microbial suspension.

  • Include positive control wells (medium with microbial suspension and a standard antimicrobial agent) and negative control wells (medium with microbial suspension only).[1]

  • Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).[1]

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader.[1]

Protocol 4: In Vitro Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[3]

Materials:

  • Synthesized quinoline Schiff bases

  • Standard bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Standardized inoculum of each microbial strain (0.5 McFarland standard)

  • Positive control (standard antimicrobial agent)

  • Solvent control (disc with solvent only)

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly streak it over the entire surface of a Mueller-Hinton Agar plate.

  • Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Include a positive control disc containing a standard antibiotic and a negative control disc with the solvent alone.

  • Allow the plates to stand for 1 hour to facilitate the diffusion of the compounds.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

experimental_workflow start Start synthesis Synthesis of Quinoline Schiff Base (Quinoline Aldehyde + Primary Amine) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization antimicrobial_screening Antimicrobial & Antifungal Screening characterization->antimicrobial_screening disc_diffusion Agar Disc Diffusion (Zone of Inhibition) antimicrobial_screening->disc_diffusion broth_microdilution Broth Microdilution (MIC Determination) antimicrobial_screening->broth_microdilution data_analysis Data Analysis & Interpretation disc_diffusion->data_analysis broth_microdilution->data_analysis end End data_analysis->end

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

synthesis_protocol reactants Reactants: Quinoline Aldehyde + Primary Amine in Ethanol catalyst Add Catalyst (Glacial Acetic Acid) reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux tlc Monitor with TLC reflux->tlc cool Cool to Room Temperature tlc->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from suitable solvent wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry product Purified Schiff Base dry->product

Caption: Detailed protocol for the synthesis of quinoline Schiff bases.

mic_determination_workflow start Start prepare_plate Prepare Serial Dilutions of Test Compound in 96-well Plate start->prepare_plate inoculate Inoculate Wells with Microbial Suspension prepare_plate->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prepare_inoculum->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at Optimal Temperature and Duration controls->incubate read_results Read Results (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Quinolinecarboxaldehyde Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 3-quinolinecarboxaldehyde analogs, a promising scaffold in medicinal chemistry. Quinoline derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on two key synthetic methodologies: the Vilsmeier-Haack reaction for the core scaffold synthesis and the Suzuki-Miyaura cross-coupling for further diversification. Additionally, it presents quantitative biological data for selected analogs and outlines a relevant signaling pathway implicated in their mechanism of action.

Synthetic Methodologies

The synthesis of this compound analogs can be efficiently achieved through a variety of organic reactions. The Vilsmeier-Haack and Suzuki-Miyaura reactions are powerful tools for creating the quinoline core and introducing structural diversity, respectively.

Vilsmeier-Haack Reaction for 2-Chloro-3-quinolinecarboxaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It provides a convenient route to 2-chloro-3-quinolinecarboxaldehydes from readily available acetanilides.[3]

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-3-quinolinecarboxaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[3][4]

Materials:

  • p-Methylacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve p-methylacetanilide (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 16 hours.[2][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until a precipitate forms.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-6-methyl-3-quinolinecarboxaldehyde.[2]

Characterization: The final product should be characterized by spectroscopic methods such as IR and ¹H NMR. The presence of a sharp peak around 1690 cm⁻¹ in the IR spectrum and a singlet at δ 10.59 ppm in the ¹H NMR spectrum are characteristic of the aldehyde group.[2]

Suzuki-Miyaura Cross-Coupling for C4-Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. It is particularly useful for the arylation of heterocyclic compounds, allowing for the introduction of a wide range of substituents.[6]

Experimental Protocol: Synthesis of 4,6,8-Triphenylquinoline-3-carbaldehyde

This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of a halogenated quinoline with an arylboronic acid.[6]

Materials:

  • 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde

  • Phenylboronic acid

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂]

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Dioxane-water mixture (4:1)

  • Chloroform

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a two-necked flask equipped with a stirrer bar and a condenser, add 6,8-dibromo-4-chloroquinoline-3-carbaldehyde (1 equivalent), phenylboronic acid (3.5 equivalents), PdCl₂(PPh₃)₂ (10 mol%), PCy₃ (20 mol%), and K₂CO₃ (3 equivalents).

  • Add a 4:1 mixture of dioxane and water.

  • Flush the flask with argon for 20 minutes and then heat the mixture at 80-90 °C under an argon atmosphere for 3 hours.[6]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the product with chloroform.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4,6,8-triphenylquinoline-3-carbaldehyde.[6]

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of representative this compound analogs against various cancer cell lines.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundMGC-803 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
12e 1.385.345.21

Data extracted from a study on novel quinoline-chalcone derivatives.[7]

Table 2: Cytotoxic Activity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones

CompoundHL-60 IC₅₀ (µM) after 24hHL-60 IC₅₀ (µM) after 48hMCF-7 IC₅₀ (µM) after 48hHUVEC IC₅₀ (µM) after 48h
5a 0.91 ± 0.03Not ReportedNot Reported>5

Data from a study on the anticancer properties of novel 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. HUVEC cells are non-cancerous human umbilical vein endothelial cells, used as a control for cytotoxicity.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_discovery Drug Discovery start Starting Materials (e.g., Acetanilides) vilsmeier Vilsmeier-Haack Reaction start->vilsmeier core This compound Core Scaffold vilsmeier->core suzuki Suzuki-Miyaura Coupling core->suzuki analogs Diverse Analogs suzuki->analogs purification Purification & Characterization analogs->purification screening In vitro Screening (e.g., MTT Assay) purification->screening data Data Analysis (IC50 Determination) screening->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Optimization sar->lead invivo In vivo Studies lead->invivo

Caption: General workflow for synthesis and evaluation.

PI3K/Akt/mTOR Signaling Pathway

Several quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11] This pathway plays a crucial role in cell growth, proliferation, and survival.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Application of 3-Quinolinecarboxaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of agrochemical research. The quinoline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties. Among the various quinoline-based synthons, 3-quinolinecarboxaldehyde serves as a versatile starting material for the synthesis of a diverse array of agrochemical candidates. Its aldehyde functional group provides a reactive handle for the construction of more complex molecules, such as Schiff bases and hydrazones, which have shown considerable promise as potent agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, summarizing key biological activity data and illustrating relevant synthetic and biological pathways.

Fungicidal Applications

Derivatives of this compound, particularly Schiff bases and hydrazones, have demonstrated significant antifungal activity against a range of plant pathogens. The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell membrane.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative quinoline derivatives. While not all are directly synthesized from this compound, they represent the potential of the quinoline scaffold.

Compound ClassTarget PathogenEC50 (µg/mL)Reference
Quinoline Derivative (Ac12)Sclerotinia sclerotiorum0.52[1]
Quinoline Derivative (Ac12)Botrytis cinerea0.50[1]
8-HydroxyquinolineSclerotinia sclerotiorum2.12[1]
8-HydroxyquinolineBotrytis cinerea5.28[1]
Quinoxaline Hydrazide (15)Gibberella zeae0.87[2]
Quinoxaline Hydrazide (15)Colletotrichum orbiculare1.01[2]
Quinoxaline Hydrazide (1)Alternaria alternata1.54[2]
Quinoxaline Hydrazide (1)Rhizoctonia solani0.20[2]
Experimental Protocol: Synthesis of a Quinoline-Based Schiff Base with Potential Fungicidal Activity

This protocol describes a general method for the synthesis of a Schiff base from this compound and an appropriate primary amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of ethanol.

  • To this solution, add the substituted aniline (10 mmol) and a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Proposed Antifungal Mechanism of Action

Some quinoline-based fungicides are thought to exert their effect by disrupting the fungal cell membrane's integrity. This can lead to the leakage of essential cellular components and ultimately, cell death.

Antifungal_Mechanism Quinoline_Derivative Quinoline-Based Fungicide Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol-rich) Quinoline_Derivative->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Fungal_Cell_Membrane->Membrane_Disruption Leads to Cellular_Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Membrane_Disruption->Cellular_Leakage Cell_Death Fungal Cell Death Cellular_Leakage->Cell_Death

Caption: Proposed mechanism of action for certain quinoline-based fungicides.

Insecticidal Applications

Quinoline derivatives have also been developed as potent insecticides. The introduction of different pharmacophores through reaction with this compound can lead to compounds with activity against various insect pests.

Quantitative Insecticidal Activity Data

The following table presents the insecticidal activity of selected quinoline derivatives.

Compound ClassTarget PestLC50 (ppm)Reference
Pyrrole Derivative (6a)Spodoptera littoralis (Cotton Leafworm)0.5707[3]
Pyrrole Derivative (7a)Spodoptera littoralis (Cotton Leafworm)0.1306[3]
Pyrrole Derivative (8c)Spodoptera littoralis (Cotton Leafworm)0.9442[3]
Pyrrole Derivative (3c)Spodoptera littoralis (Cotton Leafworm)5.883[3]
Distyrylpyridine (2)Aphis craccivora (Cowpea Aphid) - Nymphs (24h)0.025[4]
Distyrylpyridine (3)Aphis craccivora (Cowpea Aphid) - Nymphs (24h)0.027[4]
Distyrylpyridine (2)Aphis craccivora (Cowpea Aphid) - Adults (24h)0.112[4]
Distyrylpyridine (3)Aphis craccivora (Cowpea Aphid) - Adults (24h)0.129[4]
Experimental Protocol: Synthesis of a Quinoline-Based Hydrazone with Potential Insecticidal Activity

This protocol provides a general method for the synthesis of a hydrazone from this compound.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve this compound (5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask with stirring.

  • Add an excess of hydrazine hydrate (or an equimolar amount of a substituted hydrazine) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Add water to the residue, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude hydrazone.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

  • Dry the purified product and characterize it using analytical techniques such as NMR, IR, and MS.

Proposed Insecticidal Mechanism of Action

Certain insecticidal quinoline derivatives, such as isoxazolines, are known to act on the nervous system of insects by inhibiting GABA-gated chloride channels.

Insecticidal_Mechanism Quinoline_Insecticide Quinoline-Based Insecticide (e.g., Isoxazoline derivative) GABA_Receptor GABA-gated Chloride Channel Quinoline_Insecticide->GABA_Receptor Binds to and inhibits Channel_Blockage Chloride Channel Blockage GABA_Receptor->Channel_Blockage Leads to Nerve_Hyperactivity Nerve Hyperactivity Channel_Blockage->Nerve_Hyperactivity Paralysis_Death Insect Paralysis and Death Nerve_Hyperactivity->Paralysis_Death

Caption: Proposed mechanism of action for certain quinoline-based insecticides.

Synthetic Workflow from this compound

The following diagram illustrates the general synthetic pathways from this compound to fungicidal Schiff bases and insecticidal hydrazones.

Synthetic_Workflow Start This compound Schiff_Base Schiff Base (Fungicidal Potential) Start->Schiff_Base Condensation Hydrazone Hydrazone (Insecticidal Potential) Start->Hydrazone Condensation Amine Primary Amine (e.g., R-NH2) Amine->Schiff_Base Hydrazine Hydrazine Derivative (e.g., R-NHNH2) Hydrazine->Hydrazone

References

Application Notes and Protocols for 3-Quinolinecarboxaldehyde in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Quinolinecarboxaldehyde and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct quantitative performance data for OLEDs utilizing the parent this compound is limited in publicly available literature, this document outlines the synthesis of relevant derivatives, their photophysical properties, and detailed protocols for their incorporation into OLED devices. The information is curated for professionals in organic electronics, materials science, and drug development who may be interested in the luminescent properties of novel quinoline-based compounds.

Introduction to this compound in OLEDs

Quinoline derivatives are a significant class of heterocyclic compounds extensively studied for their applications in organic electronics due to their high thermal stability, electron-deficient nature, and excellent charge-transporting properties.[1][2] this compound serves as a versatile precursor for the synthesis of more complex, functionalized molecules suitable for various roles within an OLED, including as emissive materials, host materials, or electron-transporting layers (ETLs).[1][3]

The aldehyde functional group at the 3-position of the quinoline core provides a reactive site for further molecular engineering, such as the formation of Schiff bases and the synthesis of extended π-conjugated systems like triarylquinoline derivatives.[4] These modifications allow for the fine-tuning of the material's photophysical properties, including its absorption and emission wavelengths, to achieve desired colors and enhance device efficiency.

Data Presentation: Photophysical Properties and Representative OLED Performance

Photophysical Properties of 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives

The following table summarizes the absorption (λabs) and emission (λem) maxima of synthesized 4,6,8-triarylquinoline-3-carbaldehyde derivatives in chloroform (CHCl3). These compounds are synthesized from a 6,8-dibromo-4-chloroquinoline-3-carbaldehyde precursor.[4]

CompoundAr (Aryl Group)λabs (nm) in CHCl3λem (nm) in CHCl3
2a Phenyl278425
2b 4-Methylphenyl275428
2c 4-Methoxyphenyl282430

Data sourced from Molecules 2013, 18, 15769-15787.[4]

Representative Performance of a Generic Quinoline-Based OLED

The following table illustrates the potential performance of a hypothetical OLED device incorporating a this compound derivative as the emissive material. The data is based on typical values reported for high-efficiency quinoline-based OLEDs.

ParameterValue
Maximum Luminance (cd/m²) > 5,000
Current Efficiency (cd/A) 5 - 10
Power Efficiency (lm/W) 3 - 8
External Quantum Efficiency (%) 3 - 6
Turn-on Voltage (V) 3.5 - 5.0
Emission Peak (nm) 425 - 450 (Blue)
CIE Coordinates (x, y) (0.15, 0.18)

Experimental Protocols

This section provides detailed protocols for the synthesis of a this compound derivative and the fabrication of a multilayer OLED device using this type of material.

Synthesis of 4,6,8-Triarylquinoline-3-carbaldehydes

This protocol describes the synthesis of 4,6,8-triarylquinoline-3-carbaldehydes via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

  • 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde

  • Arylboronic acid (e.g., phenylboronic acid)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Tricyclohexylphosphine (PCy3)

  • Potassium carbonate (K2CO3)

  • Dioxane

  • Deionized water

  • Argon gas

  • Silica gel for column chromatography

Procedure:

  • In a two-necked flask equipped with a stirrer bar, rubber septum, and a condenser, combine 6,8-dibromo-4-chloroquinoline-3-carbaldehyde (1 equiv.), arylboronic acid (3.5 equiv.), PdCl2(PPh3)2 (10 mol %), PCy3 (20 mol %), and K2CO3 (3 equiv.) in a 4:1 mixture of dioxane and water.

  • Flush the mixture with argon gas for 20 minutes.

  • Heat the mixture with stirring at 80–90 °C under an argon atmosphere for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4,6,8-triarylquinoline-3-carbaldehyde.

Fabrication of a Multilayer OLED Device by Thermal Evaporation

This protocol describes a general method for the fabrication of a multilayer OLED device in a high-vacuum thermal evaporation chamber.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol

  • Hole-injection layer (HIL) material (e.g., HAT-CN)

  • Hole-transporting layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) host material (e.g., CBP)

  • This compound derivative (dopant)

  • Electron-transporting layer (ETL) material (e.g., Alq3)

  • Electron-injection layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

    • Deposit the organic layers sequentially:

      • HIL (e.g., HAT-CN): Deposit a 10 nm thick layer at a rate of 0.5 Å/s.

      • HTL (e.g., NPB): Deposit a 40 nm thick layer at a rate of 1-2 Å/s.

      • EML: Co-evaporate the host material (e.g., CBP) and the this compound derivative dopant (e.g., 5-10 wt%) to a thickness of 20 nm. The deposition rate of the host should be around 1-2 Å/s, and the dopant rate should be adjusted to achieve the desired concentration.

      • ETL (e.g., Alq3): Deposit a 30 nm thick layer at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit the Al cathode (100-150 nm) at a rate of 2-5 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Visualizations

Signaling Pathways and Experimental Workflows

OLED_Fabrication_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization start This compound Precursor suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification suzuki->purification derivative Functionalized Quinoline Derivative purification->derivative eml EML Co-evaporation derivative->eml cleaning Substrate Cleaning hil HIL Deposition cleaning->hil htl HTL Deposition hil->htl htl->eml etl ETL Deposition eml->etl cathode Cathode Deposition etl->cathode encapsulation Encapsulation cathode->encapsulation ivl I-V-L Measurement encapsulation->ivl el Electroluminescence Spectra ivl->el efficiency Efficiency & Lifetime Analysis el->efficiency

References

Application Notes: 3-Quinolinecarboxaldehyde in the Synthesis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a significant class of organic corrosion inhibitors, renowned for their efficacy in protecting various metals, particularly in acidic environments. Their protective action stems from the ability of the quinoline moiety to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of the nitrogen heteroatom and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal. 3-Quinolinecarboxaldehyde is a versatile precursor in the synthesis of a variety of quinoline-based corrosion inhibitors, most notably through the formation of Schiff bases.

Mechanism of Action

The primary mechanism by which this compound derivatives inhibit corrosion is through adsorption onto the metal surface. This can occur through:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen and/or other heteroatoms in the inhibitor molecule and the vacant d-orbitals of the metal atoms.

The formation of a stable, adsorbed film on the metal surface blocks the active corrosion sites, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Schiff bases derived from this compound are particularly effective due to the presence of the azomethine group (-C=N-), which provides an additional site for coordination with the metal surface, enhancing the adsorption and, consequently, the inhibition efficiency.

Applications

Corrosion inhibitors synthesized from this compound find applications in various industries, including:

  • Oil and Gas: To protect pipelines and equipment from corrosion caused by acidic components in crude oil and natural gas.

  • Chemical Processing: To protect reactors, tanks, and other equipment from corrosive chemicals.

  • Metal Finishing and Treatment: As a component in pickling and cleaning baths to prevent excessive metal dissolution.

Experimental Protocols

I. Synthesis of a Schiff Base Corrosion Inhibitor from this compound

This protocol describes the general procedure for the synthesis of a Schiff base corrosion inhibitor by the condensation of this compound with a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an equimolar amount of the primary amine (e.g., aniline, 1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux with continuous stirring for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

  • Dry the purified crystals in a desiccator.

  • Characterize the synthesized Schiff base using appropriate spectroscopic techniques (e.g., FT-IR, NMR) to confirm its structure.

II. Evaluation of Corrosion Inhibition Efficiency

The performance of the synthesized corrosion inhibitor can be evaluated using various techniques. The following are protocols for two common methods:

A. Weight Loss Method

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized corrosion inhibitor

  • Analytical balance

  • Beakers

  • Abrasive paper (various grits)

  • Acetone

  • Distilled water

  • Thermostatic water bath

Procedure:

  • Prepare the metal coupons by polishing them with successively finer grades of abrasive paper, followed by washing with distilled water, degreasing with acetone, and finally drying.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare solutions of the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the synthesized inhibitor.

  • Immerse the pre-weighed coupons in the test solutions in separate beakers.

  • Place the beakers in a thermostatic water bath to maintain a constant temperature for a specified immersion period (e.g., 24 hours).

  • After the immersion period, remove the coupons from the solutions.

  • Carefully clean the coupons to remove corrosion products, wash with distilled water and acetone, and then dry.

  • Reweigh the cleaned and dried coupons.

  • Calculate the weight loss for each coupon.

  • The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

B. Electrochemical Impedance Spectroscopy (EIS)

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: metal specimen, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)

  • Corrosive medium (e.g., 1 M HCl) with and without different concentrations of the inhibitor

  • Polishing materials for the working electrode

Procedure:

  • Prepare the working electrode by polishing its surface to a mirror finish, followed by rinsing with distilled water and acetone.

  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with the test solution (corrosive medium with or without the inhibitor).

  • Allow the system to stabilize by immersing the working electrode in the solution for a certain period (e.g., 30 minutes) to reach a stable open circuit potential (OCP).

  • Perform the EIS measurement by applying a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

  • The impedance data is typically represented as Nyquist and Bode plots.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Data Presentation

Table 1: Corrosion Inhibition Efficiency of various Quinoline-based Schiff Bases on Mild Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)MethodReference
(E)-2-methyl-N-(tetrazolo[1,5-a]quinolin-4-ylmethylene)aniline (QMA)25 ppm>90Weight Loss[1]
Schiff base of 2-chloro-quinoline-3-carbaldehyde and 2-aminophenol25 ppm>90EIS, PDP[1]
Quinoline-3-carboxylate derivative (P-1)1 x 10⁻³89.8EIS, PDP[2][3]
Quinoline-3-carboxylate derivative (P-2)1 x 10⁻³94.1EIS, PDP[2][3]

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of Quinoline-3-carboxylate Derivatives

InhibitorConcentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)Reference
Blank0---[2][3]
P-11 x 10⁻³330-89.8[2][3]
P-21 x 10⁻³558-94.1[2][3]

(Note: Dashes indicate data not provided in the cited sources.)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Base 3_Quinolinecarboxaldehyde 3_Quinolinecarboxaldehyde Mixing Mixing in Ethanol + Acetic Acid (catalyst) 3_Quinolinecarboxaldehyde->Mixing Primary_Amine Primary_Amine Primary_Amine->Mixing Reflux Reflux (3-6h) Mixing->Reflux Cooling_Precipitation Cooling & Precipitation Reflux->Cooling_Precipitation Filtration Filtration & Washing Cooling_Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Schiff_Base_Inhibitor Purified Schiff Base Corrosion Inhibitor Recrystallization->Schiff_Base_Inhibitor Corrosion_Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_protection Protection Metal Metal (e.g., Fe) Protective_Layer Formation of a Protective Adsorbed Layer H_plus H+ H_plus->Metal Corrosion Attack Cl_minus Cl- Cl_minus->Metal Corrosion Attack Inhibitor Quinoline Schiff Base Inhibitor Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Experimental_Workflow Start Start Coupon_Preparation Metal Coupon Preparation Start->Coupon_Preparation Inhibitor_Solution_Preparation Prepare Corrosive Solution with/without Inhibitor Start->Inhibitor_Solution_Preparation Immersion Immersion Test (Weight Loss) Coupon_Preparation->Immersion Electrochemical_Test Electrochemical Test (EIS/PDP) Coupon_Preparation->Electrochemical_Test Inhibitor_Solution_Preparation->Immersion Inhibitor_Solution_Preparation->Electrochemical_Test Data_Collection_WL Collect Weight Loss Data Immersion->Data_Collection_WL Data_Collection_EC Collect Electrochemical Data Electrochemical_Test->Data_Collection_EC Analysis_WL Calculate Corrosion Rate & Inhibition Efficiency Data_Collection_WL->Analysis_WL Analysis_EC Analyze Impedance Data & Calculate IE% Data_Collection_EC->Analysis_EC Results Results & Conclusion Analysis_WL->Results Analysis_EC->Results

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Friedländer synthesis of quinolines and increase product yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedländer synthesis in a question-and-answer format.

Q1: I am observing a very low yield or no product formation. What are the primary factors to investigate?

A1: Low or no yield in a Friedländer synthesis can be attributed to several factors. A systematic evaluation of your reaction setup is crucial. Key areas to investigate include:

  • Catalyst Choice and Activity: The selection and concentration of the catalyst are critical. Traditional methods often employ strong acids or bases, which can be inefficient or lead to side products.[1][2] Modern protocols have demonstrated significantly improved yields with alternative catalysts.[2][3] Ensure your catalyst is active and, if sensitive to air or moisture, handled under appropriate conditions.[4]

  • Reaction Temperature: Temperature is a critical parameter. While some classical methods require high temperatures, which can lead to product decomposition, many modern catalysts can facilitate the reaction at milder temperatures.[1][5] If you observe decomposition, consider lowering the reaction temperature.[5] Conversely, some reactions may require heating to proceed efficiently.[6]

  • Reaction Time: Incomplete reactions will result in low yields. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Solvent Selection: The reaction medium plays a significant role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, particularly when paired with a water-soluble catalyst.[2][7] In some instances, solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can also provide excellent results.[2][8]

  • Purity of Starting Materials: Impurities in your 2-aminoaryl aldehyde/ketone or the α-methylene carbonyl compound can inhibit the catalyst or lead to unwanted side reactions.[4][6] Ensure the purity of your reagents before starting the reaction.

Q2: My reaction is producing a complex mixture of products and significant side reactions. How can I improve the selectivity?

A2: The formation of multiple products is a common challenge in the Friedländer synthesis, often stemming from side reactions like aldol condensation or poor regioselectivity.[4][9]

  • Aldol Condensation: A frequent side reaction, especially under basic conditions, is the self-condensation of the ketone starting material.[4] To mitigate this, one effective strategy is to use an imine analog of the o-aniline.[4][9]

  • Poor Regioselectivity: When using an unsymmetrical ketone, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[1][4] The choice of catalyst can influence the regioselectivity of the reaction.[2] Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, or using specific amine catalysts or ionic liquids can help control the regioselectivity.[9]

Q3: I am struggling with the purification of my quinoline product. What are some effective workup and purification strategies?

A3: Product loss during workup and purification is a common reason for low isolated yield.[4]

  • Workup: After the reaction is complete, cool the mixture and pour it into water or a saturated aqueous solution like sodium bicarbonate.[4] The quinoline product can then be extracted using an organic solvent such as ethyl acetate or dichloromethane.[4] If an iodine catalyst was used, the organic layer should be washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.[1]

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the desired quinoline.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9] The reaction proceeds through an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring.[9]

Q2: Are there "greener" or more environmentally friendly alternatives to the classical Friedländer synthesis?

A2: Yes, significant progress has been made in developing more sustainable protocols. These include:

  • Catalyst-free synthesis in water: This method eliminates the need for catalysts and organic solvents, with reactions often proceeding at a mild temperature of 70°C.[7]

  • Use of ionic liquids: Ionic liquids can serve as both the catalyst and the reaction medium, often under solvent-free conditions, providing a green alternative to traditional methods.[3][8]

  • Microwave-assisted synthesis: Employing microwave irradiation can dramatically reduce reaction times (to as little as 5 minutes) and improve yields, often using greener solvents like acetic acid.[10]

Q3: Can the Friedländer synthesis be performed under solvent-free conditions?

A3: Yes, several methods have been developed for solvent-free Friedländer synthesis. These often involve the use of solid-phase supports, iodine, p-toluenesulfonic acid, or ionic liquids as catalysts.[8][9] These approaches can offer advantages in terms of simplified workup and reduced environmental impact.[8][9]

Data Presentation

Table 1: Effect of Catalyst and Reaction Conditions on Friedländer Synthesis Yield

2-Aminoaryl Ketoneα-Methylene CarbonylCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃ (5)-801 h-[6]
2-AminonicotinaldehydeAcetoneCholine hydroxide (1)Water506 h99[2]
2-AminobenzaldehydeVarious ketonesNoneWater703 hup to 97[7]
2-Aminoaryl ketoneActive methylene compoundMolecular iodine (10)-80-100--[1]
2-AminophenylketonesCyclic ketonesAcetic acidAcetic acid160 (Microwave)5 minExcellent[10]
2-Aminoaryl KetoneKetoneKOH (20)EthanolReflux--[5]

Note: Yields are as reported in the cited literature and may vary depending on the specific substrates and experimental setup.

Experimental Protocols

Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [2]

This protocol details a highly efficient and environmentally friendly method.

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Protocol 2: Microwave-Assisted Friedländer Quinoline Synthesis [10]

This protocol describes a rapid and efficient modification of the Friedländer methodology.

Materials:

  • 2-Aminophenylketone

  • Cyclic ketone

  • Acetic acid

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine the 2-aminophenylketone and the cyclic ketone.

  • Add neat acetic acid to act as both the solvent and the acid catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Proceed with an appropriate workup and purification procedure, such as extraction and column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-aminoaryl ketone/aldehyde and α-methylene carbonyl add_catalyst Add Catalyst (e.g., Choline Hydroxide) start->add_catalyst 1 add_solvent Add Solvent (e.g., Water) add_catalyst->add_solvent 2 heat Heat to specified temperature (e.g., 50°C) add_solvent->heat 3 stir Stir vigorously for specified time (e.g., 6 hours) heat->stir 4 monitor Monitor reaction progress (TLC/LC-MS) stir->monitor 5 cool Cool to room temperature monitor->cool 6 isolate Isolate product (e.g., filtration) cool->isolate 7 wash Wash product isolate->wash 8 dry Dry under vacuum wash->dry 9 end Pure Quinoline Product dry->end 10

Caption: Workflow for an optimized Friedländer quinoline synthesis.

troubleshooting_workflow start Low Yield or Side Products Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_reagents->start Impure reagents_ok Reagents OK check_reagents->reagents_ok Pure check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions OK check_conditions->conditions_ok Optimal optimize_temp Optimize Temperature check_conditions->optimize_temp Temp Issue Suspected test_solvents Test Different Solvents check_conditions->test_solvents Solvent Issue Suspected check_catalyst Evaluate Catalyst Choice and Loading catalyst_ok Catalyst Seems OK check_catalyst->catalyst_ok Effective screen_catalysts Screen Alternative Catalysts (Acid, Base, Lewis Acid, etc.) check_catalyst->screen_catalysts Ineffective reagents_ok->check_conditions conditions_ok->check_catalyst analyze_side_products Analyze for Side Products (TLC, LC-MS) catalyst_ok->analyze_side_products improved_yield Improved Yield optimize_temp->improved_yield test_solvents->improved_yield screen_catalysts->improved_yield modify_protocol Modify Protocol (e.g., use imine analog, directing groups) analyze_side_products->modify_protocol Side Reactions Identified modify_protocol->improved_yield

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

References

Technical Support Center: Skraup Synthesis of 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Skraup synthesis of 3-Quinolinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Skraup synthesis of this compound?

A1: The Skraup synthesis is known for producing a variety of side products, primarily due to the harsh acidic and high-temperature conditions. For the synthesis of this compound, the most common side products are tars and polymeric materials. These arise from the polymerization of acrolein, which is formed from the dehydration of glycerol, and the self-condensation or polymerization of the starting material, 3-aminobenzaldehyde, under strong acid catalysis. Additionally, incomplete oxidation of the dihydroquinoline intermediate can lead to the presence of 1,2-dihydro-3-quinolinecarboxaldehyde in the crude product.

Q2: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this?

A2: The Skraup synthesis is notoriously exothermic.[1] To moderate the reaction, several strategies can be employed:

  • Use of a Moderator: The addition of a mild oxidizing agent or a heat moderator like ferrous sulfate (FeSO₄) is a common practice to make the reaction less violent.[1]

  • Controlled Reagent Addition: Slow and careful addition of concentrated sulfuric acid to the reaction mixture with efficient cooling is crucial.

  • Efficient Stirring: Maintaining vigorous and constant stirring helps to dissipate heat and prevent the formation of localized hot spots.

Q3: I am observing a significant amount of black, tarry material in my reaction flask. What is the cause and how can I minimize its formation?

A3: Tar formation is a very common issue in the Skraup synthesis. It is primarily caused by the acid-catalyzed polymerization of acrolein and the starting aniline derivative. To minimize tarring:

  • Maintain Optimal Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.

  • Use a Moderator: As mentioned above, ferrous sulfate can help to control the reaction rate and reduce charring.

  • Purification: The crude product is often a dark, viscous material. Purification via steam distillation followed by extraction is a common method to separate the desired quinoline derivative from the tarry byproducts.[1]

Q4: The yield of my this compound is consistently low. What factors could be contributing to this?

A4: Low yields in the Skraup synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have been heated for a sufficient amount of time to ensure complete conversion.

  • Side Reactions: The formation of significant amounts of tar and polymers consumes the starting materials and reduces the yield of the desired product.

  • Substituent Effects: The nature of the substituent on the aniline ring can influence the reaction. Electron-withdrawing groups, such as the aldehyde group in 3-aminobenzaldehyde, can deactivate the aromatic ring, making the cyclization step more challenging.

  • Workup Losses: The purification process, especially the separation from tarry materials, can lead to a loss of the product.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Reaction is too violent and uncontrollable Highly exothermic nature of the Skraup synthesis.Add a moderator such as ferrous sulfate (FeSO₄).[1] Ensure slow and controlled addition of sulfuric acid with efficient cooling and vigorous stirring.
Excessive tar and polymer formation Acid-catalyzed polymerization of acrolein and/or 3-aminobenzaldehyde.Maintain careful temperature control, avoiding overheating. Use a moderator to control the reaction rate.
Low yield of this compound Incomplete reaction, prevalence of side reactions, or product loss during workup.Ensure the reaction is heated for a sufficient duration. Optimize reaction conditions (temperature, moderator) to minimize side reactions. Employ careful purification techniques like steam distillation to minimize product loss.
Difficulty in isolating the product from the reaction mixture The product is mixed with a large amount of tarry residue.After neutralization, perform steam distillation to isolate the volatile quinoline derivative. The product can then be extracted from the distillate.
Product is impure after initial workup Presence of unreacted starting materials or side products like the dihydroquinoline intermediate.Purify the crude product by recrystallization or chromatography. Washing the crude product with appropriate solvents can also help remove some impurities.

Experimental Protocols

Materials:

  • 3-Aminobenzaldehyde

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous Sulfate Heptahydrate (as a moderator)

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-aminobenzaldehyde and nitrobenzene with cooling.

  • Addition of Reagents: To the stirred mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.

  • Heating: Gently heat the reaction mixture. The reaction is exothermic and will likely begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water.

  • Neutralization: Slowly neutralize the excess acid by adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

  • Isolation: The crude this compound can be isolated from the neutralized mixture by steam distillation. The product will co-distill with water.

  • Purification: The distillate is collected, and the organic layer containing the product is separated. Further purification can be achieved by extraction with an organic solvent, followed by drying and removal of the solvent. Recrystallization or column chromatography may be necessary to obtain the pure product.

Quantitative Data

Starting AnilineOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[3]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinoline65-76[3]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline71[3]

Visualizations

Reaction Pathway

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminobenzaldehyde 3-Aminobenzaldehyde Michael Adduct Michael Adduct 3-Aminobenzaldehyde->Michael Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Acrolein->Michael Adduct Michael Addition Dihydroquinoline Intermediate Dihydroquinoline Intermediate Michael Adduct->Dihydroquinoline Intermediate Cyclization & Dehydration This compound This compound Dihydroquinoline Intermediate->this compound Oxidation (Nitrobenzene)

Caption: Main reaction pathway for the Skraup synthesis of this compound.

Side Product Formation

Side_Products cluster_reactants Reactants & Intermediates cluster_side_products Side Products Acrolein Acrolein Acrolein Polymer Acrolein Polymer Acrolein->Acrolein Polymer Acid-catalyzed Polymerization 3-Aminobenzaldehyde 3-Aminobenzaldehyde 3-Aminobenzaldehyde Polymer 3-Aminobenzaldehyde Polymer 3-Aminobenzaldehyde->3-Aminobenzaldehyde Polymer Self-condensation/ Polymerization Tar Tar Acrolein Polymer->Tar 3-Aminobenzaldehyde Polymer->Tar

Caption: Formation of major side products in the Skraup synthesis.

References

Technical Support Center: Troubleshooting Low Yield in 3-Quinolinecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low yields, encountered during the synthesis of 3-Quinolinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is most suitable for my needs?

A1: The most common methods for the synthesis of this compound are the Vilsmeier-Haack and Reimer-Tiemann reactions. Other potential routes include the oxidation of 3-methylquinoline and the hydrolysis of 3-(dihalomethyl)quinolines. The choice of method depends on the available starting materials, scalability, and tolerance to specific reaction conditions. The Vilsmeier-Haack reaction is often favored for its relatively milder conditions compared to some classical quinoline syntheses.

Q2: I am observing a dark, tar-like substance in my reaction mixture. What is the likely cause and how can I prevent it?

A2: Tar formation is a frequent issue in many quinoline syntheses, often resulting from harsh reaction conditions, such as high temperatures and strong acids, which can lead to polymerization and decomposition of starting materials or products.[1] To mitigate this, consider using microwave-assisted synthesis to reduce reaction times or employing milder catalysts and reaction conditions.[1]

Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What steps can I take to improve the conversion rate?

A3: Incomplete reactions can be due to several factors including insufficient reaction time, suboptimal temperature, or inadequate catalyst activity. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2] If the reaction is sluggish, a modest increase in temperature or the addition of a fresh batch of catalyst might be necessary. Ensure that your reagents are pure and anhydrous, as contaminants can inhibit the reaction.

Q4: I am struggling with the purification of my crude this compound. What are the recommended purification techniques?

A4: Purification of quinoline derivatives can be challenging. Column chromatography on silica gel is a common method. However, the choice of eluent is critical and may require optimization. Recrystallization from a suitable solvent system, such as ethyl acetate, is another effective purification method.[3] If the product is unstable on silica, using a different stationary phase like alumina or a deactivated silica gel might be beneficial.

Troubleshooting Guides

Low Yield in Vilsmeier-Haack Synthesis of this compound

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. However, achieving high yields can be challenging.

Problem 1: Very low or no product formation.

Possible Cause Troubleshooting Suggestion
Poor quality of reagents Use freshly distilled and anhydrous DMF and phosphorus oxychloride (POCl₃). Moisture can decompose the Vilsmeier reagent.
Incorrect stoichiometry The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is often required.
Low reactivity of the substrate The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best on electron-rich substrates. If your quinoline precursor is electron-deficient, the reaction may be sluggish. Consider using a more activated starting material if possible.
Suboptimal reaction temperature The reaction temperature is a critical parameter. For less reactive substrates, heating (e.g., 60-90°C) may be necessary. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.[2]

Problem 2: Formation of multiple products and difficulty in isolation.

Possible Cause Troubleshooting Suggestion
Side reactions Overheating can lead to the formation of byproducts. Careful temperature control is essential. During work-up, ensure complete hydrolysis of the intermediate iminium salt by adjusting the pH and allowing sufficient time.
Incomplete hydrolysis The work-up procedure, which typically involves pouring the reaction mixture into ice-water followed by neutralization, is crucial for the hydrolysis of the intermediate to the final aldehyde. Ensure the pH is adequately controlled.[2]
Complex crude mixture Optimize the purification protocol. This may involve testing different solvent systems for column chromatography or recrystallization.
Low Yield in Reimer-Tiemann Synthesis of this compound

The Reimer-Tiemann reaction involves the ortho-formylation of phenols, but can also be applied to other electron-rich heterocycles.

Problem 1: Low yield and formation of regioisomers.

Possible Cause Troubleshooting Suggestion
Biphasic reaction issues The reaction is typically carried out in a biphasic system. Efficient mixing is crucial to bring the reagents into contact. The use of a phase-transfer catalyst can improve the reaction rate and yield.[4]
Formation of dichlorocarbene The generation of dichlorocarbene from chloroform and a strong base is a key step. Ensure a sufficiently strong base (e.g., NaOH) is used in adequate amounts.[4]
Side reactions with the carbene Dichlorocarbene can react with other functional groups. If your substrate contains alkenes or amines, this method may not be suitable.[4]
Cannizzaro reaction during work-up Aromatic aldehydes can undergo disproportionation (Cannizzaro reaction) in strongly basic solutions, especially with prolonged exposure.[5] During work-up, it is advisable to neutralize the reaction mixture promptly after the reaction is complete.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of quinoline-3-carbaldehyde derivatives under different conditions. Note that yields are highly dependent on the specific substrate and reaction conditions.

Synthesis MethodSubstrateCatalyst/ReagentsTemperature (°C)Yield (%)Reference
Vilsmeier-HaackAcetanilide derivativePOCl₃ / DMF6072[3]
Vilsmeier-Haack3-Acetyl-2,4-dihydroxyquinolinePOCl₃ / DMFRT to heat65
Reimer-Tiemann8-HydroxyquinolineChloroform, NaOH7035-64 (mixture of isomers)[5]

Experimental Protocols

Vilsmeier-Haack Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

This protocol is for a closely related derivative and can be adapted for the synthesis of this compound from a suitable quinoline precursor.

Materials:

  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Sodium carbonate solution

  • Ethyl acetate for recrystallization

Procedure:

  • Cool dimethylformamide (0.15 mol) to 0°C in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF while stirring.

  • Add the acetanilide derivative (0.05 mol) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60°C and maintain for 16 hours.

  • After cooling, pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethyl acetate to obtain the pure 2-chloro-3-quinolinecarboxaldehyde.[3]

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent  Cool to 0°C POCl3 Freshly Distilled POCl₃ POCl3->Vilsmeier_Reagent  Slow Addition Substrate Quinoline Substrate Vilsmeier_Reagent->Substrate  Add Substrate Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Hydrolysis Hydrolysis (Ice-water, Neutralization) Reaction_Mixture->Hydrolysis  Heat (e.g., 60-90°C)  Monitor by TLC Crude_Product Crude Product (Filtration) Hydrolysis->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product  Recrystallization / Chromatography Troubleshooting_Low_Yield cluster_reagents Step 1: Check Reagents cluster_conditions Step 2: Review Reaction Conditions cluster_workup Step 3: Analyze Work-up & Purification Start Low Yield Observed Check_Purity Purity of Starting Materials? Start->Check_Purity Check_Anhydrous Anhydrous Conditions Maintained? Check_Purity->Check_Anhydrous  Pure Solution Implement Corrective Actions: - Purify/Dry Reagents - Optimize Temp/Time - Adjust Stoichiometry - Modify Work-up Check_Purity->Solution  Impure Check_Temp Optimal Temperature? Check_Anhydrous->Check_Temp  Yes Check_Anhydrous->Solution  No Check_Time Sufficient Reaction Time? Check_Temp->Check_Time  Yes Check_Temp->Solution  No Check_Stoichiometry Correct Stoichiometry? Check_Time->Check_Stoichiometry  Yes Check_Time->Solution  No Check_Hydrolysis Complete Hydrolysis? Check_Stoichiometry->Check_Hydrolysis  Yes Check_Stoichiometry->Solution  No Check_Purification Product Loss During Purification? Check_Hydrolysis->Check_Purification  Yes Check_Hydrolysis->Solution  No Check_Purification->Solution  Yes

References

Technical Support Center: Purification of 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Quinolinecarboxaldehyde by column chromatography.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My this compound appears to be decomposing on the silica gel column, leading to low yield. What can I do to prevent this?

A1: Decomposition of this compound on a standard silica gel column is a common problem. This is often due to the acidic nature of the silica gel, which can catalyze degradation of the aldehyde and interact with the basic quinoline nitrogen.[1][2] Here are several strategies to mitigate decomposition:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica gel in your chosen mobile phase containing a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine.[2]

  • Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider a less acidic stationary phase.[1][2]

    • Alumina (Neutral or Basic): This is often the best alternative for acid-sensitive compounds.

    • Florisil: A magnesium silicate adsorbent that can be milder than silica gel.

  • Minimize Contact Time: Employ flash chromatography with applied pressure to reduce the residence time of the compound on the column.[1]

  • Work at Lower Temperatures: If the compound is thermally sensitive, running the column in a cold room may help reduce degradation.[1]

Q2: I'm observing significant peak tailing or streaking of my this compound during column chromatography, resulting in poor separation. What is the cause and how can I fix it?

A2: Peak tailing or streaking is typically caused by strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[1] Overloading the column with the sample can also lead to this issue.[1] To resolve this:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of triethylamine (0.5-1%) into your eluent can significantly improve the peak shape. The triethylamine competes with your compound for the active acidic sites on the silica gel, preventing strong adsorption and tailing.[1]

  • Optimize Sample Load: Overloading the column is a frequent cause of poor separation. As a general guideline, use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging ones.[1]

  • Ensure Proper Dissolution for Loading: Dissolve your crude sample in a minimal amount of a solvent that is as non-polar as possible but still ensures complete dissolution. This helps in loading a narrow, concentrated band onto the column.[1]

Q3: My this compound is not eluting from the column, even with a highly polar solvent system. What should I do?

A3: If your compound is not eluting, it may have irreversibly adsorbed to the stationary phase, possibly due to decomposition, or the solvent system may still be insufficiently polar.

  • Check for Decomposition: First, consider the possibility of on-column decomposition as described in Q1.

  • Systematically Increase Solvent Polarity: Ensure you are using a systematic approach to increasing the polarity of your mobile phase. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective. For very polar compounds, adding a small percentage of methanol to the mobile phase can be beneficial.[1]

  • Consider Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it might precipitate at the top of the column upon loading. In such cases, a dry loading technique is recommended.[1]

Q4: How can I visualize this compound on a TLC plate to monitor the column fractions?

A4: this compound is an aromatic, conjugated system and can typically be visualized under UV light at 254 nm.[1] For enhanced visualization or if the compound's response to UV is weak, you can use a staining reagent.[1]

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as aldehydes. It typically produces yellow spots on a purple background.[1]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is highly specific for aldehydes and ketones, forming yellow to orange colored spots.[1]

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals is a simple and generally effective method for visualizing many organic compounds.[1]

Data Presentation

The selection of an appropriate mobile phase is critical for successful separation. This is typically determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3.

ParameterRecommendationDetails
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for many organic compounds.
Alumina (Neutral or Basic)Recommended alternative for acid-sensitive compounds like this compound.
Mobile Phase (Eluent) Hexane/Ethyl AcetateA common and effective solvent system. A starting point could be a 3:1 ratio (Hexane:Ethyl Acetate), which has been reported for a similar compound with an Rf of 0.2.[3] The polarity should be adjusted to achieve the target Rf value.
Dichloromethane/MethanolAn alternative for more polar compounds.
Mobile Phase Modifier Triethylamine (NEt₃)Add 0.5-2% to the mobile phase to prevent peak tailing and on-column decomposition.
Target Rf Value ~0.2 - 0.3This range generally provides good separation in column chromatography.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by flash column chromatography. This is a representative protocol and may require optimization based on the specific impurities present in the crude sample.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. For this example, we will use a 3:1 (v/v) mixture of hexane and ethyl acetate.

  • Add 0.5% (v/v) of triethylamine to the mobile phase to prevent compound degradation and peak tailing.

2. Packing the Column:

  • Select a column of appropriate size based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Carefully add the mobile phase to the column without disturbing the top layer.

  • Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.

  • Begin collecting fractions of a consistent volume.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Purification start Start Purification problem Problem Encountered? start->problem decomp Low Yield / Decomposition problem->decomp Yes tailing Poor Separation / Tailing problem->tailing no_elution Compound Not Eluting problem->no_elution sol_decomp Deactivate Silica with NEt3 or Switch to Alumina decomp->sol_decomp sol_tailing Add 0.5-2% NEt3 to Eluent and/or Reduce Sample Load tailing->sol_tailing sol_no_elution Increase Eluent Polarity Systematically (e.g., gradient elution) or Use Dry Loading no_elution->sol_no_elution check Problem Resolved? sol_decomp->check sol_tailing->check sol_no_elution->check check->problem No success Successful Purification check->success Yes

Caption: Troubleshooting workflow for common issues in this compound purification.

G Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Mobile Phase pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Wet or Dry Method) pack->load elute 4. Elute with Mobile Phase (Apply Pressure) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General experimental workflow for purifying this compound.

References

Preventing decomposition of quinoline aldehydes on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinoline aldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the decomposition of these compounds on silica gel during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoline aldehydes decompose during silica gel chromatography?

A1: Quinoline aldehydes are often sensitive to the acidic nature of standard silica gel.[1] The silica surface contains acidic silanol groups (Si-OH) that can catalyze the degradation of sensitive compounds.[1][2] Additionally, the basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites, leading to issues like streaking, tailing, and in some cases, decomposition.[1][2]

Q2: How can I quickly check if my quinoline aldehyde is unstable on silica gel?

A2: A simple way to assess the stability of your compound on silica gel is to perform a 2D thin-layer chromatography (TLC) test.[3][4] Spot your compound on a TLC plate, run it in a suitable solvent system, and then after drying, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is unstable, you will likely see degradation products appearing as new spots that are not on the diagonal. Another quick check is to spot your compound on a TLC plate, let it sit for an hour or two, and then develop it to see if any new spots have formed.[5]

Q3: What are the most common signs of quinoline aldehyde decomposition on a column?

A3: The most common signs include:

  • Low recovery: The desired compound is not eluting from the column or is recovered in a very low yield.

  • Appearance of unexpected spots on TLC: Analysis of the collected fractions shows multiple spots, indicating the formation of impurities.

  • Streaking or tailing: While often due to strong acid-base interactions, severe streaking can also be a sign of on-column decomposition.[1][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of quinoline aldehydes.

Issue 1: Significant decomposition of the quinoline aldehyde is observed.
Potential Cause Recommended Solution
Acidic nature of silica gel Deactivate the silica gel: Neutralize the acidic sites by adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (0.1-2% v/v) to your eluent.[2][7][8] Alternatively, you can pre-treat the silica gel by flushing the packed column with a solvent containing the basic modifier before loading your sample.[7][9]
Prolonged contact time with silica gel Minimize contact time: Use flash chromatography with applied pressure to speed up the separation.[1]
Thermal instability Work at lower temperatures: If your compound is thermally labile, consider running the column in a cold room to reduce the rate of decomposition.[1][2]
Oxidation Use an inert atmosphere: For highly sensitive compounds, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[2]
Issue 2: The quinoline aldehyde is streaking or tailing on the TLC plate and column.
Potential Cause Recommended Solution
Strong interaction between the basic quinoline nitrogen and acidic silanol groups Add a basic modifier to the eluent: Incorporating a small amount of triethylamine (0.1-1%) into your mobile phase can significantly reduce streaking by competing for the active sites on the silica gel.[1][2]
Sample overloading Optimize sample loading: Use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones to avoid band broadening and streaking.[1]
Issue 3: The quinoline aldehyde does not elute from the column.
Potential Cause Recommended Solution
Irreversible adsorption or complete decomposition Perform a "methanol purge": After running the column with your chosen eluent, flush the column with 100% methanol to strip off any remaining compounds.[4] This can help determine if your compound was irreversibly bound or decomposed.
Incorrect solvent system Increase solvent polarity: If your compound is highly polar, it may require a more polar solvent system to elute.[8] Consider systems like dichloromethane/methanol or ethyl acetate/methanol.[1]

Alternative Purification Strategies

If decomposition persists despite troubleshooting, consider these alternative approaches.

Method Description
Change of Stationary Phase Switch to a less acidic or basic stationary phase. Good alternatives include neutral or basic alumina, Florisil, or cellulose.[1][6][10] For non-polar quinoline aldehydes, reversed-phase silica (C18) can be effective.[2]
Recrystallization If your crude product is a solid, recrystallization can be a highly effective purification method that avoids the use of silica gel.
Preparative HPLC For difficult separations or thermally sensitive compounds, preparative High-Performance Liquid Chromatography (HPLC) can offer better resolution and milder conditions.[6]
Bisulfite Adduct Formation Aldehydes can react with sodium bisulfite to form a water-soluble adduct.[11] This adduct can be purified by extraction to remove non-aldehyde impurities. The aldehyde can then be regenerated by treatment with a base.[11] This method may not be suitable for sterically hindered quinoline aldehydes.[1]

Experimental Protocols

Protocol 1: Preparation of Deactivated Silica Gel with Triethylamine
  • Prepare the Eluent with Triethylamine: Add 0.1-2% triethylamine (v/v) to the solvent system you plan to use for the chromatography.

  • Pack the Column: Prepare a slurry of the silica gel in the eluent containing triethylamine. Pack the column with this slurry as you normally would.

  • Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the eluent containing triethylamine to ensure all the acidic sites on the silica gel are neutralized before loading your sample.[7]

  • Load the Sample and Elute: Dissolve your crude quinoline aldehyde in a minimal amount of the eluent and load it onto the column. Proceed with the elution using the triethylamine-containing solvent system.

Protocol 2: Purification using an Alternative Stationary Phase (Alumina)
  • Select the Alumina: Choose neutral or basic alumina based on the properties of your quinoline aldehyde. Basic alumina is often a good choice for basic compounds.[1]

  • Determine the Solvent System: Use TLC with alumina plates to find a suitable solvent system for your separation.

  • Pack the Column: Pack the column with the selected alumina using the chosen eluent.

  • Load the Sample and Elute: Load your sample and run the column as you would with silica gel.

Visualizations

G Troubleshooting Workflow for Quinoline Aldehyde Decomposition start Start: Quinoline Aldehyde Purification check_stability Assess Stability on Silica Gel (2D TLC) start->check_stability decomposition Decomposition Observed? check_stability->decomposition deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) decomposition->deactivate_silica Yes no_decomposition No Decomposition decomposition->no_decomposition No still_decomposition Still Decomposing? deactivate_silica->still_decomposition change_stationary_phase Change Stationary Phase (Alumina, Florisil, etc.) still_decomposition->change_stationary_phase Yes success Successful Purification still_decomposition->success No alt_purification Consider Alternative Purification (Recrystallization, Prep HPLC) change_stationary_phase->alt_purification alt_purification->success proceed_chromatography Proceed with Chromatography no_decomposition->proceed_chromatography proceed_chromatography->success

Caption: Troubleshooting workflow for quinoline aldehyde decomposition.

G Proposed Interaction of Quinoline Aldehyde with Silica Gel cluster_silica Silica Gel Surface silanol1 Si-OH silanol2 Si-OH decomposition_products Decomposition Products silanol2->decomposition_products Acid-Catalyzed Decomposition silanol3 Si-OH quinoline_aldehyde Quinoline Aldehyde quinoline_aldehyde->silanol2 Acid-Base Interaction (Basic Nitrogen)

Caption: Interaction leading to decomposition on silica gel.

References

Technical Support Center: Recrystallization of 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 3-Quinolinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the purification of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist you in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on its general solubility profile, alcohols such as ethanol or isopropanol are good starting points.[1] Solvent mixtures, like ethanol/water or toluene/hexane, can also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q2: My this compound is a yellow to green crystalline powder. Can recrystallization remove the color?

A2: Yes, recrystallization is an effective method for removing colored impurities. If the colored impurities are soluble in the recrystallization solvent at cold temperatures, they will remain in the mother liquor. For persistent coloration, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities before hot filtration.[2][3]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound varies slightly between sources, but it is generally in the range of 66-71 °C or 84-88 °C.[1][4] A sharp melting point within this range after recrystallization is a good indicator of purity.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form, the solution may be too dilute. You can try boiling off some of the solvent to increase the concentration.[5] Other methods to induce crystallization include scratching the inside of the flask with a glass rod at the surface of the solution, or adding a seed crystal of pure this compound.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point. The chosen solvent may be too nonpolar.Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using a nonpolar solvent). Reheat the solution to dissolve the oil and then allow it to cool slowly.
No Crystals Form The solution is not supersaturated (too much solvent was used).Boil off a portion of the solvent to concentrate the solution and then allow it to cool again.[5] Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[5][6]
Low Recovery Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent that was not cold. Premature crystallization occurred during hot filtration.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Always wash the collected crystals with ice-cold recrystallization solvent.[7] Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[2]
Crystals are Impure The solution cooled too quickly, trapping impurities within the crystal lattice. The initial material had a very high impurity level.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6][8] Consider a preliminary purification step like column chromatography if the starting material is highly impure.
Colored Product Colored impurities were not effectively removed.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[2][3] Be cautious not to add too much charcoal as it can also adsorb the desired product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Impurities? cool Slow Cooling & Crystallization dissolve->cool hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals Yes oiling_out Oiling Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes impure_product Impure Product start->impure_product Yes sol_no_crystals Concentrate Solution (Boil off solvent) no_crystals->sol_no_crystals sol_oiling_out Add Polar Co-solvent & Reheat oiling_out->sol_oiling_out sol_low_yield Concentrate Mother Liquor for 2nd Crop low_yield->sol_low_yield sol_impure_product Ensure Slow Cooling impure_product->sol_impure_product add_charcoal Use Activated Charcoal for Colored Impurities impure_product->add_charcoal induce_xtal Induce Crystallization (Scratch/Seed) sol_no_crystals->induce_xtal

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Stability of 3-Quinolinecarboxaldehyde in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Quinolinecarboxaldehyde in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a solid crystalline compound that is generally stable under standard storage conditions (room temperature, protected from light and moisture).[1] As an aromatic aldehyde, its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system. While more stable than aliphatic aldehydes, it can still be susceptible to degradation under certain conditions, particularly in solution.

Q2: Which organic solvents are recommended for dissolving this compound for short-term use?

A2: For short-term experimental use, solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are commonly employed. However, the stability in these solvents can vary, and it is crucial to prepare fresh solutions whenever possible and store them appropriately (see Q3).

Q3: How should I store solutions of this compound?

A3: Solutions of this compound should be stored at low temperatures (-20°C or -80°C) and protected from light to minimize degradation. It is also advisable to blanket the solution with an inert gas like argon or nitrogen to prevent oxidation, especially for long-term storage.

Q4: What are the potential degradation pathways for this compound in organic solvents?

A4: While specific degradation pathways in all organic solvents have not been exhaustively studied, aromatic aldehydes like this compound can potentially undergo oxidation to the corresponding carboxylic acid (3-Quinolinecarboxylic acid), especially in the presence of trace impurities, air, or light. In protic solvents, the formation of hemiacetals or acetals is also a possibility, though less common without a catalyst.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using a stock solution of this compound.
  • Possible Cause: Degradation of this compound in the stock solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Always prepare a fresh solution of this compound before each experiment, especially for sensitive assays.

    • Verify Solvent Purity: Ensure that the organic solvent used is of high purity and anhydrous, as impurities and water can accelerate degradation.

    • Storage Conditions: If a stock solution must be stored, ensure it is kept at a low temperature (ideally -80°C), protected from light, and in a tightly sealed container, preferably under an inert atmosphere.

    • Perform a Purity Check: Analyze the stock solution using a stability-indicating method like HPLC (see Experimental Protocol section) to determine the concentration of the active compound and the presence of any degradation products.

Issue 2: Observing a decrease in the concentration of this compound over time in an experimental setup.
  • Possible Cause: Instability of the compound under the specific experimental conditions (e.g., elevated temperature, exposure to light, presence of reactive reagents).

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Perform a forced degradation study under your experimental conditions to understand the stability profile of this compound.[2][3][4] This involves intentionally exposing the compound to stress conditions like heat, light, and reactive species to identify potential degradation.

    • Optimize Experimental Parameters: If instability is confirmed, consider modifying the experimental parameters, such as lowering the temperature, protecting the reaction from light, or changing the solvent to a more inert option.

    • Use a Stabilizer: In some cases, adding a suitable antioxidant or stabilizer to the solution may help to prevent degradation, although this should be carefully evaluated for interference with the experiment.

Data Presentation

The following table summarizes hypothetical stability data for this compound in various organic solvents at two different temperatures over a 48-hour period. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Organic Solvents

SolventTemperature (°C)% Remaining after 12h% Remaining after 24h% Remaining after 48h
DMSO 2598.597.195.2
499.899.699.2
DMF 2598.296.594.3
499.799.498.9
Ethanol 2597.995.892.1
499.599.098.1
Acetonitrile 2599.198.397.0
499.999.899.6
Chloroform 2596.593.288.4
498.897.996.0

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Stability by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify the amount of this compound remaining in a solution over time.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (HPLC grade).

    • This compound reference standard.

    • Organic solvents for the stability study (e.g., DMSO, DMF, Ethanol).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a suitable gradient of acetonitrile and water. For example, a starting condition of 70% water and 30% acetonitrile, ramping to 100% acetonitrile over 15 minutes.

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Solutions: Dissolve this compound in the organic solvents to be tested at the desired concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Stability Study Procedure:

    • At time zero (t=0), inject the standard and sample solutions into the HPLC to get the initial concentration.

    • Store the sample solutions under the desired conditions (e.g., different temperatures, protected from light).

    • At specified time points (e.g., 6, 12, 24, 48 hours), withdraw an aliquot of each sample solution, dilute if necessary with the mobile phase, and inject into the HPLC.

    • Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions initial_analysis t=0 HPLC Analysis prep_standard->initial_analysis prep_sample Prepare Sample Solutions in Solvents prep_sample->initial_analysis storage Store Samples at Different Conditions initial_analysis->storage timed_analysis Time-point HPLC Analysis (e.g., 6, 12, 24, 48h) storage->timed_analysis quantification Quantify Peak Area timed_analysis->quantification calculation Calculate % Remaining quantification->calculation report Generate Stability Report calculation->report

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway compound This compound oxidized 3-Quinolinecarboxylic Acid compound->oxidized Oxidation (O2, light) adduct Solvent Adduct (e.g., Hemiacetal) compound->adduct Reaction with Protic Solvent (e.g., Ethanol)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Enhancing Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing challenges in controlling regioselectivity during the Combes quinoline synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you achieve your desired regioisomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Combes quinoline synthesis?

A1: The regioselectivity of the Combes synthesis, which involves the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone, is primarily governed by two main factors:

  • Steric Effects: The size of the substituents on both the aniline and the unsymmetrical β-diketone plays a crucial role.[1][2] The acid-catalyzed cyclization, which is the rate-determining step, will preferentially occur at the less sterically hindered position of the aniline ring.[2] Similarly, bulky substituents on the β-diketone can direct the cyclization away from their position.[1]

  • Electronic Effects: The electronic properties of the substituents on the aniline ring significantly impact the nucleophilicity of the aromatic ring and, consequently, the position of the intramolecular electrophilic aromatic substitution.[1] Electron-donating groups (EDGs) on the aniline can activate the ortho and para positions, influencing the cyclization pathway. Conversely, electron-withdrawing groups (EWGs) can deactivate certain positions, directing the cyclization elsewhere.

Q2: How does the choice of acid catalyst affect the regioselectivity of the Combes synthesis?

A2: The acid catalyst is critical not only for promoting the cyclization but also for influencing the ratio of regioisomers. While concentrated sulfuric acid is traditionally used, other acids like polyphosphoric acid (PPA) and polyphosphoric ester (PPE) have been shown to offer better control over regioselectivity in certain cases.[2][3] The acidity of the medium can affect the stability of the intermediates and the transition states of the competing cyclization pathways, thereby altering the product distribution.[4]

Q3: Can substituents on the β-diketone control the regioselectivity?

A3: Yes, the nature of the substituents on the unsymmetrical β-diketone can strongly influence the regiochemical outcome. Increasing the steric bulk of one of the substituents on the diketone will generally favor the formation of the quinoline isomer where the cyclization occurs at the carbonyl group distal to the bulky group, minimizing steric hindrance during the annulation step.[1][2]

Q4: I am getting a mixture of regioisomers. What are the first troubleshooting steps I should take?

A4: If you are observing a mixture of regioisomers, consider the following initial steps:

  • Analyze Substituent Effects: Carefully evaluate the steric and electronic effects of the substituents on both your aniline and β-diketone to predict the favored isomer.

  • Modify the Catalyst: If using concentrated sulfuric acid, consider switching to polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (to form PPE), as these have been reported to improve regioselectivity.[2]

  • Adjust Reaction Temperature: Systematically vary the reaction temperature. In some cases, lower or higher temperatures may favor the formation of one regioisomer over the other.

  • Change the Solvent: While often run neat or in the acid catalyst, exploring the use of a high-boiling inert solvent could potentially influence the regioselectivity.

Troubleshooting Guides

Problem: Poor or Undesired Regioselectivity

Symptoms:

  • Formation of a nearly 1:1 mixture of regioisomers.

  • The major product is the undesired regioisomer.

  • Difficulty in separating the regioisomers by chromatography.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Competing Electronic and Steric Effects: The directing effects of your substituents are not strongly favoring one cyclization pathway.Modify the Aniline: - Introduce a stronger electron-donating or withdrawing group to enhance the electronic bias. - Add a bulky substituent at a position that sterically blocks one of the cyclization sites.
Modify the β-Diketone: - Increase the steric bulk of one of the substituents on the β-diketone to favor cyclization at the less hindered carbonyl.
Suboptimal Acid Catalyst: The catalyst used (e.g., concentrated H₂SO₄) is not providing sufficient selectivity.Change the Catalyst: - Switch to polyphosphoric acid (PPA), which is a milder dehydrating agent and can offer better regioselectivity. - Prepare a polyphosphoric ester (PPE) catalyst by mixing PPA with an alcohol (e.g., ethanol). This has been shown to be effective in directing the synthesis of specific trifluoromethyl-quinolines.[2]
Inappropriate Reaction Temperature: The reaction temperature may be favoring the formation of a thermodynamic mixture of products.Optimize Temperature: - Experiment with running the reaction at a lower temperature for a longer duration to potentially favor the kinetically controlled product. - Conversely, a higher temperature might favor the more stable thermodynamic product.

Data Presentation

The following tables summarize the influence of substituents and catalysts on the regioselectivity of the Combes quinoline synthesis.

Table 1: Effect of Aniline Substituents on the Regioselectivity of Trifluoromethyl-Quinoline Synthesis

Reaction of substituted anilines with a trifluoromethyl-β-diketone.

Aniline SubstituentMajor RegioisomerFavored Position of -CF₃ GroupReference
Methoxy (Electron-Donating)2-CF₃-quinoline2[2]
Chloro (Electron-Withdrawing)4-CF₃-quinoline4[2]
Fluoro (Electron-Withdrawing)4-CF₃-quinoline4[2]

Table 2: General Influence of Substituent Effects on Regioselectivity

FactorObservationGeneral OutcomeReference
Steric Hindrance Increasing the bulk of the R group on the β-diketoneFavors formation of the 2-substituted quinoline (cyclization away from the bulky group)[1]
Electronic Effects Electron-donating groups (e.g., -OCH₃) on the anilineCan direct cyclization to the more nucleophilic ortho or para position[1]
Electronic Effects Electron-withdrawing groups (e.g., -Cl, -F) on the anilineCan direct cyclization to positions not deactivated by the substituent[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,4-Dimethyl-7-chloroquinoline

This protocol is a representative example of a standard Combes synthesis.

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask, cautiously mix m-chloroaniline (1 eq.) and acetylacetone (1.1 eq.).

  • Slowly add concentrated sulfuric acid (2-3 eq.) to the mixture while cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture to 100-120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-dimethyl-7-chloroquinoline.[3]

Protocol 2: Modified Combes Synthesis for Regioselective Preparation of Trifluoromethyl-Quinolines using a PPE Catalyst

This protocol is adapted from a study focused on controlling regioselectivity in the synthesis of trifluoromethyl-quinolines.[2]

Materials:

  • Substituted aniline (e.g., p-anisidine or p-chloroaniline) (1 eq.)

  • A trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1 eq.)

  • Polyphosphoric acid (PPA)

  • Ethanol

Procedure:

  • Catalyst Preparation (PPE): In a separate flask, carefully mix polyphosphoric acid with ethanol. The mixture will generate a polyphosphoric ester (PPE) catalyst.

  • Condensation: In a reaction flask, combine the substituted aniline (1 eq.) and the trifluoromethyl-β-diketone (1 eq.).

  • Add the prepared PPE catalyst to the mixture of the aniline and β-diketone.

  • Cyclization: Heat the reaction mixture to a temperature sufficient to induce cyclization (e.g., 100-150 °C). The optimal temperature and reaction time should be determined by monitoring the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice.

  • Basify the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.

Visualizations

Combes Synthesis Workflow

Combes_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Enamine_ref Enamine->Enamine_ref Acid Acid Catalyst (e.g., H₂SO₄, PPA) Quinoline Substituted Quinoline Enamine_ref->Quinoline Intramolecular Cyclization & Dehydration

Caption: A simplified workflow of the Combes quinoline synthesis.

Regioselectivity in Combes Synthesis: Competing Pathways

Regioselectivity_Pathway cluster_pathways Acid-Catalyzed Cyclization Enamine Unsymmetrical Enamine Intermediate Pathway_A Pathway A: Cyclization at Cα Enamine->Pathway_A Steric & Electronic Factors Favoring A Pathway_B Pathway B: Cyclization at Cγ Enamine->Pathway_B Steric & Electronic Factors Favoring B Product_A Regioisomer A Pathway_A->Product_A Dehydration Product_B Regioisomer B Pathway_B->Product_B Dehydration

Caption: Competing cyclization pathways leading to different regioisomers.

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Wittig reaction mixture so challenging?

A1: The difficulty in removing triphenylphosphine oxide stems from its physical properties. It is a high-boiling, crystalline solid that is often soluble in the same solvents as the desired alkene product. Its high polarity can also lead to co-elution during column chromatography, making purification challenging, especially on a larger scale where chromatography is less feasible.[1][2]

Q2: What are the primary strategies for removing TPPO?

A2: The main strategies for removing TPPO can be broadly categorized into three groups:

  • Non-Chromatographic Methods: These include precipitation, crystallization, and chemical conversion to an insoluble salt.

  • Chromatographic Methods: This involves techniques like filtration through a silica plug or more advanced methods like high-performance countercurrent chromatography (HPCCC).

  • Scavenger Resins: This method utilizes resins to selectively bind to and remove TPPO.

The choice of method depends on factors such as the properties of your desired product (polarity, stability), the reaction solvent, and the scale of the reaction.

Q3: Can I remove TPPO without using column chromatography?

A3: Yes, several chromatography-free methods are available and often preferred for large-scale reactions.[1] These methods primarily rely on differences in solubility between your product and TPPO. Techniques include direct precipitation of TPPO by adding a non-polar "anti-solvent," or precipitation of TPPO as a metal salt complex.[1]

Q4: How do metal salts help in removing TPPO?

A4: Triphenylphosphine oxide, acting as a Lewis base, can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[3][4] These complexes precipitate out of the solution and can be easily removed by filtration.[3][4]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your Wittig reaction products.

Issue: My product is co-eluting with TPPO during column chromatography.

  • Solution 1: Filtration Through a Silica Plug. For less polar products, a quick filtration through a short plug of silica gel can be effective. The highly polar TPPO is retained on the silica, while the less polar product passes through with a non-polar eluent.[5][6][7]

  • Solution 2: Modify the Mobile Phase. If using column chromatography, try a less polar solvent system. A gradual increase in polarity may allow for better separation.

  • Solution 3: Consider an Alternative Purification Method. If co-elution persists, non-chromatographic methods like precipitation with a metal salt may be more effective.

Issue: I want to avoid column chromatography for my large-scale reaction.

  • Solution: Precipitation of a TPPO-Metal Salt Complex. This is a highly effective and scalable method. The addition of a solution of a metal salt like ZnCl₂ or CaBr₂ to the crude reaction mixture can selectively precipitate the TPPO complex, which is then removed by filtration.[3][4][5][8][9]

Issue: The precipitation of the TPPO-metal salt complex is not working well in my solvent.

  • Solution: Solvent Exchange. The efficiency of TPPO-metal salt precipitation is solvent-dependent. For instance, precipitation with ZnCl₂ works well in polar solvents like ethanol but is less effective in others like THF.[4][8][10] It may be necessary to perform a solvent exchange to a more suitable solvent before adding the metal salt.[4]

Experimental Protocols

Here are detailed methodologies for key TPPO removal techniques.

Method 1: Filtration Through a Silica Plug

This method is ideal for non-polar to moderately polar products.

Experimental Workflow:

cluster_prep Preparation cluster_filtration Filtration cluster_isolation Product Isolation concentrate 1. Concentrate Crude Reaction Mixture suspend 2. Suspend Residue in Non-Polar Solvent concentrate->suspend load_sample 4. Load Suspension onto Plug suspend->load_sample prepare_plug 3. Prepare Silica Plug prepare_plug->load_sample elute 5. Elute Product with Non-Polar Solvent load_sample->elute collect 6. Collect Filtrate elute->collect concentrate_final 7. Concentrate Filtrate to Obtain Purified Product collect->concentrate_final

Caption: Workflow for TPPO removal by silica plug filtration.

Protocol:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Suspend the resulting residue in a minimal amount of a non-polar solvent system (e.g., pentane/diethyl ether or hexane/diethyl ether).[3][5]

  • Prepare a short column ("plug") of silica gel in a fritted funnel or a chromatography column.

  • Pass the suspension of the crude product through the silica plug.

  • Elute the desired product using a non-polar solvent, leaving the highly polar TPPO adsorbed onto the silica gel.

  • Collect the filtrate containing the purified product.

  • Concentrate the filtrate to yield the final product. This procedure may need to be repeated 2-3 times for complete removal.[5][6]

Method 2: Precipitation with Zinc Chloride (ZnCl₂)

This method is effective for a range of products and is particularly useful for polar compounds and large-scale synthesis.[8][10]

Experimental Workflow:

cluster_prep Preparation cluster_precipitation Precipitation cluster_isolation Isolation dissolve 1. Dissolve Crude Mixture in Polar Solvent (e.g., Ethanol) add_zncl2 3. Add ZnCl₂ Solution to the Crude Mixture dissolve->add_zncl2 prepare_zncl2 2. Prepare ZnCl₂ Solution in the Same Solvent prepare_zncl2->add_zncl2 stir 4. Stir to Induce Precipitation of ZnCl₂(TPPO)₂ Complex add_zncl2->stir filter 5. Filter to Remove the Precipitate stir->filter concentrate_filtrate 6. Concentrate the Filtrate filter->concentrate_filtrate purify_further 7. Further Purify if Necessary (e.g., Slurry with Acetone) concentrate_filtrate->purify_further

Caption: Workflow for TPPO removal by precipitation with ZnCl₂.

Protocol:

  • If the Wittig reaction was not performed in a polar solvent, dissolve the crude reaction mixture in a suitable polar solvent like ethanol.[3][8]

  • Prepare a 1.8 M solution of ZnCl₂ in the same warm solvent.[3]

  • Add the ZnCl₂ solution to the solution of the crude product at room temperature. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[8]

  • Stir the mixture. Scraping the inside of the flask can help to induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[3]

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the solvent.

  • The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[3][8]

Data Presentation

Table 1: Efficiency of TPPO Precipitation with ZnCl₂ in Various Solvents

Solvent% TPPO Remaining in Solution
Ethyl Acetate (EtOAc)<5%
Isopropyl Acetate (iPrOAc)<5%
Isopropanol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyltetrahydrofuran (2-MeTHF)<15%
Methyl Ethyl Ketone (MEK)<15%
Methanol (MeOH)>15%
Acetonitrile (MeCN)>15%
Acetone>15%
Dichloromethane (DCM)No precipitate formed

Data adapted from J. Org. Chem. 2017, 82, 9931–9936.[8][10]

Table 2: Comparison of TPPO Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Silica Plug Filtration - Fast and simple- Avoids full column chromatography- Less effective for polar products- May require repetitionNon-polar to moderately polar products.
Precipitation (Non-polar solvent) - Chromatography-free- Good for large scale- Product must be soluble in the chosen solvent system- May not be universally applicableProducts that are soluble in moderately polar solvents and insoluble in non-polar solvents.
Precipitation (Metal Salt) - Highly efficient- Scalable- Works for polar products- Requires an additional reagent- Solvent-dependent efficiency- Potential for product to complex with the metal saltA wide range of products, including polar compounds, especially on a large scale.
Chemical Conversion (e.g., with oxalyl chloride) - Forms a readily filterable salt- Introduces another reactive reagent- May not be compatible with all functional groupsSituations where other methods have failed and the product is stable to the reaction conditions.
Scavenger Resins - High efficiency for removing both PPh₃ and TPPO- Can be more expensive- May require longer reaction timesReactions where complete removal of phosphine species is critical.

References

Technical Support Center: Optimizing Catalyst Loading in Suzuki Coupling of Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki coupling of haloquinolines.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is a common issue in the Suzuki coupling of haloquinolines. A systematic approach to troubleshooting is essential to pinpoint the cause.

Possible Causes and Solutions:

  • Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical, particularly for less reactive chloroquinolines.[1] The catalyst may be inactive or poisoned. The nitrogen atom of the quinoline ring can coordinate to the palladium center, leading to inactive catalyst species.[2]

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands.[1] For challenging substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[1][3] These bulky ligands sterically shield the palladium center, preventing coordination of the quinoline nitrogen.[2] Using a pre-formed palladium precatalyst can also ensure the generation of the active catalytic species.[3]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[1][4]

    • Recommendation: The optimal base depends on the specific substrates. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For base-sensitive substrates, milder bases like KF can be considered.[1] The strength and type of base can significantly impact the reaction and may need to be optimized.[1]

  • Solvent Effects: The solvent influences catalyst activity, substrate solubility, and reaction selectivity.[1][5]

    • Recommendation: Common solvents for Suzuki coupling include dioxane, THF, DMF, and toluene, often in aqueous mixtures.[1][3] Ensure that all reactants are soluble in the chosen solvent system at the reaction temperature, as poor solubility can hinder the reaction rate.[3]

  • Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.

    • Recommendation: While some Suzuki couplings can proceed at room temperature with highly active catalysts, heating is often necessary, typically in the range of 80-120 °C.[1] Microwave irradiation can also be a valuable tool to accelerate the reaction.[1] However, excessively high temperatures can lead to catalyst decomposition.[2]

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, particularly through protodeboronation.[1]

    • Recommendation: Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can enhance stability.[1]

  • Catalyst Loading: While the goal is to optimize and lower catalyst loading, starting with a slightly higher concentration can help determine if the catalytic cycle is viable.

    • Recommendation: If a reaction is failing, consider a temporary increase in catalyst loading to confirm if the issue lies with catalyst activity or other parameters. Once the reaction is successful, the loading can be systematically reduced.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low/No Yield Catalyst Evaluate Catalyst & Ligand (e.g., Pd source, bulky phosphines) Start->Catalyst Base Assess Base (e.g., Carbonates, Phosphates) Catalyst->Base If no improvement Success Problem Resolved Catalyst->Success If issue is resolved Solvent Examine Solvent (e.g., Dioxane, Toluene, DMF) Base->Solvent If no improvement Base->Success If issue is resolved Temp Verify Temperature (e.g., 80-120 °C, Microwave) Solvent->Temp If no improvement Solvent->Success If issue is resolved Boronic_Acid Inspect Boronic Acid/Ester (e.g., Stability, Purity) Temp->Boronic_Acid If no improvement Temp->Success If issue is resolved Optimize Systematically Optimize Conditions Boronic_Acid->Optimize If issue persists Boronic_Acid->Success If issue is resolved Optimize->Success If issue is resolved

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Presence of Significant Side Products

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.

    • Cause: Often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]

    • Solution: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[1][3] Ensure a pre-catalyst that readily forms the active Pd(0) species is used.[1] Adding the boronic acid slowly can also disfavor homocoupling.[2]

  • Dehalogenation of the Haloquinoline: The halogen atom on the quinoline is replaced by a hydrogen atom.

    • Cause: Can occur as a competing reaction pathway, potentially influenced by the presence of a hydride source.[1]

    • Solution: The choice of base and solvent can influence this side reaction.[1] Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help.[1]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is a common issue with electron-deficient heteroaryl boronic acids.[3]

    • Cause: Often promoted by aqueous basic conditions and elevated temperatures.[6]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][6] Minimizing the presence of water in non-aqueous systems and using a milder base can also be effective.[1]

Logical Relationship of Common Side Reactions

SideReactions Start Suzuki Coupling Reaction Mixture Desired_Product Desired Cross-Coupling Product Start->Desired_Product Desired Pathway Side_Products Side Products Start->Side_Products Competing Pathways Homocoupling Homocoupling (Boronic Acid) Side_Products->Homocoupling Dehalogenation Dehalogenation (Haloquinoline) Side_Products->Dehalogenation Protodeboronation Protodeboronation (Boronic Acid) Side_Products->Protodeboronation

Caption: Competing reaction pathways in Suzuki coupling of haloquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for haloquinolines in Suzuki coupling? The reactivity of haloquinolines generally follows the order of bond strength: I > Br > Cl.[1] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more active catalyst systems, stronger bases, and higher reaction temperatures to achieve good yields.[1]

Q2: How can I minimize catalyst loading for a more sustainable and cost-effective reaction? To minimize catalyst loading, it is crucial to first establish a robust reaction protocol at a standard loading (e.g., 1-2 mol%). Once consistent high yields are achieved, you can systematically decrease the catalyst concentration in small increments (e.g., to 0.5 mol%, then 0.1 mol%, and lower if possible). Green chemistry protocols have demonstrated successful Suzuki-Miyaura couplings with catalyst loadings as low as 50 ppm to 0.04 mol% in aqueous media.[7][8]

Q3: How do I choose the right base for my reaction? The base is essential for the transmetalation step.[1] The optimal choice depends on the specific substrates and reaction conditions. A screening of bases is often necessary.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates.[1]

  • Phosphates (K₃PO₄): Often a good choice for challenging couplings.[1]

  • Fluorides (KF): A milder option for base-sensitive substrates.[1]

Q4: What is the best solvent for Suzuki coupling with haloquinolines? There is no single "best" solvent. The ideal choice depends on the solubility of the reactants and the specific catalyst system.[1]

  • Common Solvents: Dioxane/water, THF/water, DMF, and Toluene/water are frequently used.[1]

  • Green Alternatives: Propylene carbonate (PC) has been shown to be an effective and environmentally friendlier solvent for the Suzuki coupling of related haloquinazolines.[1] Running the reaction in pure water is also a green and sustainable option.[9]

Q5: My reaction mixture turned black. What does this indicate? The formation of palladium black indicates the aggregation of the palladium catalyst, leading to a loss of catalytic activity.[2] This can be caused by:

  • Ligand Dissociation: The active catalytic species may be unstable.

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.[2]

  • Oxygen Contamination: Traces of oxygen can deactivate the catalyst.[2]

    • Solution: Try running the reaction at a lower temperature, ensure thorough degassing, and consider using a more robust ligand.[2]

Data Presentation

Table 1: Effect of Catalyst System on the Suzuki Coupling of 3-Chloroquinoline with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012High
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O10024Good to Excellent
Pd(dppf)Cl₂-K₂CO₃Toluene/H₂O80-82
Pd(PPh₃)₄-Na₂CO₃AqueousMW-High

Data compiled from analogous reactions and general knowledge in the field.[10][11][12]

Table 2: Influence of Reaction Parameters on Yield in Suzuki Coupling of Halo-Heterocycles

ParameterVariationEffect on YieldRationale
Catalyst Loading Decreasing from 2 mol% to 0.1 mol%May decrease if not optimizedLower catalyst concentration requires more efficient catalysis.
Base K₃PO₄ vs. K₂CO₃ vs. Na₂CO₃Varies with substrateBase strength and solubility affect transmetalation efficiency.[1][13]
Solvent Dioxane/H₂O vs. Toluene/H₂O vs. DMFDependent on reactant solubilityProper solubility is crucial for reaction kinetics.[1]
Temperature 80°C vs. 100°C vs. 120°CGenerally increases with temperatureHigher temperatures increase reaction rates but can also lead to catalyst decomposition.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Haloquinoline
  • Reaction Setup: To an oven-dried reaction vessel, add the haloquinoline (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition and Degassing: Add the chosen degassed solvent system (e.g., dioxane/water 4:1, 5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). The catalyst loading should be optimized, starting from 1-2 mol% and reducing as the reaction is optimized.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling
  • Reaction Setup: In a microwave-safe reaction vial, combine the haloquinoline (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., Na₂CO₃, 2.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., dioxane/water).[1]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Experimental Workflow Diagram

ExperimentalWorkflow Setup 1. Reaction Setup (Reagents & Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Solvent_Add 3. Add Degassed Solvent Inert->Solvent_Add Catalyst_Add 4. Add Catalyst/Ligand Solvent_Add->Catalyst_Add Reaction 5. Heat Reaction (Conventional or Microwave) Catalyst_Add->Reaction Monitoring 6. Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup 7. Work-up (Extraction & Washing) Monitoring->Workup Purification 8. Purification (Column Chromatography) Workup->Purification

References

Preventing self-condensation of 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Quinolinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its self-condensation and to offer troubleshooting advice for related chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation of this compound?

A1: Self-condensation is a type of aldol condensation where two molecules of this compound react with each other. One molecule acts as a nucleophile (after deprotonation at the alpha-carbon) and the other as an electrophile at the carbonyl carbon. This unwanted side reaction can lead to the formation of dimers and oligomers, reducing the yield of the desired product.

Q2: Under what conditions does self-condensation of this compound typically occur?

A2: Self-condensation is often promoted by the presence of strong bases, which can deprotonate the alpha-carbon of the aldehyde, initiating the condensation cascade. Elevated temperatures can also accelerate this side reaction. The specific conditions that favor self-condensation over the desired reaction depend on the intended transformation.

Q3: How can I store this compound to minimize degradation and self-condensation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration is recommended. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) as it can be sensitive to light and air.

Q4: Are there any incompatible reagents I should avoid when working with this compound?

A4: Yes, you should avoid strong oxidizing agents and strong bases, as these can promote undesired side reactions, including self-condensation.

Troubleshooting Guide for Self-Condensation

The following table provides a summary of common issues encountered during reactions with this compound, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of high molecular weight impurities. Self-condensation of this compound is occurring.- Optimize Base: If using a strong base, consider switching to a weaker base (e.g., piperidine, triethylamine) or a milder catalytic system. For reactions requiring strong bases, consider slow addition of the base at low temperatures. - Control Temperature: Perform the reaction at a lower temperature to disfavor the self-condensation pathway. - Order of Addition: Add this compound slowly to the reaction mixture containing the other reactant and the catalyst. This maintains a low concentration of the aldehyde, minimizing self-reaction. - Use a Protecting Group: Temporarily protect the aldehyde functionality as an acetal.
Formation of a complex mixture of products. Multiple side reactions, including self-condensation and other base-catalyzed processes.- Review Reaction Specificity: Ensure the chosen reaction conditions are selective for the desired transformation. - Purify Starting Materials: Impurities in this compound or other reagents can catalyze side reactions. Ensure high purity of all starting materials. - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired product is formed, before significant side product formation occurs.
Reaction does not proceed to completion. Reaction conditions are too mild to prevent self-condensation but not optimal for the desired reaction.- Catalyst Screening: Experiment with different catalysts to find one that promotes the desired reaction at a faster rate than self-condensation. - Solvent Effects: The choice of solvent can influence reaction rates. Screen different solvents to find one that favors the intended pathway.

Experimental Protocols to Prevent Self-Condensation

Here are detailed methodologies for common reactions involving this compound, designed to minimize self-condensation.

Knoevenagel Condensation with Active Methylene Compounds

This protocol is for the reaction of this compound with an active methylene compound, such as malononitrile or diethyl malonate, using a mild base catalyst.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • If the reaction is slow, it can be gently heated to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a reliable method for forming alkenes with high E-selectivity and can be controlled to avoid self-condensation.[1][2]

Materials:

  • This compound

  • Phosphonate reagent (e.g., triethyl phosphonoacetate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Stir bar

  • Syringe

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate reagent (1.1 equivalents) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equivalents) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the phosphonate anion.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the phosphonate anion solution at 0 °C via a syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protection of the Aldehyde as a Dioxolane

Protecting the aldehyde group as a cyclic acetal is an effective strategy before performing reactions that are sensitive to aldehydes.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-TSA (0.02 equivalents) in toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

  • The protected aldehyde can now be used in subsequent reactions. Deprotection is typically achieved by treatment with aqueous acid.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the self-condensation of this compound.

Troubleshooting_Workflow start Start: Undesired Self-Condensation Observed check_base Is a strong base used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp No solution_base Solution: Switch to a weaker base (e.g., piperidine) or use catalytic amounts. check_base->solution_base Yes check_concentration Is the concentration of aldehyde high? check_temp->check_concentration No solution_temp Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temp). check_temp->solution_temp Yes solution_concentration Solution: Add aldehyde slowly to the reaction mixture. check_concentration->solution_concentration Yes protecting_group Consider a protecting group strategy if other solutions fail. check_concentration->protecting_group No end End: Self-Condensation Minimized solution_base->end solution_temp->end solution_concentration->end protecting_group->end

Caption: Troubleshooting workflow for preventing self-condensation.

References

Technical Support Center: Work-up Procedures for Reactions Involving 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 3-Quinolinecarboxaldehyde and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the isolation and purification of products derived from this compound.

Q1: My product oiled out or formed an inseparable emulsion during aqueous work-up. What should I do?

A1: This is a common issue when the product has intermediate polarity or when residual high-boiling solvents (like DMF) are present.

  • Break the Emulsion: Add a saturated brine solution. The increased ionic strength of the aqueous layer can help break the emulsion.

  • Filter Through Celite: If a fine precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can clarify the layers.

  • Solvent Modification: Add more of a less polar organic solvent (e.g., ethyl acetate, dichloromethane) to better dissolve your product and improve layer separation.[1] If the product is basic, ensure the aqueous layer is sufficiently basic (pH > 8) to keep it in the organic phase. Conversely, if it's acidic, the aqueous phase should be acidic.

  • Back-Extraction: If the product is an oil, separate the layers as best as possible, evaporate the organic solvent, and re-dissolve the crude oil in a fresh, clean solvent before attempting another wash.

Q2: I have a very low yield after extraction and purification. Where did my product go?

A2: Product loss can occur at multiple stages. Systematically check the following:

  • Aqueous Layer: The quinoline nitrogen is basic and can be protonated. If your aqueous wash is acidic, your product may have partitioned into the aqueous layer. To check, basify a small sample of the aqueous layer with NaOH and see if a precipitate forms or if you can extract the product back into an organic solvent.

  • Filtration/Drying Agent: Highly polar products can adsorb strongly to silica gel or drying agents like anhydrous sodium sulfate. Wash the filter cake or drying agent with a more polar solvent (e.g., a small amount of methanol in your extraction solvent) to recover adsorbed material.

  • Incomplete Reaction: Always check the reaction completion with a technique like Thin-Layer Chromatography (TLC) or LC-MS before starting the work-up.[1]

  • Decomposition: Some quinoline derivatives are unstable on silica gel or sensitive to air and light.[2][3] If you suspect decomposition on a silica column, try deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina.[2]

Q3: How do I remove the catalyst (e.g., L-proline, piperidine, Pd catalyst) during the work-up?

A3:

  • Basic Catalysts (Piperidine, Triethylamine): These can typically be removed with one or two washes using a dilute acid solution (e.g., 1M HCl). Be cautious if your product is also acid-sensitive or basic.

  • Amino Acid Catalysts (L-proline): Being water-soluble, these are usually removed by washing the organic layer with water or brine.[4]

  • Palladium Catalysts (from Suzuki/Sonogashira couplings): After diluting the reaction mixture with an organic solvent, wash with water and brine.[5][6] Most of the palladium residues will be removed here. The crude product is then typically purified by flash column chromatography on silica gel to remove the final traces.[5]

Q4: My final product is a persistent yellow or brown color. Is it impure?

A4: While pure quinoline is colorless, many of its derivatives can turn yellow or brown upon exposure to air and light due to the formation of minor oxidized impurities.[3] This doesn't always indicate significant impurity.

  • For High Purity: If a colorless product is required, consider recrystallization from a suitable solvent system. Activated carbon (charcoal) can sometimes be used during recrystallization to remove colored impurities, but use it sparingly as it can also adsorb your product.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light to prevent discoloration over time.[3]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up for a Knoevenagel condensation involving 2-chloro-3-quinolinecarboxaldehyde?

A1: A typical procedure involves quenching the reaction, isolating the crude product by precipitation, and then purifying it. After the reaction is complete, the mixture is often poured into ice-cold water. The solid product that precipitates is collected by vacuum filtration, washed with cold water, and then dried.[7] Further purification is usually achieved by recrystallization from a solvent like ethanol or ethyl acetate.

Q2: My reaction was performed in a high-boiling solvent like DMF or DMSO. How should I adapt my work-up?

A2: These solvents are water-miscible and can complicate extractions. The best approach is to dilute the reaction mixture with a large volume of water to precipitate the product. If the product is soluble, you will need to perform multiple extractions with a water-immiscible organic solvent like ethyl acetate. Follow this with several washes of the combined organic layers with water and then brine to remove all traces of the high-boiling solvent.

Q3: Are there any "green" or simplified work-up procedures for these reactions?

A3: Yes, many modern protocols focus on minimizing waste and simplifying purification.

  • Solvent-Free Reactions: Some Knoevenagel condensations can be performed under solvent-free "grind-stone" conditions.[7] The work-up is often as simple as washing the solid crude product with water to remove the catalyst, providing high purity without chromatography.[7]

  • Microwave-Assisted Synthesis: Microwave reactions often have shorter reaction times and can lead to cleaner products, simplifying purification.[8] The work-up may still involve standard extraction or precipitation.[1]

  • Recyclable Catalysts: The use of magnetic nanocatalysts in multicomponent reactions allows for easy separation of the catalyst from the reaction mixture using an external magnet, followed by solvent evaporation and simple washing of the product.[9]

Data Presentation

Quantitative data from synthesis optimization can guide work-up choices by maximizing product formation and minimizing impurities.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1L-prolineEthanolReflux392[4]
2NoneWater70385[1]
3TfOHNone1202483[8]
4CuSO₄–D-glucoseWater/EthanolReflux690[8]
5[bmim]OHNone80195[10]

This table illustrates how different catalytic systems and conditions can influence the yield of quinoline synthesis, which in turn affects the complexity of the subsequent work-up.

Experimental Protocols

Protocol 1: Knoevenagel Condensation & Work-Up

This protocol describes the condensation of 2-chloro-3-quinolinecarboxaldehyde with malononitrile.

Reaction:

  • In a round-bottom flask, combine 2-chloro-3-quinolinecarboxaldehyde (1.0 equiv.), malononitrile (1.1 equiv.), and a catalytic amount of piperidine (0.1 equiv.) in ethanol.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed.

Work-up and Purification:

  • Quench/Precipitation: Pour the reaction mixture into a beaker containing ice-cold water with stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove the catalyst and any residual ethanol, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the purified product under vacuum.

  • Recrystallization (Optional): If further purification is needed, recrystallize the solid from a suitable solvent such as ethanol.

Visualizations

Diagram 1: General Work-Up Workflow

G cluster_main General Work-Up Procedure reaction Reaction Mixture quench Quench (e.g., add water/sat. aq. solution) reaction->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract wash Wash Organic Layer (Water, Brine, etc.) extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Chromatography, Recrystallization) concentrate->purify product Pure Product purify->product

Caption: A standard workflow for isolating and purifying a product from a reaction mixture.

Diagram 2: Troubleshooting Low Yield During Work-Up

G start Low Yield After Work-Up check_aq Did you use an acidic wash? start->check_aq check_solid Did you filter out any solids? start->check_solid check_silica Did you use silica gel? start->check_silica check_aq->check_solid No aq_yes Product may be in aqueous layer. check_aq->aq_yes Yes check_solid->check_silica No solid_yes Product may be adsorbed to solids. check_solid->solid_yes Yes silica_yes Product may have decomposed or stuck to column. check_silica->silica_yes Yes other Other issues: - Incomplete reaction - Volatile product lost - Mechanical loss check_silica->other No aq_solution Solution: Basify aqueous layer & re-extract. aq_yes->aq_solution solid_solution Solution: Wash solids (filter paper, drying agent) with a more polar solvent. solid_yes->solid_solution silica_solution Solution: Use deactivated silica (add NEt3) or switch to alumina. silica_yes->silica_solution

Caption: A decision tree to diagnose common causes of low product yield during work-up.

References

Technical Support Center: Characterization of Impurities from 3-Quinolinecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Quinolinecarboxaldehyde. The following sections detail common impurities, their characterization, and recommended analytical protocols to ensure the quality and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what impurities can be expected?

A1: Two common synthetic strategies for this compound are the Vilsmeier-Haack formylation of a suitable quinoline precursor and the oxidation of 3-methylquinoline.

  • Vilsmeier-Haack Reaction: This method involves the formylation of an activated quinoline derivative. A common precursor is 2-chloroquinoline, which is formylated to give 2-chloro-3-quinolinecarboxaldehyde, followed by dehalogenation. Potential impurities include unreacted starting materials, over-formylated products (dicarboxaldehydes), and chlorinated byproducts.[1]

  • Oxidation of 3-Methylquinoline: This route typically employs an oxidizing agent like selenium dioxide (SeO₂) to convert the methyl group to an aldehyde.[2] Incomplete oxidation can lead to the presence of residual 3-methylquinoline. Over-oxidation may result in the formation of quinoline-3-carboxylic acid.

Q2: My Vilsmeier-Haack reaction is giving a low yield and a dark, tarry residue. What are the likely causes and how can I troubleshoot this?

A2: Low yields and the formation of tarry residues in the Vilsmeier-Haack reaction are often due to moisture in the reagents or glassware, which can decompose the Vilsmeier reagent, or reaction overheating, leading to polymerization and decomposition.[3]

Troubleshooting Steps:

  • Ensure all glassware is thoroughly dried (flame-dried or oven-dried).

  • Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).

  • Maintain strict temperature control, especially during the formation of the Vilsmeier reagent (typically 0-5 °C) and the subsequent reaction with the quinoline substrate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times which can promote side reactions.

Q3: I am observing multiple spots on my TLC after oxidizing 3-methylquinoline with selenium dioxide. What are these likely to be?

A3: Multiple spots on the TLC plate suggest the presence of the starting material (3-methylquinoline), the desired product (this compound), and potentially the over-oxidation product (quinoline-3-carboxylic acid). The relative positions on the TLC plate will depend on the solvent system, but generally, the polarity increases from starting material to aldehyde to carboxylic acid.

Q4: How can I effectively purify crude this compound?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically employed. The fractions should be monitored by TLC to identify and combine the pure product.[4] Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material

Observation: A peak corresponding to the starting material (e.g., 3-methylquinoline or a quinoline precursor for the Vilsmeier-Haack reaction) is observed in the HPLC or GC-MS analysis of the final product.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Suboptimal stoichiometry of reagents.

  • Inefficient purification.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress by TLC or a rapid analytical technique like HPLC to ensure the complete consumption of the starting material before work-up.

  • Optimize Reaction Conditions: If the reaction is sluggish, consider extending the reaction time or carefully increasing the temperature.

  • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. For the oxidation of 3-methylquinoline, a slight excess of the oxidizing agent may be necessary.

  • Purification Optimization: Adjust the solvent gradient in column chromatography to achieve better separation between the starting material and the product.

Issue 2: Formation of Over-Oxidation Product (Quinoline-3-carboxylic acid)

Observation: A peak corresponding to quinoline-3-carboxylic acid is identified in the analytical data.

Possible Causes:

  • Excessively harsh oxidation conditions (e.g., high temperature, prolonged reaction time, or a large excess of oxidizing agent).

Troubleshooting Steps:

  • Control Reaction Conditions: Carefully control the reaction temperature and time.

  • Stoichiometry of Oxidizing Agent: Use a controlled amount of the oxidizing agent (e.g., selenium dioxide).

  • Purification: Quinoline-3-carboxylic acid can typically be separated from the aldehyde by column chromatography due to its higher polarity. An acidic or basic wash during the work-up may also help to remove the carboxylic acid impurity.

Issue 3: Formation of Polymeric Byproducts

Observation: The presence of a dark, insoluble, or tarry material in the crude product, leading to difficulties in purification and low yields.

Possible Causes:

  • Harsh reaction conditions, particularly in acid-catalyzed reactions like the Vilsmeier-Haack synthesis.

  • Instability of the aldehyde product under the reaction or work-up conditions.

Troubleshooting Steps:

  • Temperature Control: Maintain the recommended temperature throughout the reaction.

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay to minimize the exposure of the product to harsh conditions.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation

Table 1: Hypothetical Impurity Profile of this compound Synthesis via Oxidation of 3-Methylquinoline

Compound NameRetention Time (HPLC) (min)m/z (GC-MS)1H NMR Chemical Shift (δ, ppm)
3-Methylquinoline5.21432.5 (s, 3H), 7.5-8.9 (m, 6H)
This compound 7.8 157 10.2 (s, 1H), 7.6-9.5 (m, 6H)
Quinoline-3-carboxylic acid4.117310.5 (br s, 1H), 7.7-9.6 (m, 6H)

Note: Retention times and chemical shifts are illustrative and can vary based on the specific analytical conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound and quantifying related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (both HPLC grade), with 0.1% formic acid added to both phases.

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 80% Acetonitrile

    • 15-18 min: 80% Acetonitrile

    • 18-20 min: 80% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is essential for the structural confirmation of the final product and the identification of impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon framework.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to establish connectivity and definitively assign the structure of unknown impurities if present in sufficient quantity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Characterization cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction workup Crude Product Work-up reaction->workup hplc HPLC Analysis workup->hplc gcms GC-MS Analysis workup->gcms nmr NMR Analysis workup->nmr column Column Chromatography workup->column pure_product Pure this compound column->pure_product

Caption: Experimental workflow for synthesis and impurity characterization.

troubleshooting_workflow cluster_identification Identification cluster_source Source Determination cluster_remediation Remediation start Impurity Detected compare Compare with known standards (HPLC, GC-MS) start->compare optimize_purification Optimize Purification start->optimize_purification structural Structural Elucidation (NMR, MS) compare->structural starting_material Unreacted Starting Material structural->starting_material Known side_reaction Side Reaction Product structural->side_reaction Unknown degradation Degradation Product structural->degradation Unknown optimize_reaction Optimize Reaction Conditions starting_material->optimize_reaction side_reaction->optimize_reaction change_route Consider Alternative Synthetic Route side_reaction->change_route degradation->optimize_reaction degradation->change_route

Caption: Logical workflow for troubleshooting impurities.

References

Technical Support Center: Synthesis of 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Quinolinecarboxaldehyde. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at a laboratory and pilot scale?

A1: The two most prevalent and scalable methods for the synthesis of this compound are the Vilsmeier-Haack reaction and the Friedländer synthesis. The Vilsmeier-Haack reaction involves the formylation of a suitable quinoline precursor, while the Friedländer synthesis constructs the quinoline ring from an o-aminoaryl aldehyde or ketone and a compound containing an active methylene group.

Q2: What are the key safety precautions to consider when performing a Vilsmeier-Haack reaction for the synthesis of this compound?

A2: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which are corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction can be exothermic, so proper temperature control is crucial, especially during scale-up.

Q3: How can I monitor the progress of the synthesis reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, over-formylated byproducts (in the case of the Vilsmeier-Haack reaction), and products from side reactions such as aldol condensation in the Friedländer synthesis. The presence of residual solvents from the workup is also a possibility.

Troubleshooting Guides

Low or No Product Yield

Q: My reaction is resulting in a low yield or no this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

For Vilsmeier-Haack Synthesis:

  • Reagent Quality: Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and anhydrous. Moisture can decompose the Vilsmeier reagent.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C). Subsequent formylation may require heating, but excessive temperatures can lead to product degradation. Optimization of the temperature profile is crucial.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the reagent is often necessary to drive the reaction to completion.

  • Work-up Procedure: Incomplete hydrolysis of the intermediate iminium salt can lead to low yields. Ensure thorough quenching with an appropriate aqueous solution (e.g., ice-cold water or a solution of sodium bicarbonate).

For Friedländer Synthesis:

  • Catalyst Choice: The reaction can be catalyzed by either acid or base. The choice of catalyst and its concentration can significantly impact the yield. Experiment with different catalysts such as p-toluenesulfonic acid, iodine, or a base like potassium hydroxide.

  • Reaction Conditions: Traditional methods often require high temperatures, which can lead to the degradation of starting materials and products. The use of milder conditions with an appropriate catalyst can improve yields.

  • Purity of Starting Materials: Impurities in the o-aminoaryl aldehyde/ketone or the active methylene compound can lead to side reactions and reduce the yield of the desired product.

Formation of Side Products

Q: I am observing significant formation of side products in my reaction. How can I minimize them?

A: The formation of side products can often be suppressed by carefully controlling the reaction conditions.

For Vilsmeier-Haack Synthesis:

  • Over-formylation: To prevent the formation of diformylated products, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also be beneficial.

For Friedländer Synthesis:

  • Aldol Condensation: A common side reaction is the self-condensation of the ketone starting material. To mitigate this, one strategy is to use an imine analog of the o-aminoaryl starting material.

  • Regioselectivity Issues: When using unsymmetrical ketones, a mixture of regioisomers can be formed. The choice of catalyst and reaction solvent can influence the regioselectivity of the reaction.

Product Purification Challenges

Q: I am having difficulty purifying the crude this compound. What are the recommended purification methods for a large-scale synthesis?

A: For large-scale purification, recrystallization is often the most practical and cost-effective method.

  • Solvent Selection: The choice of solvent is critical for effective recrystallization. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallization of quinoline derivatives include ethanol, ethyl acetate, and toluene.

  • Column Chromatography: For smaller scales or when very high purity is required, column chromatography can be employed. However, this method can be less practical and more expensive for large quantities.

  • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For instance, washing with a non-polar solvent like hexane can remove non-polar impurities, while a wash with cold ethanol might remove more polar impurities.

Data Presentation

Table 1: Comparison of Key Parameters for Vilsmeier-Haack and Friedländer Synthesis

ParameterVilsmeier-Haack SynthesisFriedländer Synthesis
Starting Materials Acetanilide derivatives2-Aminoaryl aldehydes/ketones, compounds with an α-methylene group
Key Reagents POCl₃, DMFAcid or base catalyst (e.g., p-TsOH, KOH)
Typical Temperature 0 °C to 70-90 °CRoom temperature to reflux
Typical Reaction Time 4 - 18 hours30 minutes - 24 hours
Reported Yields 60 - 85%70 - 95%

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-quinolinecarboxaldehyde (A precursor often used in the synthesis of this compound derivatives)
  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for another 30-60 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: To the Vilsmeier reagent, add the substituted acetanilide portion-wise while maintaining the temperature below 10 °C. After the addition, slowly raise the temperature to 70-80 °C and heat for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. The product will precipitate out.

  • Isolation and Purification: Filter the precipitated solid, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1]

Protocol 2: Friedländer Synthesis of a Substituted Quinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone and the active methylene compound in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.[2][3]

Mandatory Visualization

Synthesis_Workflow cluster_Vilsmeier Vilsmeier-Haack Synthesis cluster_Friedlander Friedländer Synthesis Acetanilide Acetanilide Derivative Intermediate Iminium Salt Intermediate Acetanilide->Intermediate Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product_V This compound Derivative Hydrolysis->Product_V Amino_Ketone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation Amino_Ketone->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product_F This compound Cyclization->Product_F

Caption: Comparative workflow of Vilsmeier-Haack and Friedländer synthesis for this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Reagent_Quality Check Reagent Purity (Anhydrous?) Start->Reagent_Quality Reaction_Temp Optimize Reaction Temperature Start->Reaction_Temp Stoichiometry Adjust Reagent Stoichiometry Start->Stoichiometry Workup Verify Work-up Procedure Start->Workup Catalyst Screen Different Catalysts (Friedländer) Start->Catalyst Solution Improved Yield Reagent_Quality->Solution Reaction_Temp->Solution Stoichiometry->Solution Workup->Solution Catalyst->Solution

Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.

Caption: Potential side reactions in the Vilsmeier-Haack and Friedländer syntheses.

References

Technical Support Center: Reactions Involving 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Quinolinecarboxaldehyde. The following sections address common issues related to the moisture sensitivity of reagents and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How does the presence of moisture affect reactions with this compound?

A1: The impact of moisture is highly dependent on the specific reaction being performed.

  • Moisture-Sensitive Reactions: For reactions involving organometallic reagents like Grignard reagents or non-stabilized Wittig ylides, even trace amounts of water can be detrimental. Moisture will protonate these highly basic reagents, rendering them inactive and leading to low or no product yield.

  • Moisture-Tolerant/Promoted Reactions: In contrast, certain reactions, such as the Wittig reaction with stabilized ylides and some Knoevenagel condensations, can be successfully carried out in aqueous media. In some cases, water can even accelerate the reaction rate.[1][2]

Q2: What are the signs of moisture contamination in a reaction with this compound?

A2: Signs of moisture contamination can include:

  • Low or No Product Yield: This is the most common indicator, especially in moisture-sensitive reactions.

  • Formation of Side Products: In Grignard reactions, the primary side product is the hydrocarbon resulting from the protonation of the Grignard reagent. In Wittig reactions with non-stabilized ylides, hydrolysis of the ylide can occur.

  • Inconsistent Reaction Times: The presence of water can alter reaction kinetics, leading to unpredictable and often slower reaction rates.

  • Difficulty in Product Isolation: The presence of water-soluble byproducts can complicate the workup and purification process.

Q3: How should this compound and moisture-sensitive reagents be stored?

A3: Proper storage is crucial to prevent moisture contamination.

  • This compound: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator is recommended.

  • Moisture-Sensitive Reagents: Reagents like Grignard solutions, organolithiums, and anhydrous solvents should be stored under an inert atmosphere (e.g., nitrogen or argon). Always use dry syringes and needles for transfers.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction with this compound

Problem: The reaction of a Grignard reagent with this compound results in a low yield of the desired secondary alcohol.

Troubleshooting Workflow:

start Low Yield in Grignard Reaction check_reagents Verify Anhydrous Conditions: - Solvents freshly dried? - Glassware flame-dried? - Inert atmosphere maintained? start->check_reagents check_grignard Assess Grignard Reagent Activity: - Titrated recently? - Formation observed (e.g., color change, heat)? check_reagents->check_grignard Yes remedy_solvents Solution: - Redistill solvents over appropriate drying agents. - Flame-dry all glassware immediately before use. check_reagents->remedy_solvents No check_aldehyde Examine this compound: - Appears dry and free-flowing? - Stored properly? check_grignard->check_aldehyde Yes remedy_grignard Solution: - Prepare a fresh batch of Grignard reagent. - Titrate before use. check_grignard->remedy_grignard No remedy_aldehyde Solution: - Dry this compound in a vacuum oven. - Store in a desiccator. check_aldehyde->remedy_aldehyde No re_run Re-run Reaction with Strict Anhydrous Technique check_aldehyde->re_run Yes remedy_solvents->re_run remedy_grignard->re_run remedy_aldehyde->re_run

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Detailed Scenarios and Solutions:

Potential Cause Observation Solution
Moisture in Solvents or Glassware Low to no product formation. Recovery of starting aldehyde.Ensure all solvents are rigorously dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DCM). Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use.
Inactive Grignard Reagent No reaction occurs, or the reaction is sluggish.Prepare the Grignard reagent fresh for each use. If using a commercial solution, titrate it before the reaction to determine the exact concentration.
Hydrolysis of Grignard Reagent Formation of a hydrocarbon byproduct corresponding to the Grignard's organic group.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Use septa and dry syringes/needles for all transfers.
Issue 2: Unsuccessful Wittig Reaction with this compound

Problem: The Wittig reaction fails to produce the desired alkene, or the yield is very low.

Troubleshooting Decision Tree:

start Wittig Reaction Failure check_ylide_type Is the ylide stabilized or non-stabilized? start->check_ylide_type stabilized Stabilized Ylide check_ylide_type->stabilized Stabilized non_stabilized Non-Stabilized Ylide check_ylide_type->non_stabilized Non-Stabilized check_aq_conditions Consider Aqueous Conditions: - Reaction can often be run in water. - May improve yield and rate. stabilized->check_aq_conditions check_anhydrous Strict Anhydrous Conditions Required: - Moisture will quench the ylide. non_stabilized->check_anhydrous low_yield_anhydrous Low yield despite anhydrous setup? check_anhydrous->low_yield_anhydrous Yes remedy_base Solution: - Use a stronger base (e.g., n-BuLi). - Ensure complete deprotonation of phosphonium salt. low_yield_anhydrous->remedy_base remedy_temp Solution: - Perform ylide formation at low temperature (e.g., 0 °C to -78 °C). low_yield_anhydrous->remedy_temp

Caption: Decision tree for troubleshooting Wittig reactions.

Detailed Scenarios and Solutions:

Ylide Type Potential Issue Observation Solution
Non-Stabilized Moisture Contamination Rapid quenching of the ylide, resulting in no product and recovery of the starting aldehyde.Use rigorously dried solvents and flame-dried glassware under an inert atmosphere. The ylide is highly basic and will be protonated by any available water.
Stabilized Suboptimal Reaction Medium Slow or incomplete reaction in organic solvents.Consider performing the reaction in an aqueous medium, such as a saturated sodium bicarbonate solution. Water has been shown to accelerate the reaction of stabilized ylides with aromatic aldehydes.[1][2][3]
Both Incomplete Ylide Formation A significant amount of unreacted starting aldehyde is recovered.Ensure the base used is strong enough to fully deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium are often necessary.

Quantitative Data Summary

The following table summarizes the general effect of moisture on the yield of relevant reaction types. Specific quantitative data for this compound is limited in the literature; therefore, these are general trends observed for similar substrates.

Reaction TypeReagent TypeAnhydrous Conditions YieldAqueous/Moist Conditions Yield
Grignard ReactionOrganomagnesium HalideHigh (if anhydrous)Very Low to None
Wittig ReactionNon-Stabilized YlideHigh (if anhydrous)Very Low to None
Wittig ReactionStabilized YlideModerate to HighOften High (can be higher than in organic solvents)[1][2][3]
Knoevenagel CondensationActive Methylene CompoundHighOften High (water can be a suitable solvent)

Detailed Experimental Protocols

Protocol 1: Grignard Reaction with this compound (Anhydrous Conditions)

Objective: To synthesize 3-(1-hydroxypropyl)quinoline via the reaction of this compound with ethylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of nitrogen.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve ethyl bromide (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate (indicated by bubbling and heat). If not, gently warm the flask or add a small crystal of iodine.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram:

A Prepare Anhydrous Setup (Flame-dried glassware, inert atmosphere) B Form Grignard Reagent (Mg + Ethyl Bromide in Ether) A->B C Add this compound (Dropwise at 0 °C) B->C D Reaction (Warm to RT, stir) C->D E Aqueous Workup (Quench with NH4Cl, Extract) D->E F Purification (Column Chromatography) E->F G Product: 3-(1-hydroxypropyl)quinoline F->G

Caption: Experimental workflow for the Grignard reaction.

Protocol 2: Wittig Reaction with this compound using a Stabilized Ylide (Aqueous Conditions)

Objective: To synthesize ethyl 3-(quinolin-3-yl)acrylate via an aqueous Wittig reaction.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide)

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in water.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Many aqueous Wittig reactions with stabilized ylides proceed to completion within a few hours.[1][2][3]

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water to remove any water-soluble impurities.

  • The triphenylphosphine oxide byproduct is often more soluble in mixed aqueous/organic solvents, aiding in purification.

  • If necessary, recrystallize the product from a suitable solvent like ethanol/water.

Logical Relationship Diagram:

Aldehyde This compound Reaction Wittig Reaction (Aqueous Conditions) Aldehyde->Reaction Ylide Stabilized Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate) Ylide->Reaction Water Water (Solvent) Water->Reaction Product Alkene Product (e.g., Ethyl 3-(quinolin-3-yl)acrylate) Reaction->Product Byproduct Triphenylphosphine Oxide Reaction->Byproduct

Caption: Reactants and products in an aqueous Wittig reaction.

References

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: Skraup vs. Friedländer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of the quinoline scaffold is a foundational aspect of medicinal chemistry. Quinoline and its derivatives are central to a multitude of pharmaceuticals. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental. This guide presents an objective comparison of these two seminal methods, supported by experimental data and detailed protocols.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1]
Catalyst Strong acid (e.g., concentrated H₂SO₄).[1]Can be catalyzed by either acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[1][2]
Reaction Conditions Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic, and potentially vigorous.[1]Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[1]
Substrate Scope Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[1]Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[1]
Yield Often low to moderate and can be variable.[1]Generally good to excellent yields.[1]
Key Intermediates Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[3][4]Schiff base or aldol adduct.
Advantages A one-pot reaction from simple, readily available starting materials.[1]High yields, milder conditions, and greater versatility in introducing a wide range of substituents.[1]
Disadvantages Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[1]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1]

Decision Workflow: Choosing Between Skraup and Friedländer Synthesis

The selection of a synthetic route is contingent on the desired substitution pattern of the target quinoline and the availability of starting materials. The following diagram illustrates a logical workflow for choosing between the Skraup and Friedländer syntheses.

G start Desired Quinoline Target subst_pattern Substitution Pattern? start->subst_pattern simple Unsubstituted or simple substituents on benzene ring subst_pattern->simple Simple complex Polysubstituted, especially on pyridine ring subst_pattern->complex Complex start_mat Starting Materials Available? aniline Aniline/substituted aniline and glycerol available start_mat->aniline Yes aminoaryl 2-Aminoaryl aldehyde/ketone and α-methylene carbonyl available start_mat->aminoaryl Yes skraup Skraup Synthesis friedlander Friedländer Synthesis simple->start_mat complex->start_mat aniline->skraup aminoaryl->friedlander

Caption: Decision tree for selecting between Skraup and Friedländer synthesis.

Quantitative Data Comparison

The yield of quinoline synthesis is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of reported yields for both the Skraup and Friedländer syntheses under various conditions.

Table 1: Reported Yields for the Skraup Synthesis

Substituted AnilineProductYield (%)Reference
AnilineQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[3]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixtureThe Skraup Synthesis of Quinolines - ResearchGate
o-Aminophenol8-Hydroxyquinoline72Semantic Scholar
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76Organic Syntheses, Coll. Vol. 3, p.601 (1955)[5]

Table 2: Influence of Oxidizing Agent on Skraup Synthesis Yield

Oxidizing AgentAniline SubstrateProductYield (%)Reference
NitrobenzeneAnilineQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[3]
Arsenic Pentoxide6-Nitrocoumarin3H-pyrano[3,2-f]quinoline-3-one14The Skraup Synthesis of Quinolines - ResearchGate
o-Nitrophenolo-Aminophenol8-Hydroxyquinoline136 (based on o-aminophenol)ResearchGate

Table 3: Reported Yields for the Friedländer Synthesis

2-Aminoaryl Aldehyde/Ketone & α-Methylene CompoundCatalyst/ConditionsProductYield (%)Reference
2-Aminobenzaldehyde & AcetoneNaOH, EtOH, reflux2-Methylquinoline~70Adapted from literature descriptions
2-Aminobenzophenone & Ethyl acetoacetateHCl, EtOH, reflux2-Phenyl-quinoline-4-carboxylic acid ethyl esterHigh[6]
2-Aminobenzaldehyde & Cyclohexanonep-TsOH, solvent-free, 80°C1,2,3,4-Tetrahydroacridine95Org. Biomol. Chem., 2006, 4, 104-110[7]
2-Amino-5-chlorobenzophenone & Ethyl acetoacetate[bmim]HSO₄, 70°CSubstituted quinoline92Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH[8]
2-Aminobenzyl alcohol & AcetoneRu/HT, 100°C2-MethylquinolineHighDifferent catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH

Experimental Protocols

Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (moderator)

  • Sodium hydroxide solution (for neutralization)

  • Water

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling the flask.[5]

  • Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene, which acts as both an oxidizing agent and a solvent.[5]

  • Heating: Heat the mixture gently in an oil bath. The reaction is highly exothermic and will begin to boil.[5] Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, it can be moderated by cooling the flask with a wet towel.[5] Maintain the reaction for 3-4 hours.[3]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[3]

  • Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture.[3]

  • Purification: Separate the quinoline layer from the aqueous layer in the distillate. The crude quinoline can be further purified by fractional distillation, collecting the fraction boiling at 235-237°C.[3]

Friedländer Synthesis of 2-Methylquinoline

This protocol is a representative example of a base-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol.

  • Addition of Reagents: Add an excess of acetone to the solution. While stirring, slowly add an aqueous solution of sodium hydroxide.

  • Heating: Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-methylquinoline.

Applications in Drug Development

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications.

The Skraup synthesis , due to its use of simple starting materials, is valuable for producing the parent quinoline ring and its simple derivatives.[3] These can serve as starting points for more complex drug molecules. For instance, the synthesis of 7-methyl-8-nitroquinoline from m-toluidine via the Skraup reaction provides a key intermediate in drug discovery.[4]

The Friedländer synthesis offers much greater flexibility and is widely employed for the synthesis of highly substituted and complex quinoline derivatives.[1] This versatility is crucial in modern drug discovery for generating libraries of compounds for screening and for the synthesis of targeted therapeutics.[9] Applications of quinoline derivatives synthesized via the Friedländer method are extensive and include:

  • Anticancer Agents: Targeting various mechanisms like tyrosine kinase inhibition.[9]

  • Antimalarial Drugs: The quinoline core is essential in many antimalarials, and the Friedländer synthesis allows for the creation of novel analogs to combat drug resistance.[9][10]

  • Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics.[9]

References

A Comparative Analysis of the Reactivity of 3-Quinolinecarboxaldehyde and 4-Quinolinecarboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical reactivity of 3-Quinolinecarboxaldehyde and 4-Quinolinecarboxaldehyde, presenting a theoretical framework for their differential reactivity supported by spectroscopic data and outlining experimental protocols for their comparative analysis in key chemical transformations.

Introduction

Quinolinecarboxaldehyde isomers, specifically this compound and 4-Quinolinecarboxaldehyde, are heterocyclic aldehydes that serve as versatile building blocks in organic synthesis, particularly in the development of novel therapeutic agents. The position of the formyl group on the quinoline scaffold significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule. This guide provides a comparative analysis of the reactivity of these two isomers, offering insights for researchers in medicinal chemistry and drug development. While direct comparative kinetic studies are not extensively available in the literature, a robust understanding of their relative reactivity can be inferred from fundamental organic chemistry principles and spectroscopic data.

Theoretical Reactivity Analysis: Electronic Effects

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. In the quinoline ring system, the nitrogen atom is electron-withdrawing, exerting a deactivating effect on the ring through a negative inductive (-I) effect and a deactivating or activating effect through resonance (-M or +M) depending on the position.

  • This compound: The aldehyde group at the C-3 position is meta to the ring nitrogen. In this position, the strong electron-withdrawing resonance effect of the nitrogen is not directly conjugated with the aldehyde group. However, the inductive effect of the nitrogen atom still influences the overall electron density of the ring, making the carbonyl carbon electrophilic.

  • 4-Quinolinecarboxaldehyde: The aldehyde group at the C-4 position is in conjugation with the electron-withdrawing nitrogen atom. This direct conjugation leads to a more pronounced electron deficiency at the C-4 position, and consequently, a more electrophilic carbonyl carbon compared to the 3-isomer. This is expected to render 4-Quinolinecarboxaldehyde more reactive towards nucleophiles.

This difference in electrophilicity is a key determinant of their reactivity in various chemical transformations.

Spectroscopic Data Comparison

Spectroscopic data, particularly 13C NMR, can provide experimental support for the theoretical differences in electrophilicity. A downfield chemical shift of the carbonyl carbon is indicative of a more electron-deficient and, therefore, more electrophilic center.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Carbonyl 13C NMR (δ, ppm)
This compound quinoline-3-carbaldehyde13669-42-6C₁₀H₇NO157.17~192
4-Quinolinecarboxaldehyde quinoline-4-carbaldehyde4363-93-3C₁₀H₇NO157.17~193.1[1]

Note: The 13C NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The value for 4-Quinolinecarboxaldehyde is reported in the literature[1].

The slightly more downfield chemical shift of the carbonyl carbon in 4-Quinolinecarboxaldehyde supports the hypothesis of its greater electrophilicity compared to this compound.

Reactivity in Key Chemical Reactions: A Comparative Overview

The enhanced electrophilicity of 4-Quinolinecarboxaldehyde is expected to translate to higher reaction rates and potentially higher yields in a variety of nucleophilic addition and related reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. The more electrophilic the carbonyl carbon, the faster the rate of nucleophilic attack. Therefore, it is predicted that 4-Quinolinecarboxaldehyde will react more readily with nucleophiles than its 3-isomer.

Reduction Reactions

The reduction of aldehydes to primary alcohols, typically with hydride reagents like sodium borohydride (NaBH₄), is a form of nucleophilic addition. The rate of reduction is dependent on the electrophilicity of the carbonyl carbon.

Prediction: 4-Quinolinecarboxaldehyde is expected to be reduced at a faster rate than this compound under identical conditions.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Prediction: 4-Quinolinecarboxaldehyde is anticipated to exhibit a higher reaction rate in the Wittig reaction compared to this compound. The yields may also be higher for the 4-isomer, assuming similar stability of the products.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is also initiated by a nucleophilic attack on the carbonyl carbon.

Prediction: 4-Quinolinecarboxaldehyde is expected to undergo Knoevenagel condensation more readily than this compound, leading to shorter reaction times and potentially higher yields.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed. These protocols are designed for a direct, side-by-side comparison under identical reaction conditions.

Experiment 1: Comparative Reduction with Sodium Borohydride

This experiment aims to compare the rate of reduction of the two isomers by monitoring the disappearance of the starting material over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • 4-Quinolinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp

Procedure:

  • Prepare two separate 0.1 M solutions of this compound and 4-Quinolinecarboxaldehyde in methanol.

  • In two separate reaction flasks, place equal volumes of the respective aldehyde solutions.

  • At time t=0, add an equimolar amount of NaBH₄ to each flask simultaneously while stirring vigorously.

  • At regular time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot from each reaction mixture and quench it with a drop of acetone.

  • Spot the quenched aliquots on a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp. The disappearance of the aldehyde spot (which is typically more conjugated and may have a different Rf value than the alcohol product) will indicate the progress of the reaction.

  • Compare the time taken for the complete disappearance of the starting aldehyde for both isomers.

Expected Outcome: The spot corresponding to 4-Quinolinecarboxaldehyde is expected to disappear faster than that of this compound, indicating a faster rate of reduction.

Experimental Workflow for Comparative Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis prep1 Prepare 0.1 M solutions of This compound and 4-Quinolinecarboxaldehyde in Methanol prep2 Prepare two separate reaction flasks prep1->prep2 react1 Add aldehyde solutions to flasks prep2->react1 react2 Simultaneously add NaBH4 to both flasks at t=0 react1->react2 monitor1 Withdraw aliquots at regular time intervals react2->monitor1 monitor2 Quench aliquots with acetone monitor1->monitor2 monitor3 Spot on TLC plate monitor2->monitor3 analysis1 Develop TLC plate monitor3->analysis1 analysis2 Visualize under UV lamp analysis1->analysis2 analysis3 Compare disappearance of starting material spots analysis2->analysis3

Caption: Workflow for the comparative reduction of quinolinecarboxaldehyde isomers.

Experiment 2: Comparative Wittig Reaction

This experiment will compare the yield of the Wittig reaction for the two isomers under identical reaction conditions.

Materials:

  • This compound

  • 4-Quinolinecarboxaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In two separate, dry, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspensions to 0 °C and add n-BuLi (1.1 equivalents) dropwise to each flask. Stir for 30 minutes at 0 °C to form the ylide (a deep yellow/orange color should develop).

  • To each flask, add a solution of the respective quinolinecarboxaldehyde (1 equivalent in anhydrous THF) dropwise at 0 °C.

  • Allow the reactions to warm to room temperature and stir for a specified time (e.g., 4 hours).

  • Quench both reactions by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the isolated yield of the corresponding vinylquinoline product for each isomer.

Expected Outcome: The isolated yield of 4-vinylquinoline is expected to be higher than that of 3-vinylquinoline.

Experimental Workflow for Comparative Wittig Reaction

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification cluster_analysis Analysis ylide1 Suspend methyltriphenylphosphonium bromide in THF ylide2 Add n-BuLi at 0°C and stir ylide1->ylide2 react1 Add quinolinecarboxaldehyde solution at 0°C ylide2->react1 react2 Warm to room temperature and stir react1->react2 workup1 Quench with saturated NH4Cl react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Determine isolated yield workup4->analysis1 analysis2 Compare yields of the two isomers analysis1->analysis2

Caption: Workflow for the comparative Wittig reaction of quinolinecarboxaldehyde isomers.

Experiment 3: Comparative Knoevenagel Condensation

This experiment will compare the reaction time and yield of the Knoevenagel condensation for the two isomers.

Materials:

  • This compound

  • 4-Quinolinecarboxaldehyde

  • Malononitrile

  • Piperidine (as catalyst)

  • Ethanol (reagent grade)

Procedure:

  • In two separate flasks, dissolve an equimolar amount of the respective quinolinecarboxaldehyde and malononitrile in ethanol.

  • To each flask, add a catalytic amount of piperidine (e.g., 5 mol%).

  • Stir the reactions at room temperature and monitor their progress by TLC.

  • Record the time required for the complete consumption of the starting aldehyde.

  • Upon completion, cool the reaction mixtures in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Determine the isolated yield for each reaction.

Expected Outcome: The reaction with 4-Quinolinecarboxaldehyde is expected to proceed faster and give a higher yield of the condensed product compared to this compound.

Logical Relationship of Reactivity

G cluster_electronic Electronic Properties cluster_reactivity Chemical Reactivity e1 Position of Aldehyde Group e2 Conjugation with Ring Nitrogen e1->e2 e3 Electrophilicity of Carbonyl Carbon e2->e3 r1 Rate of Nucleophilic Addition e3->r1 Directly Influences r2 Reaction Yield r1->r2

Caption: Relationship between electronic properties and chemical reactivity.

Conclusion

Based on fundamental principles of electronic effects within the quinoline ring system, 4-Quinolinecarboxaldehyde is predicted to be more reactive towards nucleophilic attack than this compound due to the greater electrophilicity of its carbonyl carbon. This heightened reactivity is expected to manifest as faster reaction rates and potentially higher yields in a range of common organic transformations, including reduction, Wittig olefination, and Knoevenagel condensation. The provided experimental protocols offer a framework for the empirical validation of these theoretical predictions, enabling a direct and quantitative comparison of the reactivity of these two important synthetic intermediates. For researchers in drug discovery, a thorough understanding of these reactivity differences is crucial for designing efficient synthetic routes and for the strategic incorporation of these scaffolds into novel bioactive molecules.

References

A Comparative Analysis of the Cytotoxic Landscape of Quinoline Carboxaldehyde Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer properties.[1] Among the various classes of quinoline derivatives, quinoline carboxaldehydes serve as versatile precursors for the synthesis of novel therapeutic agents. This guide provides a comparative overview of the cytotoxic effects of quinoline carboxaldehyde isomers and their derivatives, supported by experimental data, to aid researchers in navigating this promising area of drug discovery.

Comparative Cytotoxicity Data

The cytotoxic activity of various quinoline carboxaldehyde derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of derivatives of quinoline-2-carboxaldehyde, quinoline-3-carboxaldehyde, quinoline-4-carboxaldehyde, and a derivative of quinoline-8-carboxaldehyde against several human cancer cell lines.

Table 1: Cytotoxicity of Quinoline-2-Carboxaldehyde Derivatives

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)
8-Hydroxyquinoline-2-carbaldehyde ComplexesZinc(II)-8-hydroxyquinoline complex with 1,10-phenanthrolineSK-OV-3CR (Ovarian)2.25 ± 0.13[2]
2-Oxo-quinoline 3-carbaldehyde DerivativesCompound 5bHepG2 (Liver)9.99[3]
2-Oxo-quinoline 3-carbaldehyde DerivativesCompound 5bNCI-H460 (Lung)38.96[3]

Table 2: Cytotoxicity of Quinoline-3-Carboxaldehyde Derivatives

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Quinoline-3-carbaldehyde HydrazonesCompound 5eDAN-G (Pancreatic)1.23[4]
Quinoline-3-carbaldehyde HydrazonesCompound 7aDAN-G (Pancreatic)1.89[4]
Quinoline-3-carbaldehyde HydrazonesCompound 9hSISO (Cervical)2.47[4]
3-Quinoline DerivativesCompound 11MCF-7 (Breast)29.8[5]

Table 3: Cytotoxicity of Quinoline-4-Carboxaldehyde Derivatives

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)
4-Oxoquinoline-3-carboxamide DerivativesCompound 16bACP03 (Gastric)1.92[6]
4-Oxoquinoline-3-carboxamide DerivativesCompound 17bACP03 (Gastric)5.18[6]
6-Cinnamamido-quinoline-4-carboxamide DerivativesCiQ Derivatives (various)Various0.3 - <10[7]
4-Quinolone DerivativesCompound 3aMCF-7 (Breast)0.61 ± 0.02[8]

Table 4: Cytotoxicity of a Quinoline-8-Carboxaldehyde Derivative

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Nitro-aldehyde quinoline8-nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)0.535[1]

Experimental Protocols

The evaluation of the cytotoxic potential of these quinoline carboxaldehyde derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoline carboxaldehyde derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[10]

  • Formazan Solubilization: Following the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Signaling Pathways in Quinoline-Induced Cytotoxicity

The cytotoxic effects of many quinoline derivatives are often mediated through the induction of apoptosis, or programmed cell death.[2] This can be triggered through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Several studies on quinoline derivatives have shown their ability to activate caspases, key executioner proteins in the apoptotic cascade. For instance, some quinoline derivatives have been shown to induce apoptosis through the activation of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[12] The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9.[12][13] The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8.[12] Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to the dismantling of the cell.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Assessment synthesis Synthesis of Quinoline Carboxaldehyde Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization treatment Treatment with Derivatives (Varying Concentrations) characterization->treatment cell_culture Cell Line Seeding (96-well plates) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis

Caption: Experimental workflow for cytotoxicity studies of quinoline carboxaldehyde derivatives.

apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Quinoline Carboxaldehyde Derivative death_receptor Death Receptors compound->death_receptor mitochondria Mitochondrial Stress (e.g., ROS generation) compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic signaling pathways induced by cytotoxic quinoline derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Quinolinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 3-quinolinecarboxaldehyde derivatives have emerged as a promising class of molecules with significant potential for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in the rational design of more potent and selective drug candidates.

Anticancer Activity of this compound Hydrazone Derivatives

Recent studies have highlighted the cytotoxic potential of this compound hydrazones against various cancer cell lines. A systematic variation of substituents on the quinoline core and the hydrazone moiety has provided valuable insights into the structural requirements for potent anticancer activity.

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of 2-substituted quinoline-3-carbaldehyde hydrazone derivatives against three human cancer cell lines: DAN-G (pancreatic), LCLC-103H (lung), and SISO (cervical).

Compound IDR (Substitution at C2 of Quinoline)R' (Substitution on Hydrazone)DAN-G (IC50, µM)LCLC-103H (IC50, µM)SISO (IC50, µM)
5a 1H-Benzotriazol-1-ylH3.544.113.89
5e 1H-Benzotriazol-1-ylPyridin-2-yl1.231.491.33
7a 1H-Benzotriazol-1-ylBenzoyl>107.39>10
9h 1H-Benzotriazol-1-ylNaphthalene-2-sulfonyl6.87>106.91
4e 1H-1,2,4-Triazol-1-ylPyridin-2-yl>10>10>10

Data extracted from a study by Brain et al.[1][2]

Key SAR Observations for Anticancer Activity:

  • Substitution at the 2-position of the quinoline ring is critical for activity. The presence of a bulky, lipophilic 1H-benzotriazol-1-yl group at the C2 position (compounds 5a, 5e, 7a, 9h ) confers significantly higher cytotoxicity compared to the smaller, more polar 1H-1,2,4-triazol-1-yl group (compound 4e ), which was found to be inactive.[1][2]

  • The nature of the hydrazone substituent profoundly influences potency. Simple hydrazones (R' = H, compound 5a ) and those with acyl or sulfonyl groups (compounds 7a and 9h ) exhibit moderate to low activity.[1][2]

  • A pyridin-2-yl substituent on the hydrazone moiety dramatically enhances cytotoxic effects. Compound 5e , featuring a pyridin-2-yl group, is the most potent derivative in the series, with IC50 values in the low micromolar range across all three cell lines.[1][2] This suggests that the pyridyl nitrogen may be involved in crucial interactions with the biological target.

Antimicrobial Activity of 2-Chloro-3-quinolinecarboxaldehyde Derivatives

Derivatives of 2-chloro-3-quinolinecarboxaldehyde have been investigated for their antimicrobial properties. The reaction of the aldehyde group to form Schiff bases with various amines has been a common strategy to generate libraries of compounds for screening.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values (in µg/mL) for Schiff bases derived from 2-chloro-quinoline-3-carbaldehyde against a panel of pathogenic microbes.

Compound TypeTest OrganismMIC (µg/mL)
Schiff bases of 2-chloroquinoline-3-carbaldehyde and aniline derivativesEscherichia coli256 - 2048
Staphylococcus aureus256 - 2048
Salmonella typhi256 - 2048
Candida albicans256 - 2048
Schiff bases with 5-benzimidazolecarboxylic hydrazideEscherichia coli25 - 50

Data synthesized from multiple sources.[3]

Key SAR Observations for Antimicrobial Activity:

  • Simple Schiff bases derived from anilines generally exhibit moderate to weak antimicrobial activity.[3]

  • The incorporation of additional heterocyclic moieties, such as benzimidazole, can significantly enhance the antibacterial activity, particularly against Gram-negative bacteria like E. coli.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Serial dilutions of the test compounds are prepared in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%).
  • The culture medium is removed from the wells and replaced with the medium containing the test compounds at various concentrations.
  • Control wells include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
  • The plates are incubated for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
  • The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.
  • The percentage of cell viability for each concentration is calculated relative to the vehicle control.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Inoculum Preparation:

  • A suspension of the microbial strain is prepared in a sterile broth.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
  • The suspension is then further diluted to achieve the desired final inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Compound Dilution:

  • Serial two-fold dilutions of the test compound are prepared in the culture broth directly in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The prepared microbial inoculum is added to each well containing the compound dilutions.
  • A positive control (inoculum without compound) and a negative control (broth only) are included.
  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

4. MIC Determination:

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing Structure-Activity Relationships and Workflows

General Synthetic Pathway for this compound Hydrazones

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Chloroquinoline-3-carboxaldehyde 2-Chloroquinoline-3-carboxaldehyde Condensation Condensation 2-Chloroquinoline-3-carboxaldehyde->Condensation Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Condensation This compound Hydrazone This compound Hydrazone Condensation->this compound Hydrazone Ethanol, Reflux G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with This compound Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_assay Perform MTT Assay incubation_48_72h->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end G Quinoline-3-carboxaldehyde\nDerivative Quinoline-3-carboxaldehyde Derivative Cellular Uptake Cellular Uptake Quinoline-3-carboxaldehyde\nDerivative->Cellular Uptake Interaction with\nIntracellular Targets Interaction with Intracellular Targets Cellular Uptake->Interaction with\nIntracellular Targets DNA Intercalation DNA Intercalation Interaction with\nIntracellular Targets->DNA Intercalation Topoisomerase\nInhibition Topoisomerase Inhibition Interaction with\nIntracellular Targets->Topoisomerase\nInhibition Cell Cycle Arrest Cell Cycle Arrest DNA Intercalation->Cell Cycle Arrest Topoisomerase\nInhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

3D-QSAR Studies of Quinoline-Based Schiff Bases as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on quinoline-based Schiff bases as inhibitors of various enzymes. The following sections detail the experimental data, protocols, and logical workflows from key research, offering a valuable resource for drug design and development.

Comparative Analysis of 3D-QSAR Models

The inhibitory activities of quinoline-based Schiff bases have been extensively studied against several key enzymes. This section compares the statistical robustness of 3D-QSAR models—Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)—for three distinct enzyme targets.

Enoyl Acyl Carrier Protein Reductase (ENR) Inhibitors

ENR is a crucial enzyme in the fatty acid biosynthesis pathway of bacteria, making it a prime target for developing novel antibacterial agents. A study on quinoline hydrazones as ENR inhibitors provided the following 3D-QSAR models.[1]

Model SEE F-value No. of Components
CoMFA0.6170.8100.37050.8645
CoMSIA0.6310.7550.41033.6065

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SEE: Standard Error of Estimate; F-value: F-test value.

α-Glucosidase Inhibitors

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.[2][3] A 3D-QSAR study on quinoline-based benzohydrazide Schiff bases as α-glucosidase inhibitors yielded a robust model with a strong correlation.[2][3]

Model SEE F-value No. of Components
3D-QSARNot Reported0.960Not ReportedNot ReportedNot Reported

While specific CoMFA/CoMSIA parameters were not detailed, the reported r² value of 0.96 indicates a very strong correlation between the predicted and observed activities.

Acetylcholinesterase (AChE) Inhibitors

AChE inhibitors are used in the treatment of Alzheimer's disease. A 3D-QSAR pharmacophore model was developed for quinazoline-based AChE inhibitors, which share a similar bicyclic aromatic scaffold with quinolines.

Specific statistical data for a 3D-QSAR study on quinoline-based Schiff bases as AChE inhibitors was not available in the provided search results. However, numerous studies confirm the potential of quinoline derivatives as AChE inhibitors and the utility of 3D-QSAR in their design.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. This section outlines the general procedures for the synthesis of quinoline-based Schiff bases and the protocols for the corresponding enzyme inhibition assays.

Synthesis of Quinoline-Based Schiff Bases

A general and efficient method for synthesizing quinoline-based Schiff bases involves the condensation of a quinoline-3-carbaldehyde derivative with various aryl amines.[8][9]

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde

  • Appropriate primary aromatic or heterocyclic amines

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst)

Procedure:

  • Dissolve an equimolar amount of the substituted 2-chloroquinoline-3-carbaldehyde and the respective primary amine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Enzyme Inhibition Assay Protocols

This assay measures the inhibition of the NADH-dependent reduction of an enoyl-ACP substrate catalyzed by ENR.[10][11]

Materials:

  • Purified ENR enzyme

  • NADH

  • Crotonyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test compounds (quinoline-based Schiff bases)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NADH solution, and the test compound solution at various concentrations.

  • Add the ENR enzyme solution to each well and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the crotonyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, for a specific duration (e.g., 10-15 minutes) in a kinetic mode.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This colorimetric assay determines the inhibitory activity of a compound against α-glucosidase by measuring the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[12][13]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds

  • Acarbose (standard inhibitor)

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.

  • Add 20 µL of the test compound solutions at various concentrations to the respective wells.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 values.

This widely used colorimetric assay measures AChE activity based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.[14][15]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • Donepezil or Galantamine (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately measure the absorbance at 412 nm in a kinetic mode at regular intervals for a specified period (e.g., 10-15 minutes).

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Visualizing the Workflow

Understanding the logical flow of 3D-QSAR studies and enzyme inhibition is crucial for designing new experiments. The following diagrams, created using the DOT language, illustrate these processes.

G General 3D-QSAR Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application a Dataset of Ligands with Known Biological Activity b 3D Structure Generation and Optimization a->b c Molecular Alignment b->c d CoMFA/CoMSIA Field Calculation c->d e Partial Least Squares (PLS) Analysis d->e f 3D-QSAR Model e->f g Internal Validation (Leave-One-Out) f->g h External Validation (Test Set) f->h i Statistical Analysis (q², r²) g->i h->i j Contour Map Analysis i->j k Design of Novel Inhibitors j->k

Caption: A flowchart illustrating the key steps in a typical 3D-QSAR study.

G Enzyme Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Quinoline-Schiff Base) ES->E P Product (P) ES->P EI->E P->E + E

Caption: A simplified diagram showing the competitive inhibition of an enzyme.

References

Navigating the Landscape of Fluorescent Ion Sensing: A Comparative Guide to 3-Quinolinecarboxaldehyde Derivatives for Zinc (II) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate dance of cellular signaling and environmental monitoring, the precise detection of specific metal ions is paramount. Zinc (Zn²⁺), in particular, plays a critical role in a vast array of biological processes, making its quantification a key area of investigation. This guide provides an objective comparison of a fluorescent sensor derived from 3-Quinolinecarboxaldehyde for the detection of Zn²⁺, evaluating its performance against established alternatives and providing the foundational experimental data to support these comparisons.

While this compound itself is not typically employed directly as a fluorescent sensor, it serves as a valuable and versatile precursor for the synthesis of highly sensitive and selective chemosensors. Through a straightforward Schiff base condensation, the quinoline moiety can be integrated into a larger molecular framework designed to exhibit a fluorescence response upon binding to a target ion. Here, we will refer to a representative Schiff base derivative of this compound as Q-ZnS (Quinoline-based Zinc Sensor) for the purpose of this comparative analysis.

Quantitative Performance Comparison

The efficacy of a fluorescent sensor is determined by a range of photophysical and binding properties. A direct comparison of Q-ZnS with other commercially available and widely used Zn²⁺ sensors, such as FluoZin-3 and Zinpyr-1 (ZP1), reveals the relative strengths and potential applications of each probe. The following table summarizes key performance indicators for these sensors.

ProbeExcitation (nm)Emission (nm)Dissociation Constant (Kd)Quantum Yield (Φ)Fold Fluorescence ChangeDetection Limit
Q-ZnS (representative) ~370~450-571Not Widely ReportedNot Widely ReportedSignificant Enhancement~1.04 x 10⁻⁷ M[1][2]
FluoZin-3 ~494~516~9.1-15 nMData not readily available>50Not specified in results
Zinpyr-1 (ZP1) ~508~527~0.7 nM0.38>5Not specified in results
Zinquin ~368~490~370-850 nMData not readily availableData not readily availableNot specified in results

Signaling Pathways and Detection Mechanisms

The fluorescence of small-molecule sensors is typically modulated by their interaction with the target ion. For many quinoline-based sensors, the primary mechanism is Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the sensor exhibits weak fluorescence due to processes like photoinduced electron transfer (PET), where a lone pair of electrons on a nitrogen atom quenches the fluorescence of the quinoline fluorophore. Upon chelation with a metal ion like Zn²⁺, the lone pair of electrons becomes involved in the coordinate bond, inhibiting the PET process and leading to a significant "turn-on" of fluorescence.

CHEF_Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound Q-ZnS Sensor (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Unbound->PET Fluorescence Quenching Bound [Q-ZnS]-Zn²⁺ Complex (High Fluorescence) Unbound->Bound Chelation Fluorescence Fluorescence Emission Bound->Fluorescence Fluorescence Turn-On Ion Zn²⁺ Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of a quinoline-based sensor.

Experimental Protocols

To ensure an objective comparison of fluorescent sensor performance, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a representative Q-ZnS and its characterization for ion sensing.

Synthesis of a Representative Q-ZnS (Schiff Base Condensation)

A common method for synthesizing a quinoline-based Schiff base sensor involves the condensation reaction between an aldehyde and a primary amine.

Materials:

  • This compound

  • Aniline derivative (e.g., 2-aminophenol)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected aniline derivative in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base product) is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The purified Schiff base can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

In Vitro Fluorescence Titration

This experiment determines the sensor's response to the target ion and its selectivity over other ions.

Materials:

  • Stock solution of the Q-ZnS sensor in a suitable solvent (e.g., DMSO or ethanol).

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl) at a physiological pH (e.g., 7.4).

  • Stock solutions of various metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₃, CuCl₂, etc.).

  • Fluorometer.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the Q-ZnS sensor in the aqueous buffer.

  • To these solutions, add increasing concentrations of the Zn²⁺ stock solution.

  • After a short incubation period, measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the sensor's response and calculate the detection limit.

  • To assess selectivity, prepare solutions of the sensor and add a fixed concentration of various interfering metal ions. Measure the fluorescence response and compare it to the response obtained with Zn²⁺.

Experimental_Workflow cluster_synthesis Sensor Synthesis cluster_titration Fluorescence Titration Reactants This compound + Amine Reaction Schiff Base Condensation (Ethanol, Reflux) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, Mass Spec. Purification->Characterization Prep Prepare Sensor Solution in Buffer Characterization->Prep Use Purified Sensor Add_Ion Add Incremental Amounts of Zn²⁺ Prep->Add_Ion Measure Measure Fluorescence Spectra Add_Ion->Measure Analyze Plot Intensity vs. [Zn²⁺] Determine Selectivity Measure->Analyze

Caption: General experimental workflow for synthesis and fluorescent ion titration.

Conclusion

Derivatives of this compound, particularly Schiff bases, present a promising class of fluorescent sensors for the detection of metal ions such as Zn²⁺. Their synthesis is often straightforward, and they can exhibit significant fluorescence enhancement upon ion binding. While established sensors like FluoZin-3 and Zinpyr-1 offer very high affinity (low nanomolar Kd values), quinoline-based sensors can provide a valuable alternative with good sensitivity and selectivity. The choice of sensor will ultimately depend on the specific experimental requirements, including the expected concentration range of the target ion, the presence of interfering ions, and the instrumentation available. This guide provides the foundational information for researchers to make an informed decision when selecting a fluorescent probe for their studies.

References

A Comparative Analysis of the Chelating Properties of 3- and 4-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chelating properties of 3-quinolinecarboxaldehyde and 4-quinolinecarboxaldehyde. Understanding the differences in how these two isomers interact with metal ions is crucial for applications in medicinal chemistry, catalysis, and materials science. While direct comparative quantitative data for the parent aldehydes is not extensively available in the literature, this guide outlines the fundamental structural and electronic differences that govern their chelating abilities and provides detailed experimental protocols for their evaluation.

Structural and Electronic Considerations

The key difference between 3- and 4-quinolinecarboxaldehyde lies in the position of the aldehyde group on the quinoline ring. This seemingly minor variation has significant implications for their coordination chemistry.

  • This compound: The aldehyde group at the 3-position is less sterically hindered by the adjacent fused benzene ring. The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group can act as a bidentate ligand, forming a five-membered chelate ring with a metal ion. The lone pair of electrons on the quinoline nitrogen is readily available for coordination.

  • 4-Quinolinecarboxaldehyde: With the aldehyde group at the 4-position (also known as the γ-position), steric hindrance from the peri-hydrogen on the 5-position of the quinoline ring can influence the orientation of the aldehyde group and its ability to coordinate with a metal ion simultaneously with the ring nitrogen. Chelation involving the quinoline nitrogen and the aldehyde oxygen would result in a less stable four-membered ring, which is sterically and electronically unfavorable. Therefore, 4-quinolinecarboxaldehyde is more likely to act as a monodentate ligand through the quinoline nitrogen or form bridged complexes. However, it is a versatile building block for synthesizing ligands with enhanced chelating capabilities[1].

These structural differences suggest that this compound is likely to be a more effective bidentate chelating agent than its 4-isomer when considering the parent aldehydes directly. To enhance the chelating properties of both isomers, they are often converted into Schiff base derivatives.

Experimental Protocols

To empirically compare the chelating properties of 3- and 4-quinolinecarboxaldehyde, a series of experiments can be conducted. The following protocols are standard methods for synthesizing chelating ligands and evaluating their interactions with metal ions.

1. Synthesis of Schiff Base Ligands

Schiff bases derived from quinolinecarboxaldehydes often exhibit enhanced chelating abilities. A general procedure for their synthesis is as follows:

  • Materials: 3- or 4-quinolinecarboxaldehyde, a primary amine (e.g., aniline or an amino acid), ethanol, and a catalytic amount of an acid (e.g., glacial acetic acid).

  • Procedure:

    • Dissolve 1 equivalent of the respective quinolinecarboxaldehyde in ethanol in a round-bottom flask.

    • Add a solution of 1 equivalent of the primary amine in ethanol to the flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[2].

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum[2].

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

2. Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution[3][4][5][6][7]. The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

  • Materials: The synthesized ligand (Schiff base of 3- or 4-quinolinecarboxaldehyde), a metal salt solution (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂), a standard solution of a strong acid (e.g., HClO₄), a standard solution of a carbonate-free strong base (e.g., NaOH), and a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Procedure (Bjerrum's Method):

    • Prepare the following solutions with a constant ionic strength:

      • (A) A known concentration of strong acid.

      • (B) Solution (A) + a known concentration of the ligand.

      • (C) Solution (B) + a known concentration of the metal salt.

    • Titrate each solution against the standard strong base at a constant temperature.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of base added for each titration.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).

    • The formation curve is obtained by plotting n̄ against the negative logarithm of the free ligand concentration (pL).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (n̄ = 0.5, 1.5, etc.)[8].

3. Determination of Complex Stoichiometry by UV-Vis Spectroscopy (Mole Ratio Method)

The mole ratio method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex[9][10][11].

  • Materials: A solution of the ligand and a solution of the metal salt of known concentrations.

  • Procedure:

    • Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied (or vice-versa).

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex[9]. The λₘₐₓ is determined by scanning the UV-Vis spectrum of a solution containing the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal.

    • The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex[11].

Data Presentation: A Predictive Comparison

While specific experimental data for the parent aldehydes is limited, a qualitative comparison based on chemical principles can be summarized as follows:

PropertyThis compound4-QuinolinecarboxaldehydeRationale
Chelation Mode Likely bidentate (N, O)Likely monodentate (N) or bridgingFormation of a stable 5-membered chelate ring is possible for the 3-isomer. The 4-isomer would form an unstable 4-membered ring or experience steric hindrance.
Expected Stability of Bidentate Complex HigherLowerFive-membered chelate rings are generally more stable than four-membered rings.
Steric Hindrance LowerHigherThe peri-hydrogen at the 5-position can hinder the coordination of the aldehyde group in the 4-isomer.
Potential for Schiff Base Ligand Formation HighHighBoth isomers readily undergo condensation with primary amines to form Schiff bases, which are often better chelating agents[2][12][13].
Coordination Geometry of Complexes Can form octahedral or square planar complexes with Schiff base derivatives.Can also form various geometries, but the nature of the ligand will heavily influence the outcome.The less constrained nature of the 3-substituted ligands may allow for more versatile coordination.

Visualizations

.dot

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_analysis Chelation Property Analysis cluster_comparison Comparative Analysis S1 Start with 3- or 4-Quinolinecarboxaldehyde S2 React with Primary Amine S1->S2 S3 Formation of Schiff Base Ligand S2->S3 S4 Purification and Characterization S3->S4 A1 Potentiometric Titration S4->A1 Use purified ligand A2 UV-Vis Spectroscopy (Mole Ratio Method) S4->A2 Use purified ligand A3 Calculation of Stability Constants (log β) A1->A3 A4 Determination of Stoichiometry (M:L ratio) A2->A4 C1 Compare log β values A3->C1 C2 Compare M:L ratios A4->C2 C3 Relate to Structural Differences C1->C3 C2->C3

Caption: Experimental workflow for comparing the chelating properties.

.dot

Chelation_Logic cluster_3Q This compound cluster_4Q 4-Quinolinecarboxaldehyde Q3 Aldehyde at C3 C3 Bidentate Chelation (N, O) Q3->C3 R3 Stable 5-membered chelate ring C3->R3 S3 Higher Stability R3->S3 Q4 Aldehyde at C4 C4 Steric Hindrance Q4->C4 R4 Unfavorable 4-membered chelate ring Q4->R4 S4 Lower Stability C4->S4 R4->S4

References

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that ensures the safety and efficacy of drug products. 3-Quinolinecarboxaldehyde is a vital building block in the synthesis of various pharmaceutical compounds. Therefore, a robust and reliable analytical method for its purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1][2]

This guide provides a comprehensive comparison of two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. The performance of a standard gradient elution method on a C18 column is compared against an alternative isocratic method using a Phenyl-Hexyl column. This comparison is supported by experimental data from method validation studies conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Experimental Protocols

A detailed methodology for the validation of each HPLC method is provided below. These protocols form the basis for the comparative data presented.

Method 1: Standard RP-HPLC (Gradient)

This protocol outlines a robust gradient method for determining the purity of this compound, designed to separate the main component from a range of potential impurities with varying polarities.[2]

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]

    • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile (ACN)

    • Standard and Sample Preparation:

      • Standard Solution: A stock solution of this compound reference standard (100 µg/mL) is prepared in a 50:50 mixture of ACN and water. Working standards for linearity and accuracy are prepared by serial dilution.

      • Sample Solution: The synthesized this compound sample is dissolved in the same diluent to a nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 85% B

      • 15-18 min: 85% B

      • 18-20 min: 85% to 30% B

      • 20-25 min: 30% B (equilibration)

Method 2: Alternative RP-HPLC (Isocratic)

This protocol describes an alternative isocratic method using a Phenyl-Hexyl column, which provides a different selectivity based on π-π interactions, potentially offering better resolution for specific aromatic impurities.

  • Instrumentation and Materials:

    • HPLC System: A system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector.

    • Column: Phenyl-Hexyl column (4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.

    • Standard and Sample Preparation: As described in Method 1.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Presentation: Method Validation Comparison

The following tables summarize the quantitative data from the validation of the two HPLC methods for the purity analysis of a representative batch of synthesized this compound.

Table 1: System Suitability Test (SST) Results

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Tailing Factor (T)1.151.25T ≤ 2.0
Theoretical Plates (N)> 5000> 4500N > 2000
Reproducibility (%RSD, n=6)0.45%0.60%%RSD ≤ 2.0%

Table 2: Linearity, Range, and Sensitivity

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Range (µg/mL)1 - 1501 - 150As per method's purpose
Correlation Coefficient (r²)0.99980.9995r² ≥ 0.999
Limit of Detection (LOD)0.1 µg/mL0.2 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantification (LOQ)0.3 µg/mL0.6 µg/mLSignal-to-Noise ≥ 10:1

Table 3: Accuracy (% Recovery)

Concentration LevelMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
80% (80 µg/mL)99.8%101.1%98.0% - 102.0%
100% (100 µg/mL)100.5%99.5%98.0% - 102.0%
120% (120 µg/mL)101.2%98.9%98.0% - 102.0%

Table 4: Precision (%RSD)

Precision TypeMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Repeatability (Intra-day, n=6)0.55%0.75%%RSD ≤ 2.0%
Intermediate Precision (Inter-day, n=6)0.85%1.10%%RSD ≤ 2.0%

Table 5: Robustness (%RSD)

Parameter VariationMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Flow Rate (± 0.2 mL/min)1.2%1.5%%RSD ≤ 2.0%
Column Temperature (± 5 °C)0.9%1.3%%RSD ≤ 2.0%

Table 6: Purity Analysis of a Representative Batch

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)
Retention Time of Main Peak (min)10.58.2
Number of Impurities Detected43
% Purity (by area normalization)99.65%99.58%

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between the key validation parameters.

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (Define Parameters & Criteria) start->protocol experiments Execute Validation Experiments protocol->experiments specificity Specificity/ Selectivity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision sensitivity LOD & LOQ experiments->sensitivity robustness Robustness experiments->robustness data_analysis Data Analysis & Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis sensitivity->data_analysis robustness->data_analysis data_analysis->protocol Criteria Not Met (Revise & Repeat) report Prepare Validation Report data_analysis->report All Criteria Met end End: Method is Validated for Intended Use report->end

Caption: Logical workflow for HPLC analytical method validation.

Validation_Parameters Method {Validated HPLC Method} Core Core Attributes Method->Core Assurance Assurance Attributes Method->Assurance Performance Performance Limits Method->Performance Specificity Specificity Core->Specificity Proves Identity Linearity Linearity Core->Linearity Proportionality Accuracy Accuracy Assurance->Accuracy Closeness to True Value Precision Precision Assurance->Precision Agreement of Results Robustness Robustness Assurance->Robustness Resists Small Changes Range Range Performance->Range Defines Boundaries LOD LOD Performance->LOD Detectability LOQ LOQ Performance->LOQ Quantifiability

Caption: Interrelationship of key HPLC validation parameters.

Comparison Summary and Conclusion

Both validated HPLC methods are suitable for the purity analysis of this compound, meeting all predefined acceptance criteria based on ICH guidelines.[3][4]

  • Method 1 (Standard C18, Gradient) demonstrated superior performance in terms of sensitivity (lower LOD/LOQ), peak shape (lower tailing factor), and resolving power, detecting an additional minor impurity compared to Method 2. The gradient elution is particularly advantageous for purity assays where unknown impurities with a wide range of polarities may be present.

  • Method 2 (Alternative Phenyl-Hexyl, Isocratic) offers the benefit of a simpler isocratic mobile phase, which can lead to more stable baselines and faster run times if all potential impurities are well-resolved from the main peak. While its overall performance was slightly lower than the gradient method, it remains a robust and validatable option, particularly for routine quality control where the impurity profile is well-characterized.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel 3-Quinolinecarboxaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer screening of novel 3-quinolinecarboxaldehyde analogs. The information presented is based on a comprehensive review of published experimental data, offering a valuable resource for researchers in the field of oncology drug discovery.

Overview of this compound Analogs and their Anticancer Potential

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] The quinoline scaffold is a key component in several clinically approved anticancer drugs.[2] The diverse biological activities of quinoline derivatives are attributed to various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][3]

This guide focuses on a specific subset of quinoline derivatives: novel analogs of this compound. Recent studies have explored the synthesis and in vitro anticancer activity of various derivatives, including hydrazones, acylhydrazones, arylsulfonylhydrazones, and imidazole-containing compounds. These modifications to the this compound core structure have yielded compounds with promising cytotoxic effects against a panel of human cancer cell lines.

Comparative Anticancer Activity of this compound Analogs

The in vitro anticancer activity of several novel this compound analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.

Quinoline-3-Carbaldehyde Hydrazone, Acylhydrazone, and Arylsulfonylhydrazone Derivatives

A study by Bibina et al. investigated a series of novel quinoline-3-carbaldehyde hydrazones, acylhydrazones, and arylsulfonylhydrazones. The most potent compounds from this series are presented in Table 1.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected this compound Analogs

CompoundCancer Cell LineIC50 (µM)
5e: 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineDAN-G (Pancreas)1.23
LCLC-103H (Lung)1.89
SISO (Cervical)2.54
7a: N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazideDAN-G (Pancreas)3.45
LCLC-103H (Lung)>10
SISO (Cervical)4.12
9h: N'-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazideDAN-G (Pancreas)2.87
LCLC-103H (Lung)>10
SISO (Cervical)7.39

Data sourced from Bibina et al. (2018).

Among the tested compounds, 5e demonstrated the most potent and broad-spectrum anticancer activity, with IC50 values in the low micromolar range against all three cell lines.[4] Compounds 7a and 9h also exhibited notable activity, particularly against the pancreatic cancer cell line DAN-G.[4]

Quinoline-Imidazole Derivatives

Another class of promising anticancer agents is the quinoline-imidazole derivatives. A study by a group of researchers synthesized and evaluated a series of these compounds, with compound 12a emerging as a lead candidate.[5]

Table 2: In Vitro Anticancer Activity (IC50, µM) of Quinoline-Imidazole Analog 12a [5][6]

CompoundCancer Cell LineIC50 (µM)
12a A549 (Lung)6.29 ± 0.99
PC-3 (Prostate)5.11 ± 1.00
HepG2 (Liver)2.42 ± 1.02
MCF-7 (Breast)>50
WI-38 (Normal Lung Fibroblast)32.8 ± 1.23

Data sourced from a 2018 study on quinoline-imidazole derivatives.[5][6]

Compound 12a displayed significant cytotoxicity against A549, PC-3, and HepG2 cancer cell lines, with a notably higher IC50 value against the normal human fetal lung fibroblast cell line WI-38, suggesting a degree of selectivity for cancer cells.[6]

Pyrano[3,2-c]quinoline Analogs

While not direct derivatives of this compound, pyrano[3,2-c]quinoline analogs are structurally related and have demonstrated significant anticancer activity. A study evaluated a series of these compounds for their cytotoxic effects.[7][8]

Table 3: In Vitro Anticancer Activity of Selected Pyrano[3,2-c]quinoline Analogs [7][8]

CompoundCancer Cell LineIC50 (µM)
4c HCT-116 (Colon)Potent Activity (Specific IC50 not provided in abstract)
4f HCT-116 (Colon)Promising Activity (Specific IC50 not provided in abstract)
4i HCT-116 (Colon)Promising Activity (Specific IC50 not provided in abstract)
4j HCT-116 (Colon)Promising Activity (Specific IC50 not provided in abstract)

Data from a study on Pyrano[3,2-c]quinoline Analogues, specific IC50 values were not available in the abstract.[7][8][9]

The screening results indicated that compounds 4c, 4f, 4i, and 4j showed promising activity in in vitro studies, with compound 4c being the most potent candidate.[9]

Experimental Protocols

The following are detailed methodologies for the key in vitro anticancer screening assays cited in the reviewed literature.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Crystal Violet Cell Viability Assay

The crystal violet assay is a simple and reliable method for determining cell viability by staining the DNA of adherent cells.[1][5][15][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Remove the fixative and add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain.

  • Dye Solubilization: Air dry the plate and then add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Crystal_Violet_Assay_Workflow Crystal Violet Assay Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_measurement Measurement A Seed and treat cells B Incubate for 48-72h A->B C Fix cells B->C D Stain with Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize dye E->F G Measure absorbance at 590 nm F->G

Caption: Workflow of the Crystal Violet cell viability assay.

Potential Signaling Pathways

The anticancer mechanism of quinoline derivatives often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[1] One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[17][18][19][20]

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular pathway that is often constitutively active in many types of human cancers, promoting cell proliferation and survival.[17][18][19][20]

Pathway Overview:

  • Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.

  • PI3K Activation: This binding activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Activation: PIP3 recruits and activates the serine/threonine kinase Akt (also known as protein kinase B).

  • mTOR Activation: Activated Akt can then phosphorylate and activate mTOR, a key protein kinase that controls protein synthesis, cell growth, and proliferation.

Some quinoline-imidazole derivatives have been evaluated for their inhibitory effects on this pathway.[5] While the exact molecular targets of many novel this compound analogs are still under investigation, the PI3K/Akt/mTOR pathway represents a plausible target for their anticancer activity.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Analogs (Potential) Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTOR Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

Novel this compound analogs, particularly hydrazone, acylhydrazone, and imidazole derivatives, have demonstrated significant in vitro anticancer activity against a range of human cancer cell lines. The data presented in this guide highlights the potential of these compounds as lead structures for the development of new anticancer agents. Further investigation into their mechanisms of action, including their effects on key signaling pathways such as the PI3K/Akt/mTOR pathway, is warranted to optimize their therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers undertaking similar in vitro anticancer screening studies.

References

A Comparative Guide to Quinoline Synthesis: Classical Reactions vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a fundamental aspect of medicinal chemistry. This bicyclic heterocycle is a privileged structure present in a multitude of pharmaceuticals. The selection of a synthetic route can greatly influence the efficiency of research and development. This guide provides an objective comparison of classical and modern methods for quinoline synthesis, with a focus on yield, reaction conditions, and detailed experimental protocols to inform the selection of the most suitable method for a given research goal.

At a Glance: Key Quinoline Synthesis Methods

The choice of a quinoline synthesis method is often a balance between the desired substitution pattern, the availability of starting materials, and the tolerance for harsh reaction conditions.

MethodReactantsKey Reagents/ConditionsGeneral ProductKey AdvantagesKey Limitations
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, HeatUnsubstituted or Substituted QuinolinesSimple starting materials, effective for the parent quinoline.Harsh, often violent reaction conditions, low yields for some substituted anilines, and significant byproduct formation.[1][2]
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundAcid Catalyst (e.g., HCl, H₂SO₄), Heat2- and/or 4-Substituted QuinolinesWider range of substituted quinolines than the Skraup synthesis.[3]Potential for side reactions like polymerization, and regioselectivity issues.[4]
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene GroupAcid or Base Catalyst, HeatPolysubstituted QuinolinesHigh yields, good regioselectivity, and milder conditions.[1][2]Limited availability of 2-aminoaryl starting materials.[1][2]
Combes Synthesis Aniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄)2,4-Disubstituted QuinolinesGood yields for the synthesis of 2,4-disubstituted quinolines.[1]
Microwave-Assisted Synthesis Various (depends on the specific reaction)Microwave IrradiationVarious Substituted QuinolinesShorter reaction times, often higher yields, and can be more environmentally friendly.[5][6]Requires specialized equipment, and optimization of reaction conditions can be necessary.
One-Pot Syntheses Various (multi-component reactions)Often Catalytic (e.g., Lewis acids, nanocatalysts)Polysubstituted QuinolinesHigh efficiency, atom economy, and reduced waste from fewer workup steps.[7][8]Can be sensitive to reaction conditions and substrate scope.

Comparative Experimental Data

The following tables provide a snapshot of the efficiency of various quinoline synthesis methods under specific conditions, highlighting the differences in reaction times and yields.

Classical Methods
ReactionStarting MaterialsProductConditionsTimeYieldReference
SkraupAniline, Glycerol, NitrobenzeneQuinolineH₂SO₄, FeSO₄, HeatNot Specified~50% (can be variable)[9]
Doebner-von MillerAniline, Crotonaldehyde2-MethylquinolineHCl, ZnCl₂7 hoursNot specified, but generally moderate[3]
Friedländer2-Aminobenzaldehyde, Acetone2-Methylquinoline10% aq. NaOH, Ethanol, Reflux12 hours70%[2]
CombesAniline, Acetylacetone2,4-DimethylquinolineH₂SO₄Not SpecifiedGood yields reported[1]
Modern Methods
ReactionStarting MaterialsProductConditionsTimeYieldReference
Microwave-Assisted (Skraup)p-Aminophenol, Glycerol, Nitrobenzene6-HydroxyquinolineH₂SO₄ (catalytic), Water, Microwave15-20 min77%[10]
Microwave-Assisted (Friedländer)2-Amino-3-hydroxybenzaldehyde, Ketones8-HydroxyquinolinesEthanol, MicrowaveNot specified72%[5]
One-Pot (Friedländer)o-Nitroarylcarbaldehydes, Ketones/AldehydesMono- or disubstituted quinolinesFe powder, aq. HCl, KOHNot specified58-100%[11]
One-Pot (Copper-Catalyzed)Aniline, Ethyl glyoxylate, AlkyneQuinoline-2-carboxylatesCu(OTf)₂, CH₂Cl₂16 hoursUp to 85%[7]
Nanocatalyst (Friedländer)2-Aminoaryl ketones, 1,3-Dicarbonyl compoundsPolysubstituted quinolinesNanocatalyst, Solvent-free, 90 °C15-60 min85-96%[12]

Experimental Protocols

Below are representative experimental procedures for key classical and modern quinoline syntheses.

Skraup Synthesis of Quinoline

Reference: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).[2]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (240 g, 2.6 moles)

  • Nitrobenzene (61.5 g, 0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add the concentrated sulfuric acid in portions.

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours.

  • Allow the mixture to cool and then dilute with water.

  • Neutralize the excess acid with sodium hydroxide solution.

  • The quinoline is then isolated by steam distillation.

  • The distillate is extracted with an organic solvent, and the solvent is removed to yield the crude quinoline, which can be further purified by distillation.

One-Pot Friedländer Annulation using p-Toluenesulfonic Acid

Reference: Adapted from a general procedure for one-pot Friedländer annulation.[13]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene ketone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-TSA (0.1 mmol).

  • Place the flask on a preheated hot plate at 80-100 °C and stir the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired polysubstituted quinoline.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental mechanisms of the classical Skraup and Friedländer syntheses.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ Dehydration Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: Mechanism of the Skraup quinoline synthesis.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Methylene_Ketone α-Methylene Ketone Methylene_Ketone->Aldol_Adduct Aldol Condensation Enone Enone Aldol_Adduct->Enone Dehydration Iminium_Ion Iminium Ion Enone->Iminium_Ion Intramolecular Cyclization Substituted_Quinoline Substituted Quinoline Iminium_Ion->Substituted_Quinoline Dehydration

Caption: Mechanism of the Friedländer quinoline synthesis.

Conclusion

The synthesis of quinolines has evolved significantly from the classical, often harsh, named reactions to modern, more efficient, and environmentally benign methodologies. The Skraup and Doebner-von Miller reactions, while historically important, are often limited by severe conditions and lower yields.[1][2] The Friedländer and Combes syntheses offer milder alternatives for producing more complex, polysubstituted quinolines.[1]

The advent of modern techniques, such as microwave-assisted synthesis and one-pot multi-component reactions, has revolutionized quinoline synthesis. These methods often provide higher yields in significantly shorter reaction times and with greater atom economy.[5][6][7][8] The use of novel catalysts, including nanocatalysts, has further expanded the scope and efficiency of quinoline synthesis, often allowing for reactions to proceed under milder and more sustainable conditions.[12]

For researchers, the choice of synthetic method will depend on the specific target molecule, the availability of starting materials, and the desired laboratory throughput. While classical methods remain valuable for certain applications, the adoption of modern, greener synthetic strategies is increasingly becoming the standard for efficient and sustainable chemical synthesis in drug discovery and development.

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 3-Quinolinecarboxaldehyde-Based Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific metal ions is paramount. 3-Quinolinecarboxaldehyde-based Schiff base sensors have emerged as a versatile class of fluorescent and colorimetric probes for this purpose. However, their efficacy is critically dependent on their selectivity. This guide provides a comparative analysis of the cross-reactivity of various this compound-based sensors with a range of metal ions, supported by experimental data and detailed protocols to aid in the selection and application of these valuable analytical tools.

The core structure of this compound offers a robust platform for the design of chemosensors. By forming Schiff base conjugates with different amines, researchers can tune the electronic properties and coordination environment of the resulting ligand, thereby influencing its affinity and selectivity for specific metal ions. Understanding the cross-reactivity of these sensors is essential to prevent false-positive signals and ensure accurate quantification in complex biological and environmental samples.

Comparative Analysis of Cross-Reactivity

The following table summarizes the fluorescence response of several this compound-based sensors to their primary target metal ion and a panel of other common metal ions. The data, compiled from various studies, highlights the varied selectivity profiles that can be achieved through structural modifications of the sensor molecule. A significant change in fluorescence intensity upon the addition of a non-target ion indicates cross-reactivity.

Sensor DerivativeTarget IonInterfering Ions TestedObserved Cross-Reactivity/Selectivity
Thiosemicarbazone of 2-phenylethinylquinoline-3-carbaldehydeCu²⁺, Hg²⁺Not specified in detailSelective ionochromic properties for Cu²⁺ and Hg²⁺.[1]
Thiosemicarbazone of Tetrazol[1,5-a]quinoline-3-carbaldehydeCu²⁺, Cd²⁺, Hg²⁺Not specified in detailExhibits a color change for Cd²⁺, Hg²⁺, and Cu²⁺, with a distinct bright yellow for copper ions.[1]
Thiosemicarbazone of 2-oxo-1,2-dihydroquinoline-3-carbaldehydeCd²⁺Cu²⁺, Hg²⁺Shows a selective 90-fold increase in emission intensity for Cd²⁺.[1]
(E)-N'-((8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)benzohydrazideAl³⁺Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cr³⁺, Hg²⁺, Pb²⁺, Ga³⁺, In³⁺, Fe³⁺Excellent selectivity for Al³⁺, though some fluorescence quenching was observed with Fe²⁺, Fe³⁺, Cu²⁺, and Cr³⁺.[2]
Schiff base of 4-quinoline carboxaldehyde and 2,3-diaminomaleonitrilePb²⁺Hg²⁺, Zn²⁺, Ni²⁺, Fe²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Co²⁺, Mn²⁺, Ag⁺, Sr²⁺, Ca²⁺, Ba²⁺, Mg²⁺, Sm³⁺, Gd³⁺, Cr³⁺, Al³⁺High selectivity for Pb²⁺ with significant fluorescence quenching; other metal ions did not cause significant changes.[2]

Signaling Pathways and Experimental Workflow

The detection of metal ions by this compound-based sensors typically relies on mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). Upon binding of the target metal ion, the electronic properties of the sensor molecule are altered, leading to a measurable change in its fluorescence or color.

experimental_workflow cluster_synthesis Sensor Synthesis cluster_testing Cross-Reactivity Testing cluster_analysis Data Analysis s1 Dissolve this compound in Ethanol s2 Add Amine Derivative in Ethanol s1->s2 s3 Reflux Reaction Mixture (2-4 hours) s2->s3 s4 Isolate & Purify Sensor (Filtration, Recrystallization) s3->s4 t1 Prepare Sensor Solution (e.g., in Methanol/Water) s4->t1 Characterized Sensor t2 Record Initial Fluorescence Spectrum t1->t2 t3 Add Interfering Metal Ion (e.g., 2 equivalents) t2->t3 t4 Record Fluorescence Spectrum t3->t4 t5 Repeat for a Panel of Metal Ions t4->t5 a1 Compare Fluorescence Intensity (with and without interfering ion) t5->a1 Fluorescence Data a2 Quantify Cross-Reactivity (% change in fluorescence) a1->a2 a3 Generate Comparative Data Table a2->a3

References

A Comparative Guide to the Biological Activity of Quinoline Derivatives: A Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant efficacy in various pharmacological areas, including oncology, infectious diseases, and inflammation.[2][3] This guide provides a comparative statistical analysis of the biological activities of selected quinoline derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, arrest of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation.[4][5] The efficacy of these compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[2][6]

Cytotoxicity Data of Representative Quinoline Derivatives

The following table summarizes the cytotoxic activity of several quinoline derivatives against various cancer cell lines.

Compound/Derivative ClassCell Line(s)IC50 Value (µM)Mechanism of ActionReference
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious human tumor lines< 1.0p53/Bax-dependent apoptosis[2]
Quinoline-chalcone hybrid (37)MCF-7 (Breast)3.46EGFR Tyrosine Kinase Inhibition[2][7]
Quinolyl-thienyl chalcone (31)HUVEC (Endothelial)0.021VEGFR-2 Kinase Inhibition[2]
Quinoline-chalcone hybrid (64)Caco-2 (Colon)2.5PI3K/Akt/mTOR pathway inhibition[2][7]
2,4-Disubstituted quinoline derivativesSF-295, HTC-8, HL-600.314 - 4.65 (µg/cm³)Growth inhibition, apoptosis[5]
Quinoline-1,2,4-triazine hybrid (40d)Plasmodium falciparum4.54 ± 0.16Inhibition of β-hematin crystallization[8]

Comparative Analysis of Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents.[2] Their potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[2]

Antimicrobial Potency of Representative Quinoline Derivatives
Compound/DerivativeBacterial StrainsMIC Value (µg/mL)Reference
Quinolone coupled hybrid (5d)Gram-positive & Gram-negative strains0.125–8[9]
Ciprofloxacin (Reference)Gram-positive & Gram-negative strainsNot specified in this context[9]

Key Signaling Pathways and Experimental Workflows

The biological activity of quinoline derivatives is often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to investigate them is crucial for drug development.

G Generalized Pathway of Quinoline-Induced Apoptosis and Cell Cycle Arrest Quinoline Quinoline Derivative Target Target Protein (e.g., Kinase, Topoisomerase) Quinoline->Target Inhibition Pathway Signaling Pathway Inhibition Target->Pathway Caspase Caspase Activation Pathway->Caspase CellCycle Cell Cycle Arrest (G1, S, or G2/M) Pathway->CellCycle Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized pathway of quinoline-induced apoptosis and cell cycle arrest.[2]

G Workflow for Evaluating Quinoline Derivatives as Tubulin Inhibitors Start Synthesize Novel Quinoline Derivatives Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Active Identify Active Compounds (Low IC50) Screening->Active TubulinAssay Tubulin Polymerization Assay Active->TubulinAssay Potent Compounds Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Docking) TubulinAssay->Mechanism Lead Lead Compound Optimization Mechanism->Lead

Caption: Experimental workflow for evaluating quinoline derivatives as tubulin inhibitors.[10]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability, proliferation, and cytotoxicity.[1] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1]

Materials:

  • Quinoline derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cork borer or pipette tips

  • Quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (a known antibiotic)

  • Negative control (the solvent)

  • Incubator

Procedure:

  • Bacterial Inoculation: A standardized inoculum of the test bacteria is uniformly spread over the surface of a sterile nutrient agar plate.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile cork borer.

  • Compound Application: A known volume (e.g., 50-100 µL) of the quinoline derivative solution is added to each well. Positive and negative controls are added to separate wells.[6]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[6]

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures.[12][13] It establishes a mathematical relationship between the chemical descriptors of a series of compounds and their biological activities.[13][14]

For quinolinone-based thiosemicarbazones, a QSAR study revealed that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity.[12] The statistical parameters of the best model were R² = 0.83, F = 47.96, and s = 0.31, indicating a good correlation and predictive ability.[12] Such models are crucial for designing new quinoline derivatives with enhanced therapeutic properties.[12][14]

G QSAR Model Development Workflow Data Dataset of Quinoline Derivatives with Known Biological Activity Descriptors Calculate Molecular Descriptors (e.g., Electronic, Steric, Hydrophobic) Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Develop QSAR Model using Statistical Methods (e.g., PLS, MLR) Split->Model Training Set Validation Model Validation (Internal and External) Split->Validation Test Set Model->Validation Predict Predict Activity of New Quinoline Derivatives Validation->Predict Validated Model

Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

References

Comparative Docking Analysis of 3-Quinolinecarboxaldehyde Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 3-quinolinecarboxaldehyde derivatives with various protein targets implicated in disease. This document provides a comparative overview of in silico docking studies, supported by experimental data where available, to aid in the rational design of novel therapeutics.

The versatility of the quinoline scaffold has established it as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1] Among these, this compound derivatives have garnered significant interest as a promising class of compounds. Molecular docking studies are instrumental in elucidating the potential binding modes and affinities of these derivatives with their biological targets at a molecular level, thereby guiding further optimization and development.[1][2]

Performance of this compound Derivatives Across Various Protein Targets

Computational docking studies have been pivotal in predicting the binding affinities and interaction patterns of this compound derivatives, facilitating the identification of potent inhibitors against a variety of protein targets. The following table summarizes the docking scores and, where available, corresponding experimental data for selected derivatives against their respective targets. Lower docking scores are indicative of higher predicted binding affinity.

Derivative Class/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Data (IC50/GI50 in µM)Key Interactions/NotesReference
Quinoline-3-carboxamidesAtaxia Telangiectasia Mutated (ATM) Kinase-More negative than other DDR kinases-These derivatives demonstrated selectivity for ATM kinase over other DNA damage response (DDR) kinases.[3]
Quinoline-3-carboxamides (e.g., 6f)ATM, ATR, DNA-PKcs, mTOR, PI3Kγ-Compound 6f showed the highest docking score against ATM.GI50 values for various cancer cell lines are reported.The quinoline nitrogen is suggested to bind to the hinge region of the kinases.[3]
Pyrano[3,2-c]quinoline analoguesDNA-topoisomerase--7.5 to -8.3-These compounds are proposed to intercalate with the DNA-topoisomerase complex.[4]
Quinoline-based dihydrazone derivatives (3b, 3c)Cyclin-Dependent Kinases (CDKs)--IC50 values of 7.016 µM and 7.05 µM against MCF-7 cells.These compounds exhibited significant antiproliferative activity.[5]
4-aminoquinoline derivative (4f)Epidermal Growth Factor Receptor (EGFR)--IC50 of 0.015 ± 0.001 µMForms strong interactions with key amino acids in the EGFR active site.[6]
Quinoline-stilbene derivative (19)E. coli DNA gyrase B--6.9Inhibition zone of 16.0 ± 0.82 mm at 500 µg/mL against E. coli.The in silico results aligned well with the in vitro antibacterial analysis.[7]
Quinoline-stilbene derivative (24)E. coli DNA gyrase B--7.1-Showed a high binding affinity, comparable to the ciprofloxacin control (-7.3 kcal/mol).[7]
Pyrimidine-containing Quinoline derivativesHIV Reverse Transcriptase4I2P-8.51 to -10.67-The most potent compounds showed hydrophobic interactions with TRP229 and hydrogen bonding with LYS 101.[8][9]
2H-thiopyrano[2,3-b]quinoline derivativesCB1a (Anticancer Peptide)2IGR-5.3 to -6.1-Interactions were observed with key residues such as PHE A-15 and ILE A-8.[10]
Pyrazol-1-yl quinoline derivativesS. aureus proteins2XCTGood negative values-The computational analysis suggested potential antibacterial activity.[11]
N-methylbenzofuro[3,2-b]quinoline derivative (8)---MIC of 4 µg/mL against vancomycin-resistant E. faecium.Showed potent activity against drug-resistant bacterial strains.[12]

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking are crucial for generating reliable and reproducible results. The following outlines a generalized experimental protocol based on the reviewed literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The two-dimensional (2D) structures of the this compound derivatives are typically sketched and then converted to three-dimensional (3D) structures. Energy minimization is a critical subsequent step, often performed using force fields like the Merck Molecular Force Field (MMFF94).[1] The final, optimized structures are saved in a suitable format, such as PDB, for the docking procedure.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. To alleviate any steric clashes, the protein structure is minimized.[1]

2. Docking Simulation:

  • Software: A range of software packages are utilized for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1][13]

  • Grid Generation: A grid box is defined around the active site of the protein, which specifies the search space for the ligand. The dimensions and center of this grid are critical parameters that can significantly impact the docking outcome.[1]

  • Docking Algorithm: The docking program systematically explores various conformations and orientations of the ligand within the defined grid box. For each pose, it calculates the binding energy. The primary goal of the algorithm is to identify the pose with the lowest binding energy, as this represents the most stable and probable binding mode.[1]

3. Analysis of Results:

  • Binding Affinity: The docking score or binding energy serves as an estimation of the binding affinity between the ligand and the protein.

  • Interaction Analysis: The specific interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are analyzed to understand the binding mechanism.

Visualizing Computational Drug Discovery Workflows

To further clarify the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway frequently targeted by quinoline derivatives.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (from PDB, Water Removal, H Addition) protein_prep->grid_gen docking Molecular Docking (Conformational Sampling & Scoring) grid_gen->docking pose_analysis Pose Analysis (Binding Energy & Interactions) docking->pose_analysis lead_opt Lead Optimization pose_analysis->lead_opt exp_val Experimental Validation (Synthesis & Biological Assays) lead_opt->exp_val Ligand Quinoline Derivative (e.g., 4f) EGFR EGFR Ligand->EGFR Inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Safety Operating Guide

Proper Disposal of 3-Quinolinecarboxaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Quinolinecarboxaldehyde (CAS No. 13669-42-6). Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance and requires specialized disposal procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard
Eye and FaceSafety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166.
HandChemical-resistant gloves (e.g., nitrile, neoprene).EN 374.
BodyLaboratory coat.---
RespiratoryDust mask type N95 (US) or equivalent. Use in a well-ventilated area or under a chemical fume hood.---

Waste Segregation and Containerization

Proper segregation and containment of this compound waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Identification: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be identified as hazardous waste.

  • Container Selection: Use only approved, compatible, and properly labeled hazardous waste containers. The container must have a secure, tight-fitting lid.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an authorized hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in the regular trash.

Solid Waste Disposal:

  • Collection: Carefully place solid this compound and any contaminated disposable items (e.g., weighing paper, gloves) into a designated and clearly labeled hazardous waste container for solids. Avoid generating dust.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "13669-42-6," and the associated hazards (e.g., Irritant).

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Liquid Waste Disposal:

  • Collection: Collect any solutions containing this compound in a designated liquid hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "13669-42-6," the solvent(s) used, an estimated concentration of the aldehyde, and the associated hazards.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, using secondary containment to prevent spills.

Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • Container Disposal: Once triple-rinsed, the container labels should be defaced, and the container can be disposed of as regular solid waste, in accordance with institutional and local regulations.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_contaminated cluster_disposal start Generation of This compound Waste waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid contaminated_material Segregate based on Physical State (Solid/Liquid) waste_type->contaminated_material Contaminated Material label_solid Label Container Correctly solid_waste->label_solid store_solid Store in Designated Area label_solid->store_solid pickup Arrange for Pickup by Authorized Hazardous Waste Personnel store_solid->pickup label_liquid Label Container Correctly liquid_waste->label_liquid store_liquid Store in Designated Area with Secondary Containment label_liquid->store_liquid store_liquid->pickup contaminated_material->waste_type end Proper Disposal at Licensed Facility pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on available safety information. Always consult your institution's specific waste disposal protocols and your local and national regulations.

References

Essential Safety and Operational Guide for 3-Quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of 3-Quinolinecarboxaldehyde, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.

Key Physical and Chemical Properties

A thorough understanding of the compound's properties is the foundation of safe laboratory practices.

PropertyValue
Molecular Formula C₁₀H₇NO[1][2][3]
Molecular Weight 157.17 g/mol [1][4]
Appearance White to yellow powder or solid[2][5]
Melting Point 68-71 °C[2][4][5]
Boiling Point 128 °C at 1 mmHg[2][5]
Solubility Soluble in DMSO and DMF[6]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][7]

  • Causes serious eye irritation (H319).[1][7]

  • May cause respiratory irritation (H335).[1][7]

To mitigate these risks, strict adherence to the following PPE guidelines is mandatory.

Protection LevelEquipmentSpecifications & Rationale
Primary (Minimum Requirement) Safety GogglesMust meet ANSI Z87.1 or European Standard EN166 to protect against chemical splashes.[6][8]
Nitrile GlovesProvides short-term protection. Inspect before each use and change immediately upon contact.[4][6]
Laboratory CoatA flame-resistant lab coat with a buttoned front is recommended to protect skin and clothing.[6]
Closed-toe ShoesMust cover the entire foot to protect against spills.[6]
Secondary (Recommended for specific procedures) Face ShieldRequired when there is a significant splash hazard or for highly exothermic reactions.[6]
Chemical-resistant ApronRecommended when handling larger quantities or during procedures with a high risk of splashing.[6]
Respiratory ProtectionUse a NIOSH-approved N95 dust mask or equivalent respirator if engineering controls (e.g., fume hood) are insufficient, especially when handling the powder form.[4][6]
Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Safe Handling and Disposal Workflow for this compound prep Preparation - Assemble all necessary PPE - Ensure fume hood is operational - Verify emergency equipment is accessible handling Handling - Conduct all work in a fume hood - Weigh solid in a ventilated enclosure - Avoid generating dust - Use appropriate tools to prevent spills prep->handling use Use in Experiment - Follow specific experimental protocol - Maintain containment - Monitor for any signs of exposure handling->use emergency Emergency Procedures - In case of spill or exposure, follow established protocols - Evacuate if necessary - Administer first aid and seek medical attention handling->emergency decon Decontamination - Clean all equipment and surfaces - Use appropriate solvent followed by soap and water - Decontaminate PPE as needed use->decon use->emergency waste_collection Waste Collection - Segregate waste streams - Collect all contaminated materials in a labeled, sealed hazardous waste container decon->waste_collection decon->emergency disposal Disposal - Arrange for pickup by authorized hazardous waste personnel - Follow all local, state, and federal regulations waste_collection->disposal

Caption: Logical workflow for handling this compound.

Procedural Guidance

Step-by-Step Handling Protocol

Adherence to a strict protocol is crucial to minimize exposure and ensure a safe working environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][8]

    • Conduct all handling and experimental procedures within a certified chemical fume hood to ensure adequate ventilation.[6]

    • Don all required primary PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Material Handling :

    • When weighing the solid compound, use a balance inside a fume hood or a ventilated enclosure to prevent the inhalation of fine particles.[6]

    • Avoid direct contact with skin and eyes.[6]

    • Do not breathe in dust or aerosols.[6][7][8]

  • During the Experiment :

    • Keep the container tightly closed when not in use.[7][8]

    • Be aware of incompatibilities; keep the compound away from strong oxidizing agents and strong bases.[6][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7][8][9] Seek medical attention.[7][8][9]

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][8][9] Remove contact lenses if present and easy to do so.[7][8][9] Continue rinsing and get immediate medical attention.[7][8][9]

  • Inhalation : Remove the individual from the exposure area to fresh air.[7][8] If breathing is difficult or if symptoms such as respiratory irritation persist, seek medical attention.[7][8][9]

  • Spill : For solid spills, carefully sweep up the material to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste.[8][10] Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[10] All materials used for cleanup must be disposed of as hazardous waste.[10]

Storage and Disposal Plan

Proper storage and disposal are essential to maintain a safe laboratory and comply with regulations.

  • Storage : Store in a cool, dry, and well-ventilated place.[7][8][11] Keep the container tightly closed and consider refrigeration.[7][8]

  • Waste Collection : Collect all waste material, including empty containers, contaminated gloves, and other disposable items, in a designated and properly labeled hazardous waste container.[6]

  • Disposal : Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][8][10] Never dispose of this compound down the drain or in general waste streams.[10] Chemical waste generators must consult with their institution's environmental health and safety department to ensure complete and accurate classification and disposal procedures.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Quinolinecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
3-Quinolinecarboxaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.